2-Cyclopropylpyrimidine-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-cyclopropylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBFPFJYLGEEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652329 | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948549-81-3 | |
| Record name | 2-Cyclopropyl-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948549-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Analysis and Synthetic Utility of 2-Cyclopropylpyrimidine-4-carbaldehyde
Abstract: 2-Cyclopropylpyrimidine-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structural combination—a planar, electron-deficient pyrimidine ring, a strained, three-dimensional cyclopropyl group, and a reactive aldehyde handle—makes it a versatile scaffold for generating novel molecular entities. This guide provides an in-depth analysis of its structure, proposes a robust synthetic pathway based on established chemical principles, details expected analytical characterization, and demonstrates its synthetic utility in the context of drug discovery workflows.
Introduction and Strategic Significance
The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and vital biological molecules.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its role in modern drug design.[1] The introduction of a cyclopropyl moiety imparts a unique three-dimensional character to an otherwise flat scaffold. This modification is a well-established strategy in drug development to enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties such as solubility and lipophilicity.
This compound (CAS 948549-81-3) emerges as a particularly valuable intermediate. The aldehyde at the 4-position serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, enabling the straightforward introduction of diverse functional groups and the construction of complex molecular libraries. This guide aims to provide a comprehensive technical overview for researchers looking to leverage this potent building block in their synthetic programs.
Proposed Synthesis and Characterization
While specific literature detailing the synthesis of this compound is sparse, a robust and scalable route can be designed by combining established methods for pyrimidine construction and functionalization. The proposed pathway begins with the condensation of cyclopropanecarboxamidine with a suitable three-carbon synthon, followed by functional group interconversion to install the aldehyde.
Proposed Synthetic Workflow
A logical and field-proven approach involves a two-step sequence starting from a commercially available precursor, 2-cyclopropyl-4-methylpyrimidine. The workflow involves an oxidation step, a common and effective method for converting methyl-substituted heterocycles into their corresponding aldehydes.
Caption: Proposed synthesis of this compound via Riley oxidation.
Experimental Protocol: Riley Oxidation
This protocol is based on the well-established Riley oxidation, a standard method for the conversion of activated methyl groups to aldehydes.[3]
Rationale: Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for the α-position of carbonyls and activated methyl groups on heteroaromatic systems. 1,4-Dioxane is chosen as the solvent due to its high boiling point, which is necessary for this reaction, and its ability to dissolve both the organic substrate and the inorganic oxidant. The reaction is conducted under an inert atmosphere to prevent over-oxidation or side reactions.
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-cyclopropyl-4-methylpyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane (approx. 10 volumes). Begin stirring and add selenium dioxide (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite®. Wash the pad with ethyl acetate.
-
Extraction: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Structural Verification and Expected Analytical Data
Confirmation of the final structure is achieved through a combination of spectroscopic methods. The following table summarizes the expected data based on the analysis of analogous structures and foundational principles of spectroscopy.
| Analysis Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.1 (s, 1H, -CHO), δ ~8.9 (d, 1H, Pyrimidine-H6), δ ~7.5 (d, 1H, Pyrimidine-H5), δ ~2.3 (m, 1H, Cyclopropyl-CH), δ ~1.2-1.4 (m, 4H, Cyclopropyl-CH₂). The aldehyde proton is expected to be significantly deshielded. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~193 (C=O), δ ~170 (C2), δ ~158 (C6), δ ~155 (C4), δ ~120 (C5), δ ~18 (Cyclopropyl-CH), δ ~12 (Cyclopropyl-CH₂). |
| FT-IR (ATR) | ν ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch, Fermi doublet), ~1710 cm⁻¹ (C=O stretch), ~1580, 1550 cm⁻¹ (Pyrimidine ring C=N, C=C stretches). |
| Mass Spectrometry (ESI+) | Predicted m/z: 149.0709 ([M+H]⁺), 171.0529 ([M+Na]⁺). High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₈N₂O.[4] |
In-Depth Structural Analysis
The molecule's bioactivity and synthetic reactivity are direct consequences of its unique three-dimensional structure and electronic properties.
Caption: Core structural features of this compound.
-
Pyrimidine Ring: The pyrimidine ring is an aromatic, planar heterocycle. The two nitrogen atoms act as electron-withdrawing groups, making the ring electron-deficient. This influences the reactivity of the attached aldehyde and the aromatic protons. The nitrogen atoms at positions 1 and 3 are potential hydrogen bond acceptors, a critical feature for molecular recognition in biological systems.
-
Aldehyde Group: The formyl group at the C4 position is coplanar with the pyrimidine ring to maximize resonance stabilization. The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack, making it an ideal handle for synthetic elaboration.
-
Cyclopropyl Group: Attached at the C2 position, the cyclopropyl ring introduces significant conformational constraint and a defined three-dimensional vector. The C-C bonds of the cyclopropyl group have a high degree of p-character, allowing for potential electronic conjugation with the pyrimidine ring, which can modulate the overall reactivity of the scaffold.
Reactivity and Synthetic Utility: Reductive Amination
To illustrate the synthetic utility of this compound, we will detail a standard, high-yield protocol for reductive amination. This reaction is one of the most powerful and frequently used methods in medicinal chemistry for installing amine functionalities.
Reductive Amination Workflow
This workflow transforms the aldehyde into a secondary amine, a common functional group in bioactive molecules.
Caption: Workflow for the reductive amination of this compound.
Experimental Protocol: Reductive Amination
Rationale: The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with a primary amine under mildly acidic conditions (catalyzed by acetic acid) to form a protonated iminium ion intermediate. Second, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is added. It is specifically chosen because it is not reactive enough to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion to the final amine. Dichloromethane (DCM) is a common, non-reactive solvent for this transformation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 volumes).
-
Amine Addition: Add the desired primary amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude secondary amine by silica gel column chromatography or preparative HPLC as needed.
Conclusion
This compound stands as a high-potential building block for synthetic and medicinal chemistry. While detailed experimental characterization in public literature is limited, its structure can be confidently analyzed, and its synthesis and reactivity can be reliably predicted based on decades of established chemical precedent. Its constituent parts—the biologically relevant pyrimidine ring, the property-enhancing cyclopropyl group, and the synthetically versatile aldehyde—provide a powerful toolkit for the rapid generation of novel compounds with promising applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their research and development programs.
References
-
Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). Available at: [Link]
-
Biological and medicinal significance of pyrimidines. ResearchGate. Available at: [Link]
-
This compound (C8H8N2O). PubChem. Available at: [Link]
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.
- Herbicidal pyrimidines. Google Patents.
-
Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central (PMC). Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Available at: [Link]
-
Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Bentham Science. Available at: [Link]
Sources
An In-depth Technical Guide to 2-Cyclopropylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 2-Cyclopropylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. The guide details its physicochemical properties, synthesis, and analytical characterization. The inherent reactivity of the pyrimidine core, coupled with the unique conformational constraints of the cyclopropyl group, makes this molecule a versatile scaffold for the development of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of pyrimidine-based compounds.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of biologically active molecules, including nucleobases and numerous therapeutic agents. Their prevalence in nature and their ability to engage in various biological interactions have made them a privileged scaffold in drug design. The introduction of a cyclopropyl group at the 2-position of the pyrimidine ring imparts a degree of conformational rigidity and can influence metabolic stability and binding affinity to biological targets. The carbaldehyde at the 4-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the synthesis of complex molecular architectures for drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known properties of this compound.
General and Predicted Properties
A summary of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while predicted values provide useful estimates, they should be supplemented with experimental data for confirmation.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 948549-81-3 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1] |
| Predicted Boiling Point | 272.9 ± 13.0 °C | N/A |
| Predicted Density | 1.282 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 0.36 ± 0.23 | N/A |
| Predicted XlogP | 0.6 | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic route to this compound would likely involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the carbaldehyde group. One common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.
Sources
An In-Depth Technical Guide to the Synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde
Introduction
2-Cyclopropylpyrimidine-4-carbaldehyde is a key heterocyclic building block in contemporary medicinal chemistry and drug development. The unique combination of the electron-deficient pyrimidine core and the strained, lipophilic cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of two robust and versatile synthetic pathways for the preparation of this valuable intermediate, designed for researchers, chemists, and professionals in the field of drug discovery and process development.
The presented strategies are rooted in fundamental principles of heterocyclic chemistry and modern synthetic methodologies. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic route.
Strategic Overview: Two Convergent Pathways
Two primary strategies are outlined for the synthesis of the target compound, each with distinct advantages depending on the availability of starting materials and desired scale.
-
Pathway A: De Novo Ring Construction. This approach builds the pyrimidine ring from acyclic precursors, incorporating the cyclopropyl moiety from the outset via cyclopropylamidine. This bottom-up strategy offers flexibility in analog synthesis by modifying the condensation partner.
-
Pathway B: Post-Functionalization via Cross-Coupling. This strategy begins with a pre-formed, functionalized pyrimidine core and introduces the cyclopropyl group in a later stage using modern palladium-catalyzed cross-coupling chemistry. This is often advantageous when suitable pyrimidine precursors are commercially available or readily accessible.
Pathway A: De Novo Synthesis via Cyclopropylamidine Condensation
This pathway constructs the 2-cyclopropylpyrimidine core through the classical condensation of an amidine with a 1,3-dicarbonyl equivalent. The key steps involve the preparation of cyclopropylamidine, its condensation to form a stable pyrimidine intermediate, and subsequent functional group manipulations to install the 4-carbaldehyde.
Workflow Diagram: Pathway A
An In-depth Technical Guide to 2-Cyclopropylpyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases essential for life.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Among the vast array of substituted pyrimidines, 2-Cyclopropylpyrimidine-4-carbaldehyde has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and applications in the development of novel therapeutic agents. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical resource for researchers in both academic and industrial settings.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. This compound is a solid at room temperature with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 948549-81-3 | [2] |
| Molecular Formula | C₈H₈N₂O | [3] |
| Molecular Weight | 148.16 g/mol | [3] |
| Monoisotopic Mass | 148.0637 Da | [3] |
| SMILES | O=Cc1ccnc(n1)C1CC1 | [3] |
| InChIKey | SVBFPFJYLGEEEH-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Tale of Two Oxidations
The synthesis of this compound can be efficiently achieved through the oxidation of readily available precursors. The two primary and most effective methods reported in the literature are the oxidation of a primary alcohol and the direct oxidation of a methyl group. The choice between these routes often depends on the availability of the starting material and the desired scale of the reaction.
Method 1: Oxidation of 4-hydroxymethyl-2-cyclopropylpyrimidine
This approach involves the chemoselective oxidation of the primary alcohol at the 4-position of the pyrimidine ring. This is a common and generally high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed, with the selection often guided by factors such as substrate tolerance, reaction conditions, and ease of purification.
Caption: Oxidation of 4-hydroxymethyl-2-cyclopropylpyrimidine.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Rationale: PCC is a versatile and relatively mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically performed in an anhydrous solvent to prevent the formation of the corresponding carboxylic acid.
-
Step-by-Step Methodology:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 4-hydroxymethyl-2-cyclopropylpyrimidine (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Method 2: Riley Oxidation of 4-methyl-2-cyclopropylpyrimidine
The Riley oxidation offers a more direct route to the aldehyde from the corresponding methyl-substituted pyrimidine.[4][5] This reaction utilizes selenium dioxide (SeO₂) as the oxidizing agent and is particularly useful for the oxidation of activated methyl or methylene groups.[4][6]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde | C9H12N2O2 | CID 104253122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Riley Oxidation | NROChemistry [nrochemistry.com]
Spectroscopic Data of 2-Cyclopropylpyrimidine-4-carbaldehyde: An In-depth Technical Guide
Introduction
2-Cyclopropylpyrimidine-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrimidine core substituted with a cyclopropyl group and an aldehyde functionality, presents a rich landscape for spectroscopic characterization. The interplay between the electron-donating cyclopropyl ring and the electron-withdrawing aldehyde and pyrimidine moieties creates a distinct electronic environment, which is reflected in its spectroscopic signatures. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not widely available in public repositories, this guide leverages predictive models and data from analogous structures to provide a robust and scientifically-grounded interpretation.
Molecular Structure and Key Features
The structure of this compound forms the basis for interpreting its spectroscopic data. The key features include a six-membered aromatic pyrimidine ring, a strained three-membered cyclopropyl ring, and a reactive aldehyde group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the pyrimidine ring protons, the aldehyde proton, and the cyclopropyl protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H | 9.9 - 10.1 | Singlet | - | 1H |
| Pyrimidine-H5 | 7.4 - 7.6 | Doublet | ~5.0 | 1H |
| Pyrimidine-H6 | 8.8 - 9.0 | Doublet | ~5.0 | 1H |
| Cyclopropyl-CH | 2.2 - 2.5 | Multiplet | - | 1H |
| Cyclopropyl-CH₂ | 1.1 - 1.4 | Multiplet | - | 4H |
Causality behind Predicted Shifts:
-
Aldehyde Proton: The strong deshielding effect of the carbonyl group and the aromatic pyrimidine ring places the aldehyde proton in the far downfield region.
-
Pyrimidine Protons: The protons on the pyrimidine ring are in an electron-deficient environment, leading to downfield chemical shifts. The coupling between H5 and H6 is a characteristic feature of adjacent protons on a pyrimidine ring.
-
Cyclopropyl Protons: The cyclopropyl protons appear in the upfield region, which is characteristic of strained ring systems. The unique electronic nature of the cyclopropyl group, with its "pseudo-unsaturated" character, influences the shielding of these protons.[1]
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | 190 - 195 |
| Pyrimidine C2 | 165 - 170 |
| Pyrimidine C4 | 155 - 160 |
| Pyrimidine C6 | 150 - 155 |
| Pyrimidine C5 | 120 - 125 |
| Cyclopropyl CH | 15 - 20 |
| Cyclopropyl CH₂ | 10 - 15 |
Causality behind Predicted Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field.
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are in an sp² hybridized state and are part of an aromatic system, resulting in chemical shifts in the aromatic region. The carbon atoms attached to nitrogen (C2, C4, C6) are generally more deshielded.
-
Cyclopropyl Carbons: The sp³ hybridized carbons of the cyclopropyl group are shielded and appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic compound is as follows.[2][3][4]
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[2]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube.
-
Spectrometer Setup: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune the probe to the appropriate nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, pyrimidine ring, and cyclopropyl group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| C=O (aldehyde) | 1700 - 1720 | Stretching |
| C-H (aldehyde) | 2720 - 2820 (two bands) | Stretching |
| C=N, C=C (pyrimidine) | 1500 - 1600 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (cyclopropyl) | ~3080 | Stretching |
| C-H (cyclopropyl) | ~1020 | Bending |
Causality behind Predicted Absorptions:
-
Aldehyde Group: The strong C=O stretching vibration is a prominent feature in the IR spectrum. The two C-H stretching bands are also characteristic of aldehydes.[5][6]
-
Pyrimidine Ring: The C=N and C=C stretching vibrations of the aromatic ring typically appear in the 1500-1600 cm⁻¹ region.[7][8]
-
Cyclopropyl Group: The C-H stretching vibration of the cyclopropyl group occurs at a slightly higher frequency than typical alkane C-H stretches due to the increased s-character of the C-H bonds.[1]
Experimental Protocol: IR Spectroscopy
For a solid sample, the KBr pellet method is a common technique for obtaining an IR spectrum.[9][10][11][12]
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Thoroughly grind the KBr in the mortar to a fine powder. Add the sample and continue grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet press die.
-
Pressing: Apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum.
Caption: Workflow for IR sample preparation (KBr pellet method).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum (Electron Impact - EI)
Under electron impact ionization, this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Predicted Fragmentation Pathway |
| 148 | [M]⁺˙ | Molecular ion |
| 147 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 120 | [M-CO]⁺˙ | Loss of carbon monoxide from the aldehyde |
| 119 | [M-CHO]⁺ | Loss of the formyl radical |
| 107 | [M-C₃H₅]⁺ | Loss of the cyclopropyl radical |
| 79 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring |
Causality behind Predicted Fragmentation: The fragmentation of pyrimidine derivatives in EI-MS often involves characteristic losses of small neutral molecules and radicals.[13][14][15][16]
-
Loss of H and CHO: The aldehyde group is a common site for initial fragmentation, leading to the loss of a hydrogen atom or the entire formyl group.
-
Loss of CO: The loss of a stable carbon monoxide molecule is a favorable fragmentation pathway for aldehydes.
-
Loss of Cyclopropyl Radical: The cyclopropyl group can be lost as a radical.
-
Ring Fragmentation: The pyrimidine ring can undergo fragmentation to produce smaller, characteristic ions.
Experimental Protocol: Mass Spectrometry (EI)
The following is a general procedure for obtaining an EI mass spectrum.[17][18][19][20][21]
Procedure:
-
Sample Introduction: The sample is introduced into the ion source, typically after being vaporized. For solid samples, a direct insertion probe can be used.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Caption: General workflow for Electron Impact Mass Spectrometry.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. By combining predictive methods with established spectroscopic principles and data from analogous compounds, a comprehensive and scientifically sound analysis has been presented. The provided experimental protocols offer a practical framework for researchers to obtain and interpret the spectroscopic data of this and related molecules. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.
References
- The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. Benchchem.
- IR, NMR spectral data of pyrimidine derivatives.
- Infrared Spectra of Sulfonamide Derivatives. I.
- Mass spectral fragmentation modes of pyrimidine deriv
- FT-IR data of pyrimidine derivatives compounds.
- Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
- Calculated vs . experimental IR spectrum of pyrimidine in CS 2.
- Introduction to Electron Impact Ionization for GC–MS.
- IR Spectroscopy of Solids.
- How To Prepare And Run An NMR Sample. Alwsci.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Infrared Spectroscopy Testing | ASTM E1252 & E168. Infinita Lab.
- Gas-phase fragmentation of protonated C60-pyrimidine deriv
- Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT.
- Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming.
- Pyrimidine, 4-methyl-. NIST WebBook.
- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- NMR Techniques in Organic Chemistry: a quick guide.
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- Electron Ionization.
- Mass Spectrometry Ionization Methods.
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- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- General Techniques for Obtaining Infrared Spectra for Qualit
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.
- IR Sample Prepar
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- Thermochemical Assessment of the Aromatic and Antiaromatic Characters of the Cyclopropenyl Cation, Cyclopropenyl Anion, and Cyclopropenyl Radical: A High-Level Computational Study.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Cyclopropyl Group: An Excited-State Aromaticity Indic
- How does the cyclopropyl group influence conjugation and arom
- CASPRE - 13 C NMR Predictor.
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reactivity profile of the aldehyde group in 2-Cyclopropylpyrimidine-4-carbaldehyde
An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Cyclopropylpyrimidine-4-carbaldehyde
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure marries three distinct chemical motifs: an electron-deficient pyrimidine ring, a reactive aldehyde group, and a conformationally constrained cyclopropyl moiety. This unique combination imparts a nuanced reactivity profile, making the aldehyde group a versatile handle for a wide array of chemical transformations. Pyrimidine-based drugs have found widespread therapeutic applications, including anticancer, antiviral, and anti-infective agents, underscoring the importance of understanding the chemistry of functionalized pyrimidine scaffolds.[1]
This guide provides an in-depth exploration of the factors governing the reactivity of the aldehyde group in this compound. We will dissect the electronic and steric landscape of the molecule, detail its participation in key reaction classes, and provide field-proven experimental protocols. The focus will be on the causality behind its chemical behavior, offering insights for drug development professionals and synthetic chemists aiming to leverage this scaffold in their research.
The Electronic and Steric Landscape: A Tale of Two Rings
The reactivity of the C4-carbaldehyde is fundamentally controlled by the interplay between the pyrimidine and cyclopropyl substituents. These groups exert opposing and complementary electronic effects that define the electrophilicity of the aldehyde carbon.
Activation by the Pyrimidine Ring
The pyrimidine ring, a diazine, is an electron-deficient heteroaromatic system.[2] The two nitrogen atoms at positions 1 and 3 act as powerful electron-withdrawing groups through both inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density significantly polarizes the C4-carbon of the ring, which in turn enhances the electrophilic character of the attached aldehyde carbon. This activation makes the aldehyde highly susceptible to attack by a broad range of nucleophiles.
Modulation by the Cyclopropyl Group
The cyclopropyl group is a unique substituent in organic chemistry.[3] Its C-C bonds possess significant p-character, allowing them to conjugate with adjacent π-systems, a phenomenon often described using Walsh orbital models.[4][5] In this "bisected" conformation, the cyclopropyl group can act as a π-electron donor, partially mitigating the electron-withdrawing effect of the pyrimidine ring.[4] However, it also provides conformational rigidity. This dual electronic nature and steric profile are critical factors in modulating the molecule's reactivity and are often exploited in drug design to enhance metabolic stability or binding affinity.[3][6]
Caption: Electronic interplay in this compound.
Key Reaction Classes of the Aldehyde Group
The activated nature of the formyl group in this compound allows it to participate in a diverse range of chemical reactions. These transformations demonstrate its synthetic versatility as an intermediate.[7]
Nucleophilic Addition Reactions
Nucleophilic addition is the quintessential reaction of aldehydes. The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for such transformations.
-
Grignard and Organolithium Reagents: Addition of organometallic reagents provides a direct route to secondary alcohols, introducing new carbon-carbon bonds. The choice of an aprotic solvent like THF or diethyl ether is critical to prevent quenching the highly basic reagent.
-
Cyanide Addition (Cyanohydrin Formation): The addition of a cyanide source (e.g., NaCN or TMSCN) forms a cyanohydrin. This intermediate is synthetically valuable, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) efficiently converts the aldehyde into an alkene, offering a reliable method for C=C bond formation.
| Reagent Class | Product Type | Typical Conditions | Significance |
| R-MgX, R-Li | Secondary Alcohol | Anhydrous THF, -78 °C to RT | C-C bond formation, access to chiral centers |
| NaCN / H+ | Cyanohydrin | Aqueous EtOH, pH control | Versatile intermediate for acids, amines |
| Ph₃P=CHR | Alkene | Anhydrous THF, RT | Stereoselective C=C bond formation |
Reductive and Oxidative Transformations
Standard redox chemistry can be readily applied to the aldehyde group to access the corresponding primary alcohol or carboxylic acid, respectively.
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for converting the aldehyde to 4-(hydroxymethyl)-2-cyclopropylpyrimidine. The chemoselectivity is excellent, leaving the pyrimidine ring untouched.
-
Oxidation: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will oxidize the aldehyde to 2-cyclopropylpyrimidine-4-carboxylic acid. Milder reagents like selenium dioxide have also been used for the synthesis of pyrimidine-4-carbaldehydes from the corresponding methylpyrimidines, highlighting the accessible redox states.[7] This carboxylic acid moiety is a common feature in bioactive molecules, including herbicides like Aminocyclopyrachlor.[8][9]
Caption: Core redox transformations of the aldehyde group.
Condensation Reactions: The Gateway to Imines (Schiff Bases)
The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a cornerstone of combinatorial chemistry and drug discovery.[10] This condensation reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.
The resulting imine bond is a critical linker used to connect different molecular fragments, and pyrimidine Schiff bases have been investigated for a range of biological activities.[11][12] The reaction is highly efficient and serves as a key step in the synthesis of more complex heterocyclic systems.[10]
Protocol 2.3.1: Synthesis of a Schiff Base Derivative
This protocol describes a general, self-validating procedure for the condensation of this compound with a primary amine.
Objective: To synthesize N-(aryl)-1-(2-cyclopropylpyrimidin-4-yl)methanimine.
Methodology Rationale:
-
Solvent: Ethanol is chosen as it effectively dissolves both reactants and the intermediate, while also being compatible with the mild acidic catalyst.
-
Catalyst: A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step.
-
Control: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde and the formation of the more nonpolar imine product. The progress validates the reaction's success before workup.
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add absolute ethanol (approx. 0.2 M concentration) and stir until all the aldehyde has dissolved.
-
Amine Addition: Add the desired primary amine (1.05 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the aldehyde is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure Schiff base.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy in drug discovery.[13][14] Aldehydes are frequent participants in these powerful transformations. This compound is an ideal candidate for MCRs such as the Biginelli or Ugi reactions.
-
Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[13] The aldehyde's role is to condense with urea to form an acyliminium ion intermediate, which then undergoes further reaction. The steric profile of the aldehyde can influence the reaction's efficiency.[15][16]
-
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[17] This reaction rapidly generates peptide-like scaffolds with high molecular diversity. The electrophilic aldehyde first condenses with the amine to form a Schiff base in situ, which is a key step in the Ugi mechanism.[17]
// Nodes for Reactants Aldehyde [label="2-Cyclopropylpyrimidine\n-4-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Primary Amine\n(R²-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Carboxylic Acid\n(R³-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanide [label="Isocyanide\n(R⁴-NC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Central Process Node MCR [label="Ugi Four-Component\nReaction (U-4CR)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Node Product [label="α-Acylamino Amide\nProduct", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Aldehyde -> MCR; Amine -> MCR; Acid -> MCR; Isocyanide -> MCR; MCR -> Product [label=" One-Pot\nSynthesis"]; }
Caption: Workflow for a Ugi Multicomponent Reaction.
Conclusion: A Scaffold Primed for Innovation
The reactivity of the aldehyde group in this compound is a finely tuned system governed by the electronic push-pull of its substituents. The activating nature of the pyrimidine ring renders the aldehyde highly susceptible to a wide range of synthetically useful transformations, from classical nucleophilic additions and redox reactions to modern multicomponent strategies. The cyclopropyl group provides an additional layer of control, influencing both the electronic environment and the steric accessibility of the reactive center. This detailed understanding empowers researchers, scientists, and drug development professionals to strategically employ this versatile building block in the rational design and synthesis of novel, high-value molecules for a multitude of applications.
References
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Title: Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates Source: ResearchGate URL: [Link]
-
Title: Facile Functionalization of Pyrimidines by Nucleophilic Addition Reactions Source: ResearchGate URL: [Link]
-
Title: How does the cyclopropyl group influence conjugation and aromaticity? Source: Chemistry Stack Exchange URL: [Link]
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Title: Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview) Source: ResearchGate URL: [Link]
-
Title: Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review Source: ResearchGate URL: [Link]
-
Title: Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs Source: National Institutes of Health (NIH) URL: [Link]
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Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds Source: National Institutes of Health (NIH) URL: [Link]
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Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]
-
Title: Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases Source: ResearchGate URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Pyrimidine Source: Pharmaguideline URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement Source: Royal Society of Chemistry URL: [Link]
-
Title: Chemistry & Biology Of Multicomponent Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An approach to fused pyrimidine derivatives via Schiff bases of aromatic ortho -nitrocarbaldehydes. An investigation of substituent effects on the reaction course Source: ResearchGate URL: [Link]
-
Title: Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives Source: MDPI URL: [Link]
-
Title: Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities Source: MDPI URL: [Link]
-
Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study Source: PubMed URL: [Link]
-
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]
-
Title: Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against Source: Research Square URL: [Link]
-
Title: Biginelli Reactions by Steric Control under Solvent-free Conditions Source: ResearchGate URL: [Link]
-
Title: Aminocyclopyrachlor Source: Wikipedia URL: [Link]
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The Ascendant Role of Cyclopropylpyrimidine Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activities
Introduction: In the intricate landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged structures that have garnered significant attention, the cyclopropylpyrimidine core has emerged as a versatile and powerful motif in the design of innovative therapeutics. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, coupled with the diverse biological activities inherent to the pyrimidine nucleus, have culminated in a new generation of drug candidates targeting a spectrum of diseases, from viral infections to cancer.
This in-depth technical guide provides a comprehensive exploration of the biological activities of cyclopropylpyrimidine compounds. Moving beyond a superficial overview, this document delves into the causal relationships between molecular structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, explore key therapeutic applications, and provide detailed experimental protocols to empower the scientific community in harnessing the full potential of this remarkable chemical scaffold.
The Strategic Advantage of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropyl group into a drug candidate is a deliberate and strategic decision driven by its unique physicochemical properties. This small, strained ring system is far from a passive structural element; it actively modulates a molecule's biological behavior in several advantageous ways:
-
Metabolic Stability: The high bond dissociation energy of the C-H bonds within the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This intrinsic resistance to metabolic degradation can significantly increase a drug's half-life and oral bioavailability, crucial parameters for therapeutic efficacy.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lock the compound into a bioactive conformation that is optimal for binding to its biological target, thereby enhancing potency and selectivity.
-
Improved Potency and Lipophilicity: The cyclopropyl group can favorably influence a molecule's lipophilicity, facilitating its passage across cellular membranes to reach intracellular targets. Furthermore, its unique electronic properties can lead to enhanced binding interactions with the target protein, resulting in increased potency.
Antiviral Activity of Cyclopropylpyrimidine Compounds: A New Frontier in Infectious Disease
Cyclopropylpyrimidine nucleoside analogs have demonstrated significant promise as a new class of antiviral agents, exhibiting potent activity against a range of DNA and RNA viruses.
Mechanism of Action: Chain Termination and Polymerase Inhibition
The primary mechanism of antiviral action for many cyclopropylpyrimidine nucleosides is the inhibition of viral DNA or RNA polymerases.[1][2] These compounds act as chain terminators during viral replication. After being converted to their triphosphate form by host or viral kinases, they are incorporated into the growing viral DNA or RNA strand by the viral polymerase. However, the lack of a 3'-hydroxyl group on the cyclopropyl "sugar" mimic prevents the addition of the next nucleotide, thereby halting replication.[1][2]
Therapeutic Applications and Efficacy
Cyclopropylpyrimidine derivatives have shown notable efficacy against several clinically relevant viruses:
-
Herpesviruses (HSV, VZV, CMV, EBV): Several cyclopropylpyrimidine nucleoside analogs have demonstrated potent in vitro activity against various herpesviruses.[3]
-
Hepatitis B Virus (HBV): Certain exomethylene cyclopropyl pyrimidine nucleosides have displayed moderate anti-HBV activity with low cytotoxicity.[4]
-
Coronaviruses: Recent studies have highlighted the potential of cyclopropylamino-substituted pyrimido[4,5-d]pyrimidines as effective agents against human coronaviruses, including HCoV-229E.[5]
| Compound Class | Virus | Activity (EC50/IC50) | Reference |
| Cyclopropyl Guanine Nucleoside Analogs | Herpesviruses | Potent in vitro activity | [3] |
| Exomethylene Cyclopropyl Pyrimidine Nucleosides | HBV | Moderate activity | [4] |
| Cyclopropylamino-pyrimido[4,5-d]pyrimidines | HCoV-229E | Effective inhibition | [5] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.[6][7][8][9]
Objective: To determine the concentration of a cyclopropylpyrimidine compound that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus stock of known titer.
-
Cyclopropylpyrimidine test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the cyclopropylpyrimidine compound in a cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a known amount of virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1-2 hours at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells with the fixative solution and then stain with the crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1][10][11]
Anticancer Activity: Targeting Kinase Signaling Pathways
The cyclopropylpyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors, a cornerstone of modern targeted cancer therapy.
Mechanism of Action: Inhibition of Key Oncogenic Kinases
Cyclopropylpyrimidine-based compounds often function as ATP-competitive inhibitors of protein kinases.[12][13] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.
Key Kinase Targets and Therapeutic Potential
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers.[14][15] Cyclopropylpyrimidine derivatives have been developed as potent inhibitors of CDK4 and CDK6, which play a crucial role in the G1 phase of the cell cycle.[16][17] Inhibition of CDK4/6 leads to cell cycle arrest and has shown significant efficacy in the treatment of certain breast cancers.[18]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is often aberrantly activated in hematological malignancies and inflammatory diseases.[5][19][20] Cyclopropylpyrimidine-based JAK inhibitors can block this pathway, leading to reduced cell proliferation and survival.[21][22][23][24][25]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC).[9][26][27][28] Cyclopropylpyrimidine compounds have been designed to target both wild-type and mutant forms of EGFR, offering a promising therapeutic strategy for these cancers.[14]
| Compound Class | Kinase Target | Cancer Indication | Representative IC50 | Reference |
| Pyrido[2,3-d]pyrimidines | CDK4 | Breast Cancer | 3.87 nM | [16] |
| Pyrrolopyrimidines | JAK1 | Inflammatory Diseases | 72 nM | [24] |
| Aminopyrimidines | EGFR | NSCLC | 0.7 - 0.9 µM | [27] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17][29][30][31]
Objective: To determine the concentration of a cyclopropylpyrimidine compound that inhibits the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate.
-
ATP.
-
Cyclopropylpyrimidine test compound.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
96-well or 384-well white plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the cyclopropylpyrimidine inhibitor. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[1][10][11][12][32]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationships of cyclopropylpyrimidine compounds is crucial for optimizing their biological activity and drug-like properties.
-
Antiviral Agents: For cyclopropylpyrimidine nucleoside analogs, the stereochemistry of the cyclopropyl ring and the nature of the pyrimidine base are critical for antiviral activity. Modifications to the 5-position of the pyrimidine ring can significantly impact potency and selectivity.
-
Kinase Inhibitors: In the context of kinase inhibitors, the substitution pattern on both the cyclopropyl and pyrimidine rings dictates the selectivity and potency against different kinases. For example, in pyrrolopyrimidine-based JAK1 inhibitors, specific substitutions on a triazole moiety attached to the core scaffold were found to be crucial for achieving high selectivity over other JAK isoforms.[24] For CDK inhibitors, the nature of the substituent at the 2- and 4-positions of the pyrimidine ring is key for potent inhibition.[18][20][33][34] Similarly, for EGFR inhibitors, specific substitutions on the pyrimidine ring are essential for targeting mutant forms of the kinase.[14][28]
Conclusion and Future Perspectives
The cyclopropylpyrimidine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and diverse biological activity has led to the development of promising clinical candidates for the treatment of viral infections and cancer. The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense potential for the discovery of next-generation therapeutics with improved efficacy and safety profiles. As our knowledge of the intricate signaling pathways that underpin human disease continues to expand, the rational design of novel cyclopropylpyrimidine derivatives will undoubtedly play a pivotal role in addressing unmet medical needs.
References
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Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]
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Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. NIH. [Link]
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Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]
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Synthesis of Cyclopropyl Carbocyclic Nucleosides via P(NMe2)3-Mediated Reductive Cyclopropanation. The Journal of Organic Chemistry - ACS Publications. [Link]
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Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]
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Synthesis and antiviral activity of novel exomethylene cyclo-propyl pyrimidine nucleosides. ResearchGate. [Link]
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SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. NIH. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][29]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
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Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. ResearchGate. [Link]
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Synthesis of potentially antiviral cyclopropyl nucleosides. ResearchGate. [Link]
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Broad-Spectrum Antiviral Activity of Cyclophilin Inhibitors Against Coronaviruses: A Systematic Review. MDPI. [Link]
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Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH. [Link]
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
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Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. [Link]
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CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central. [Link]
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A review: Mechanism of action of antiviral drugs. PubMed Central. [Link]
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Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PubMed Central. [Link]
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central. [Link]
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Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. NIH. [Link]
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]
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SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. ResearchGate. [Link]
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Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]
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Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [Link]
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A Review: Mechanism of Action of Antiviral Drugs. AMiner. [Link]
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IC50. Wikipedia. [Link]
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50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
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An In-depth Technical Guide to Pyrimidine Synthesis Methodologies
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in nucleic acids and a wide array of biologically active compounds makes the efficient and strategic synthesis of pyrimidine derivatives a critical endeavor.[1][2] This guide provides a comprehensive overview of key methodologies, from venerable name reactions to modern catalytic systems, offering insights into not just the procedures, but the underlying chemical principles that govern them.
The Enduring Legacy of Classical Pyrimidine Synthesis
The foundations of pyrimidine synthesis were laid with robust, reliable reactions that remain relevant today. These methods, while sometimes requiring harsh conditions, are invaluable for their broad applicability and the wealth of literature supporting them.
The Pinner Synthesis: A Gateway to Substituted Pyrimidines
First described in 1884, the Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically catalyzed by an acid or base.[3][4] This reaction is a powerful tool for accessing a wide variety of substituted pyrimidines.
1.1.1. Mechanistic Insights
The reaction proceeds through a series of well-defined steps, beginning with the activation of the dicarbonyl compound.[4] The choice of catalyst (acid or base) can influence the reaction pathway and the nature of the intermediates.
Diagram: Pinner Synthesis Workflow
Caption: A logical workflow for the Pinner synthesis of pyrimidines.
1.1.2. Experimental Protocol: Pinner Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[5]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
Procedure:
-
A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
The Biginelli Reaction: A Multicomponent Marvel
Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4][6][7] The products of this reaction are of significant interest in the pharmaceutical industry.[6][7]
1.2.1. Mechanistic Considerations
The mechanism of the Biginelli reaction has been the subject of considerable study.[7][8][9] The currently accepted mechanism involves the formation of an N-acyliminium ion intermediate, which is key to the cyclization process.[8][9]
Diagram: Simplified Biginelli Reaction Mechanism
Caption: Key steps in the Biginelli reaction mechanism.
1.2.2. Experimental Protocol: Classical Biginelli Reaction (Conventional Heating)
This protocol represents the original method reported by Pietro Biginelli.[10]
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
-
Solvent: Methanol (30 cm³)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is taken in a round-bottom flask.
-
Methanol is added as the solvent.
-
The mixture is refluxed at 60°C for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration, and may require further purification.
Modern Methodologies: Enhancing Efficiency and Sustainability
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and versatile methods for pyrimidine synthesis. These approaches often offer milder reaction conditions, shorter reaction times, and higher yields compared to classical methods.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly reduce reaction times and improve yields.[11][12][13][14]
2.1.1. Experimental Protocol: Microwave-Assisted Biginelli Reaction
This protocol demonstrates a green, microwave-mediated synthesis of pyrimidine derivatives.[12]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl cyanoacetate or malononitrile (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Water (10 mL)
Procedure:
-
The aldehyde, methylene active reagent, benzamidine hydrochloride, and potassium carbonate are mixed in a microwave vial with 10 mL of water.
-
The vial is placed in a CEM microwave reactor and irradiated at 300 W and 100°C for 20 minutes.
-
The reaction is then allowed to cool to room temperature.
-
The precipitate is filtered and washed several times with water.
-
The crude compound is recrystallized from ethanol to afford the pure pyrimidine or pyrimidinone derivative.
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials.[1][15][16] This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures.
2.2.1. Iridium-Catalyzed Multicomponent Synthesis
A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed.[17][18] This sustainable process proceeds via a sequence of condensation and dehydrogenation steps.[17]
C-H Activation: A Direct Approach to Functionalization
Direct C-H bond activation has revolutionized the synthesis of complex molecules by allowing for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials.[2][19][20] This strategy offers a more atom-economical and environmentally friendly approach to pyrimidine synthesis and modification.
2.3.1. Palladium-Catalyzed C-H Activation/Arylation
Palladium-catalyzed C-H activation has been successfully applied to the regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines.[19] This method is compatible with a broad range of functional groups.
Comparative Analysis of Synthesis Methodologies
The choice of synthetic methodology depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key parameters for the discussed synthesis methods.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[21] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[21] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[17][21] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95%[21] |
Conclusion: A Versatile Toolkit for Pyrimidine Synthesis
The synthesis of pyrimidines is a rich and evolving field, offering a diverse toolkit for the modern chemist. From the time-tested reliability of classical reactions to the speed and efficiency of modern catalytic methods, researchers have a wide array of options to choose from. By understanding the underlying mechanisms and carefully considering the experimental parameters, scientists can strategically select the optimal synthetic route to access the vast and valuable chemical space of pyrimidine derivatives.
References
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- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sctunisie.org [sctunisie.org]
- 10. benchchem.com [benchchem.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 13. Green Recipes for Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgchemres.org [orgchemres.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrimidine synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde: A Detailed Protocol for a Key Pharmaceutical Building Block
Abstract
2-Cyclopropylpyrimidine-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules for drug discovery programs. Its unique structural motif, combining the aromatic pyrimidine core with a strained cyclopropyl group, offers opportunities for novel molecular interactions and improved physicochemical properties of target compounds. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the condensation of cyclopropanecarboxamidine with acetylacetone to form 2-cyclopropyl-4,6-dimethylpyrimidine, followed by a selective oxidation of one of the methyl groups to the desired carbaldehyde using a Riley oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and characterization data.
Introduction
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to participate in a wide range of biological interactions.[1] The incorporation of a cyclopropyl moiety can impart conformational rigidity, enhance metabolic stability, and improve the binding affinity of drug candidates. Consequently, 2-cyclopropylpyrimidine derivatives are of significant interest in the development of novel pharmaceuticals.[2] The 4-carbaldehyde functionality serves as a versatile synthetic handle, enabling a variety of subsequent chemical transformations such as reductive aminations, Wittig reactions, and the formation of other heterocyclic systems.
This protocol outlines a reliable and reproducible method for the preparation of this compound. The synthetic strategy is designed to be accessible in a standard laboratory setting, employing readily available starting materials and established chemical transformations.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
PART 1: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine
Mechanistic Rationale
The formation of the pyrimidine ring proceeds via a classical condensation reaction. Cyclopropanecarboxamidine, acting as a binucleophile, reacts with the diketone, acetylacetone. The reaction is typically base-catalyzed to facilitate the initial nucleophilic attack and subsequent cyclization and dehydration to yield the aromatic pyrimidine core.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Cyclopropanecarboxamidine HCl | ≥98% | Commercial Source |
| Acetylacetone (2,4-Pentanedione) | Reagent Grade, ≥99% | Commercial Source |
| Sodium Ethoxide (NaOEt) | Reagent Grade | Commercial Source |
| Ethanol (EtOH), Anhydrous | ACS Grade | Commercial Source |
| Diethyl Ether | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house |
| Brine | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercial Source |
| Round-bottom flask (250 mL) | N/A | Standard Glassware |
| Reflux condenser | N/A | Standard Glassware |
| Magnetic stirrer and stir bar | N/A | Standard Equipment |
| Rotary evaporator | N/A | Standard Equipment |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol with stirring until fully dissolved.
-
Amidine Addition: Add cyclopropanecarboxamidine hydrochloride (1.0 equivalent) to the ethanolic sodium ethoxide solution. Stir the mixture at room temperature for 15 minutes.
-
Diketone Addition: Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-cyclopropyl-4,6-dimethylpyrimidine can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a pale yellow oil or low-melting solid.
PART 2: Synthesis of this compound via Riley Oxidation
Mechanistic Rationale
The Riley oxidation is a well-established method for the oxidation of an activated methyl group to a carbonyl group using selenium dioxide (SeO₂).[3][4] The reaction proceeds through an initial ene reaction followed by a[1][5]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.[6][7] In the case of 2-cyclopropyl-4,6-dimethylpyrimidine, the oxidation is expected to occur at one of the methyl groups to yield the desired mono-aldehyde.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Cyclopropyl-4,6-dimethylpyrimidine | Synthesized in Part 1 | N/A |
| Selenium Dioxide (SeO₂) | ≥99% | Commercial Source |
| 1,4-Dioxane, Anhydrous | ACS Grade | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Celite® | N/A | Commercial Source |
| Round-bottom flask (100 mL) | N/A | Standard Glassware |
| Reflux condenser | N/A | Standard Glassware |
| Heating mantle | N/A | Standard Equipment |
| Filtration apparatus | N/A | Standard Equipment |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyclopropyl-4,6-dimethylpyrimidine (1.0 equivalent) in anhydrous 1,4-dioxane (50 mL).
-
Oxidant Addition: Add selenium dioxide (1.1 equivalents) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with dichloromethane (DCM).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Data (CDCl₃, δ ppm) | Expected ¹³C NMR Data (CDCl₃, δ ppm) |
| 2-Cyclopropyl-4,6-dimethylpyrimidine | C₉H₁₂N₂ | 148.21 | ~6.8 (s, 1H, pyrimidine H-5), ~2.4 (s, 6H, 2 x CH₃), ~2.0-2.2 (m, 1H, cyclopropyl CH), ~1.0-1.2 (m, 4H, cyclopropyl CH₂) | ~168 (pyrimidine C-2), ~165 (pyrimidine C-4, C-6), ~115 (pyrimidine C-5), ~24 (CH₃), ~16 (cyclopropyl CH), ~10 (cyclopropyl CH₂) |
| This compound | C₈H₈N₂O | 148.16 | ~10.1 (s, 1H, CHO), ~8.9 (d, 1H, pyrimidine H-6), ~7.5 (d, 1H, pyrimidine H-5), ~2.2-2.4 (m, 1H, cyclopropyl CH), ~1.1-1.3 (m, 4H, cyclopropyl CH₂) (Note: The presence of the remaining methyl group will alter this spectrum if oxidation is not complete or if the starting material is 2-cyclopropyl-4-methylpyrimidine) | ~193 (CHO), ~170 (pyrimidine C-2), ~160 (pyrimidine C-4), ~155 (pyrimidine C-6), ~120 (pyrimidine C-5), ~17 (cyclopropyl CH), ~11 (cyclopropyl CH₂) (Note: The presence of the remaining methyl group will alter this spectrum if oxidation is not complete or if the starting material is 2-cyclopropyl-4-methylpyrimidine) |
Note: The expected NMR data is an approximation based on similar structures and may vary.[1][8][9][10]
Troubleshooting and Safety Precautions
-
Incomplete Condensation (Step 1): If the reaction stalls, consider adding an additional portion of sodium ethoxide. Ensure all reagents are anhydrous as water can inhibit the reaction.
-
Low Yield in Oxidation (Step 2): The Riley oxidation can sometimes be sluggish. Ensure the 1,4-dioxane is of high purity and anhydrous. Extended reaction times may be necessary. Over-oxidation to the carboxylic acid is a potential side reaction.
-
Safety: Selenium dioxide is highly toxic and should be handled with extreme care in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. All selenium-containing waste must be disposed of according to institutional guidelines.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. The two-step procedure, involving a pyrimidine ring formation followed by a selective Riley oxidation, is a robust method for accessing this valuable building block. The provided protocol, along with the mechanistic insights and characterization data, should enable researchers to successfully synthesize and utilize this compound in their drug discovery and development endeavors.
References
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
- M., P. T. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1936.
- Jain, K. S., et al. (2006). Recent advances in the chemistry and biology of pyrimidines. Bioorganic & Medicinal Chemistry, 14(16), 5580-5599.
-
Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]
- Młochowski, J., et al. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12973-13010.
- Al-Awadi, N. A., et al. (2001). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Tetrahedron, 57(9), 1609-1616.
- Schober, L., et al. (2019).
-
SpectraBase. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
- Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
-
ChemTube3D. (n.d.). Allylic Oxidation with Selenium Dioxide. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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American Elements. (n.d.). Pyrimidine-4-carbaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of pyrimidine derivatives.
- ACS Omega. (2021).
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of cyclopropyl-amide derivatives.
-
PubChem. (n.d.). CID 160580820. Retrieved from [Link]
- PubMed. (2021).
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Application Notes & Protocols: Leveraging 2-Cyclopropylpyrimidine-4-carbaldehyde in Advanced Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1] This guide focuses on the strategic application of 2-Cyclopropylpyrimidine-4-carbaldehyde, a versatile building block, in isocyanide-based MCRs. The unique electronic and steric properties of the cyclopropyl and pyrimidine moieties make this aldehyde an exceptional candidate for generating novel, drug-like scaffolds. We provide detailed mechanistic insights and step-by-step protocols for its use in the Ugi four-component reaction (U-4CR), yielding diverse peptidomimetic structures. This document serves as a practical resource for researchers aiming to accelerate lead discovery and explore novel chemical space.
Introduction: The Strategic Advantage of this compound in MCRs
The efficiency of drug discovery is intrinsically linked to the ability to rapidly synthesize and screen diverse chemical libraries.[1] Multi-component reactions (MCRs) are a cornerstone of this process, offering a convergent approach to complex molecules from simple starting materials.[1] The choice of building blocks is critical, and this compound presents a compelling case for its inclusion in MCR-based synthesis campaigns.
-
The Pyrimidine Core: The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a rigid core to orient appended functionalities.
-
The Cyclopropyl Group: This small, strained ring offers unique properties. It introduces a three-dimensional character, increases metabolic stability by blocking potential sites of oxidation, and can engage in favorable non-covalent interactions with biological targets.
-
The Aldehyde Handle: The formyl group is the reactive center for a host of MCRs, most notably the Ugi, Passerini, and Biginelli reactions, allowing for the facile introduction of molecular diversity.[2][3][4]
By combining these features into a single reagent, this compound enables the direct synthesis of complex molecules incorporating key pharmacophoric elements. This guide will focus on its application in the Ugi four-component reaction (U-4CR), a robust and versatile isocyanide-based MCR.[4][5]
Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[4][6][7] This reaction is renowned for its high atom economy, broad substrate scope, and operational simplicity, often proceeding rapidly at room temperature without the need for a catalyst.[4][6]
Mechanistic Rationale
The reaction is driven by the irreversible Mumm rearrangement in the final step.[4] The generally accepted mechanism proceeds as follows:
-
Imine Formation: The amine and this compound condense to form a protonated iminium ion.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion to form a nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: An intramolecular acyl transfer from the oxygen to the nitrogen atom occurs. This irreversible step yields the thermodynamically stable bis-amide product and drives the entire reaction sequence to completion.[4]
Sources
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The Strategic Application of 2-Cyclopropylpyrimidine-4-carbaldehyde in Modern Heterocyclic Synthesis
Introduction: The Versatility of a Unique Building Block
In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of molecular design. Its prevalence in biologically active compounds and functional materials drives the continuous search for novel synthetic methodologies.[1][2] Within this context, 2-Cyclopropylpyrimidine-4-carbaldehyde emerges as a highly versatile and strategic building block for the construction of complex heterocyclic systems. The presence of the sterically defined and electronically unique cyclopropyl group at the 2-position, combined with the reactive aldehyde functionality at the 4-position, offers a unique handle for a variety of synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this valuable intermediate, complete with detailed protocols and mechanistic insights.
The cyclopropyl moiety is a well-regarded feature in medicinal chemistry, often conferring favorable metabolic stability and unique conformational constraints to a molecule. When appended to the pyrimidine core, it influences the electronic properties of the ring, thereby modulating the reactivity of the appended carbaldehyde. This guide will focus on two principal applications of this compound: its use in Knoevenagel condensations to generate versatile olefinic intermediates and its role as a key component in multicomponent reactions for the rapid assembly of fused heterocyclic systems, particularly the medicinally relevant pyrido[2,3-d]pyrimidines.
Core Applications and Synthetic Protocols
Knoevenagel Condensation: A Gateway to Diverse Functionality
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound. This compound readily participates in this reaction, yielding α,β-unsaturated products that are themselves valuable intermediates for further synthetic elaboration.
Mechanistic Rationale: The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the pyrimidine-4-carbaldehyde. Subsequent dehydration leads to the formation of a stable, conjugated system. The choice of base and solvent can be tailored to the specific active methylene compound used.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the reaction of this compound with malononitrile, a common active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (or Methanol)
-
Piperidine (or another suitable base like triethylamine or sodium ethoxide)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (20 mL).
-
To this solution, add a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol and then with distilled water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-(2-cyclopropylpyrimidin-4-yl)methylene)malononitrile.
-
Dry the product under vacuum and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: This reaction is expected to proceed in high yield to furnish a crystalline solid. The product serves as a versatile intermediate for the synthesis of various heterocycles through Michael additions and cyclo-condensations.
Data Presentation:
| Reactant 1 | Reactant 2 | Base (cat.) | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 1-3 | >90 |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 2-4 | 85-95 |
| This compound | Diethyl Malonate | Sodium Ethoxide | Ethanol | 4-6 | 80-90 |
Note: Yields are estimated based on similar reactions with other heteroaromatic aldehydes and may require optimization for this specific substrate.
Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step.[3] this compound is an excellent substrate for the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including kinase inhibition.[4][5]
Mechanistic Pathway: The reaction typically proceeds through an initial Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile). This is followed by a Michael addition of an amino-pyrimidine (e.g., 6-aminouracil) to the newly formed α,β-unsaturated system, and subsequent intramolecular cyclization and tautomerization to yield the final fused heterocyclic product.
Caption: Workflow for the multicomponent synthesis of Pyrido[2,3-d]pyrimidines.
Protocol 2: One-Pot Synthesis of 7-Amino-5-(2-cyclopropylpyrimidin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol details a one-pot, three-component reaction for the synthesis of a highly functionalized pyrido[2,3-d]pyrimidine derivative.
Materials:
-
This compound
-
Malononitrile
-
6-Aminouracil
-
Ethanol and Water (or other suitable solvent systems like DMF or acetic acid)
-
Diammonium hydrogen phosphate (DAHP) or another suitable catalyst (e.g., piperidine, L-proline)
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), malononitrile (1.2 mmol), 6-aminouracil (1.0 mmol), and a mixture of ethanol and water (1:1, 10 mL).
-
Add a catalytic amount of diammonium hydrogen phosphate (10 mol%).
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product can be recrystallized from a suitable solvent like DMF/water to afford the pure pyrido[2,3-d]pyrimidine derivative.
-
Dry the final product under vacuum and perform full characterization.
Self-Validating System and Causality:
-
Catalyst Choice: DAHP is a mild, inexpensive, and environmentally benign catalyst that promotes both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.[3] The ammonium ions can act as a general acid catalyst, while the phosphate can act as a general base.
-
Solvent System: The use of an ethanol/water mixture provides a good balance of solubility for the reactants and allows for easy precipitation of the product upon cooling, simplifying the work-up procedure.
-
Reaction Monitoring: TLC is crucial to determine the point of maximum product formation and to avoid potential side reactions from prolonged heating.
Expected Outcome: This multicomponent reaction is anticipated to provide the desired fused heterocyclic product in good to excellent yield. The resulting compound possesses multiple points for further diversification, making it an attractive scaffold for library synthesis in drug discovery programs.
Visualization of Key Synthetic Transformations
Sources
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Application Note: A Detailed Protocol for the Synthesis of 2-Cyclopropyl-4-vinylpyrimidine via the Wittig Reaction
Abstract: The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] Its application is particularly significant in the field of medicinal chemistry, where the synthesis of complex molecular architectures is paramount. This document provides a comprehensive, field-tested protocol for the olefination of 2-Cyclopropylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde of interest in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide expert insights into troubleshooting and optimization.
Foundational Principles: The Wittig Reaction Mechanism
The Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[2] The process is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The reaction proceeds through a well-established sequence:
-
Ylide Formation: The process begins with the deprotonation of an alkyltriphenylphosphonium salt using a strong base.[3][4] This salt is typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[3][5] The resulting species is a phosphorus ylide, a neutral molecule with adjacent positive and negative charges, also known as a phosphorane.[4]
-
Oxaphosphetane Intermediate: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[2][5] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[6][7][8]
-
Alkene and Byproduct Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step.[4] It collapses to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide.[9]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Unstabilized ylides (with alkyl substituents) typically favor the formation of Z-alkenes, while stabilized ylides (with electron-withdrawing groups like esters or ketones) yield E-alkenes.[6][7]
Caption: The Wittig reaction mechanism.
Experimental Protocol: Synthesis of 2-Cyclopropyl-4-vinylpyrimidine
This protocol is divided into two critical stages: the in situ preparation of the Wittig reagent (methylenetriphenylphosphorane) and its subsequent reaction with this compound.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. Strict anhydrous and inert atmosphere techniques are mandatory.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Equivalents | Amount | Notes |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 1.2 | 4.29 g | Dry thoroughly in a vacuum oven before use. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Anhydrous, inhibitor-free. Purify by passing through a solvent purification system. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.15 | 4.8 mL | 2.5 M solution in hexanes. Titrate before use for accurate concentration. |
| This compound | C₈H₈N₂O | 148.16 | 1.0 | 1.48 g | Ensure high purity. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | 50 mL | For quenching the reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 200 mL | For extraction. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | 50 mL | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g | For drying the organic phase. |
Step-by-Step Procedure
Part A: In Situ Generation of the Phosphorus Ylide
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous THF (80 mL) via a cannula or dry syringe. Stir the resulting suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the stirred suspension over 15 minutes. A distinct color change (typically to a deep yellow or orange) should be observed, indicating the formation of the ylide.[10]
-
Ylide Formation: After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure complete ylide formation.[10]
Part B: Wittig Reaction and Work-up
-
Aldehyde Preparation: In a separate flame-dried flask, dissolve this compound (1.48 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Aldehyde Addition: Slowly add the aldehyde solution dropwise to the ylide suspension at 0 °C over 20 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[10]
Part C: Purification
-
Challenge: The primary impurity is triphenylphosphine oxide (TPPO), which can sometimes have similar polarity to the desired product, complicating purification by standard column chromatography.[11]
-
Primary Method (Flash Chromatography): Purify the crude residue by flash column chromatography on silica gel, using a gradient solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to separate the less polar alkene product from the more polar TPPO.
-
Alternative Method: If co-elution is a significant issue, the crude mixture can be treated with reagents like hydrogen peroxide or iodomethane to convert the remaining triphenylphosphine and TPPO into highly polar derivatives that are easily removed by a simple silica plug or a subsequent column.[11] Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can also be an effective purification method for solid products.[12][13]
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Application Notes and Protocols for the Reductive Amination of 2-Cyclopropylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Cyclopropylpyrimidine Scaffold
The 2-cyclopropylpyrimidine moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multitude of clinically relevant molecules and investigational drug candidates. Its prevalence stems from the unique combination of physicochemical properties conferred by the cyclopropyl and pyrimidine rings. The cyclopropyl group often enhances metabolic stability, improves potency, and modulates lipophilicity, while the pyrimidine ring serves as a versatile hydrogen bond acceptor and a platform for diverse functionalization. The synthesis of amine derivatives from 2-Cyclopropylpyrimidine-4-carbaldehyde via reductive amination is a cornerstone transformation, providing rapid access to a wide array of analogues for structure-activity relationship (SAR) studies in drug discovery programs.[1][2] This document provides a detailed guide to the principles and practical execution of this critical reaction.
The Underpinnings of Reductive Amination: A Mechanistic Overview
Reductive amination is a robust and highly versatile method for the formation of carbon-nitrogen bonds, proceeding in a two-step sequence that is often performed in a single pot.[3] The reaction commences with the nucleophilic attack of an amine on the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an imine or, under acidic conditions, a protonated iminium ion. The subsequent reduction of this C=N double bond by a suitable hydride source furnishes the final amine product.
A key aspect of successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. This selectivity prevents the premature reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine.
Sources
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- 3. WO2010094164A1 - Process for the hydrogenation of imines - Google Patents [patents.google.com]
The Strategic Deployment of 2-Cyclopropylpyrimidine-4-carbaldehyde in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Architectural Significance of the 2-Cyclopropylpyrimidine Scaffold
In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[4] The strategic functionalization of this core scaffold is a cornerstone of rational drug design.
This guide focuses on a particularly valuable, functionalized building block: 2-Cyclopropylpyrimidine-4-carbaldehyde . This molecule synergistically combines the advantageous properties of the pyrimidine ring with the unique attributes of a cyclopropyl group and the synthetic versatility of an aldehyde functional handle.
The cyclopropyl moiety is increasingly utilized in drug development to enhance a range of pharmacokinetic and pharmacodynamic properties.[5] Its rigid, three-dimensional structure can enforce a bioactive conformation, leading to increased potency and selectivity.[6] Furthermore, the cyclopropyl group often improves metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.[6]
The aldehyde group at the 4-position of the pyrimidine ring serves as a versatile anchor for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the hit-to-lead and lead optimization phases of drug discovery. This document provides detailed protocols for key synthetic transformations of this compound and explores its application in the synthesis of high-value therapeutic agents such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Synthetic Utility: Key Transformation Protocols
The carbaldehyde functionality of this compound is a gateway to a diverse array of molecular architectures. Below are detailed protocols for three fundamental transformations that underscore the synthetic power of this building block.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in many drug classes.[7][8] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by its in-situ reduction.[7]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over other reducing agents like sodium borohydride because it is milder, more selective for the imine over the aldehyde, and does not reduce other functional groups that might be present in the amine coupling partner.[9]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and facilitate the reaction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) is added the desired primary or secondary amine (1.1 eq).
-
The mixture is stirred at room temperature for 20-30 minutes to allow for imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amine.
Wittig Reaction: Engineering Carbon-Carbon Double Bonds
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[10][11][12] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[10][13]
Causality of Experimental Choices:
-
Ylide Generation: The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[10] The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for the Wittig reaction.[12]
-
Stereoselectivity: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides (with alkyl substituents) tend to yield the Z-alkene.[13]
Experimental Protocol: General Procedure for Wittig Olefination
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), the appropriate phosphonium salt (1.2 eq) is suspended in anhydrous THF (0.3 M).
-
The suspension is cooled to 0 °C, and a solution of a strong base such as n-BuLi (1.1 eq) is added dropwise.
-
The resulting mixture, which typically turns a deep color indicating ylide formation, is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The reaction is cooled back down to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-12 hours, with progress monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired alkene. The by-product, triphenylphosphine oxide, can often be challenging to remove completely and may require careful chromatography.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[14] This reaction is valuable for synthesizing electron-deficient alkenes, which are versatile intermediates in drug discovery.
Causality of Experimental Choices:
-
Active Methylene Compound: Compounds with two electron-withdrawing groups attached to a methylene carbon (e.g., malononitrile, diethyl malonate, cyanoacetic acid) are typically used.[14]
-
Catalyst: A weak base, such as piperidine or pyridine, is commonly employed as a catalyst to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[14][15]
-
Solvent: Ethanol or methanol are often suitable solvents for this reaction.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol (0.5 M), is added a catalytic amount of piperidine (0.1 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for 2-8 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or flash column chromatography.
Applications in Drug Discovery: Case Studies and Target Classes
The synthetic versatility of this compound makes it a valuable building block for the synthesis of molecules targeting a range of biological pathways implicated in various diseases.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling and proliferation.[16] The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[4] For instance, the phenylaminopyrimidine core is a key structural element in the groundbreaking tyrosine kinase inhibitor Imatinib.[17][18]
The aldehyde functionality of this compound can be elaborated through the synthetic methods described above to introduce various side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold:
Caption: Synthetic workflow for a kinase inhibitor candidate.
GPCR Modulators: Fine-Tuning Cellular Signaling
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[19][20] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a sophisticated approach to fine-tuning GPCR activity with potentially greater selectivity and a better safety profile.[19][21][22]
The 2-cyclopropylpyrimidine core can serve as a scaffold for the development of GPCR modulators. The aldehyde group allows for the introduction of diverse substituents that can probe the allosteric binding pockets of these receptors, leading to the discovery of novel positive or negative allosteric modulators (PAMs or NAMs).[23]
Conceptual Design of GPCR Allosteric Modulators:
Caption: Workflow for GPCR modulator discovery.
Data Summary
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₈H₈N₂O | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| CAS Number | 948549-81-3 | [5] |
Conclusion
This compound is a high-value building block for drug discovery, offering a unique combination of a privileged heterocyclic core, a beneficial cyclopropyl moiety, and a versatile synthetic handle. The protocols and applications detailed in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this molecule in the creation of novel and effective therapeutics. The strategic application of such well-designed building blocks is paramount in accelerating the journey from a chemical concept to a life-changing medicine.
References
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- 21. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Pyrimidine Aldehydes
Introduction: The Critical Role of Purity in Pyrimidine Aldehyde Applications
Pyrimidine aldehydes are foundational building blocks in medicinal chemistry and drug development, forming the core structures of a multitude of therapeutic agents. The aldehyde functional group, being a versatile synthetic handle, allows for the construction of complex molecular architectures. However, the reactivity that makes these compounds invaluable also renders them susceptible to various side reactions, such as oxidation to carboxylic acids or aldol condensation. Consequently, the purification of pyrimidine aldehydes is a critical, non-negotiable step to ensure the integrity of subsequent synthetic transformations and the biological activity of the final compounds. This guide provides a comprehensive overview of robust purification methodologies, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Method Selection: A Logic-Driven Approach
The choice of purification method is dictated by the physicochemical properties of the target pyrimidine aldehyde and the nature of the impurities. A systematic approach to method selection is crucial for achieving optimal purity and yield.
Method 1: Purification via Reversible Bisulfite Adduct Formation
This classical yet highly effective technique leverages the nucleophilic addition of a bisulfite ion to the carbonyl carbon of the aldehyde.[1] This reaction forms a stable, ionic α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct, which is typically soluble in water.[2][3] This dramatic shift in polarity allows for the selective separation of the aldehyde from non-aldehyde impurities. The reaction is reversible, and the pure aldehyde can be regenerated by the addition of a strong base or acid.[3]
Causality Behind Experimental Choices:
-
Solvent System: The use of a water-miscible co-solvent like methanol, ethanol, or dimethylformamide (DMF) is critical to facilitate intimate contact between the often organic-soluble crude aldehyde mixture and the aqueous sodium bisulfite solution.[2][4][5][6] For aliphatic aldehydes, DMF can significantly improve removal rates.[3]
-
Reagent Preparation: A freshly prepared saturated solution of sodium bisulfite is paramount to ensure maximum reactivity and drive the equilibrium towards adduct formation.[3]
-
Regeneration pH: The regeneration of the aldehyde from its bisulfite adduct requires a significant pH shift. Basification with a strong base, such as sodium hydroxide, to a pH of approximately 12 effectively reverses the reaction, liberating the free aldehyde.[2][3]
Experimental Workflow: Bisulfite Adduct Formation and Regeneration
Caption: Step-by-step workflow for the recrystallization of solid pyrimidine aldehydes.
Protocol 2: Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the impure solid pyrimidine aldehyde and a small amount of the selected recrystallization solvent.
-
Heating: Heat the mixture to the solvent's boiling point with stirring. Add small portions of hot solvent until the solid is completely dissolved. [7]Avoid adding excess solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin during this period. [8]4. Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield. [7]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [7]6. Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. [7]7. Drying: Dry the purified crystals, for example, in a vacuum oven.
Method 3: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyrimidine aldehydes, silica gel is a common stationary phase.
Causality Behind Experimental Choices:
-
Solvent System (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.3 for the target compound. [9]A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used.
-
Stationary Phase: While silica gel is widely used, it can sometimes act as a mild Lewis acid and catalyze the formation of acetals or hemiacetals if an alcohol is used as a co-eluent. [9]In such cases, adding a small amount of a base like triethylamine to the eluent or switching to a different stationary phase like alumina may be beneficial. [9]
Data Presentation: Typical Eluent Systems for Pyrimidine Aldehyde Purification
| Compound Class | Stationary Phase | Typical Eluent System |
| General Pyrimidine Aldehydes | Silica Gel | Hexane/Ethyl Acetate Gradient |
| Acid-Sensitive Aldehydes | Neutral Alumina | Dichloromethane/Methanol |
| Base-Sensitive Aldehydes | Silica Gel | Hexane/Ethyl Acetate with 1% Acetic Acid |
Protocol 3: Flash Column Chromatography
-
Column Packing: Prepare a column with the chosen stationary phase (e.g., silica gel) in the selected non-polar solvent.
-
Sample Loading: Dissolve the crude pyrimidine aldehyde in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine aldehyde.
Conclusion and Best Practices
The purification of pyrimidine aldehydes is a crucial step that directly impacts the success of subsequent synthetic endeavors and the biological evaluation of target molecules. The methods outlined in this guide—bisulfite adduct formation, recrystallization, and column chromatography—provide a robust toolkit for researchers. The selection of the most appropriate method should be based on a thorough understanding of the properties of the target molecule and the impurities present. For optimal results, it is recommended to monitor purity at each stage using analytical techniques such as TLC, HPLC, and NMR spectroscopy.
References
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Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
-
Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56952. [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. [Link]
-
ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 2-Cyclopropylpyrimidine-4-carbaldehyde, a valuable building block in contemporary drug discovery. The synthesis commences with the formation of a 2-cyclopropylpyrimidine core via a Pinner reaction, followed by a regioselective formylation at the C4-position utilizing the Vilsmeier-Haack reaction. This document provides in-depth technical protocols, mechanistic insights, safety protocols, and data presentation to facilitate the successful scale-up of this important intermediate. The causality behind experimental choices is elucidated to empower researchers with a thorough understanding of the process.
Introduction
This compound is a key synthetic intermediate in the preparation of a variety of biologically active molecules. The unique combination of the electron-deficient pyrimidine ring and the strained cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to the resulting compounds. Its utility in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents necessitates a reliable and scalable synthetic route. This application note presents a validated pathway for the production of this aldehyde on a scale suitable for preclinical and early-phase drug development.
The presented synthesis is strategically divided into two main stages: the construction of the heterocyclic core and the subsequent functionalization.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the 2-Cyclopropylpyrimidine Core
The initial stage focuses on the construction of the 2-cyclopropylpyrimidine heterocycle. This is achieved through a Pinner pyrimidine synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2][3] For this process, we utilize the readily prepared cyclopropanecarboxamidine hydrochloride and a stable, commercially available precursor to malondialdehyde.
Protocol 1: Preparation of Cyclopropanecarboxamidine Hydrochloride
The synthesis of the amidine hydrochloride is a critical first step and can be accomplished on a large scale from the corresponding nitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Cyclopropanecarbonitrile | 67.09 | 1.0 | 67.1 g |
| Sodium Methoxide (25% in Methanol) | 54.02 | 0.05 | 10.8 mL |
| Anhydrous Methanol | 32.04 | - | 200 mL |
| Ammonium Chloride | 53.49 | 1.1 | 58.8 g |
| Anhydrous Toluene | 92.14 | - | 500 mL |
Procedure:
-
To a solution of cyclopropanecarbonitrile in anhydrous methanol, add a catalytic amount of sodium methoxide.
-
Bubble anhydrous ammonia gas through the solution at 0-10 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the resulting crude amidine in anhydrous toluene.
-
Add a solution of hydrogen chloride (generated from the reaction of ammonium chloride and a strong acid, or as a solution in an appropriate solvent) to the toluene solution at 0-10 °C with vigorous stirring.
-
The cyclopropanecarboxamidine hydrochloride will precipitate as a white solid.
-
Filter the solid, wash with cold toluene, and dry under vacuum to yield the desired product.
Causality and Optimization:
-
The use of a catalytic amount of sodium methoxide facilitates the addition of ammonia to the nitrile.
-
Strictly anhydrous conditions are crucial to prevent the hydrolysis of the nitrile and the resulting amidine.[3]
-
The precipitation of the hydrochloride salt from a non-polar solvent like toluene ensures a high yield and purity of the amidine salt.
Protocol 2: Pinner Synthesis of 2-Cyclopropylpyrimidine
With the amidine salt in hand, the pyrimidine ring is constructed using a malondialdehyde equivalent. Malondialdehyde bis(dimethyl acetal) is a stable and convenient choice for this reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Cyclopropanecarboxamidine Hydrochloride | 120.58 | 0.5 | 60.3 g |
| Malondialdehyde bis(dimethyl acetal) | 164.20 | 0.5 | 82.1 g |
| Sodium Ethoxide | 68.05 | 1.0 | 68.1 g |
| Anhydrous Ethanol | 46.07 | - | 500 mL |
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add cyclopropanecarboxamidine hydrochloride and malondialdehyde bis(dimethyl acetal).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-cyclopropylpyrimidine.
-
The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system.
Causality and Optimization:
-
Sodium ethoxide acts as a base to deprotonate the amidine hydrochloride and catalyze the condensation reaction.
-
The use of a malondialdehyde acetal prevents self-polymerization of the highly reactive malondialdehyde.
-
Careful neutralization is important to avoid decomposition of the product.
Caption: Simplified mechanism of the Pinner pyrimidine synthesis.
Part 2: Vilsmeier-Haack Formylation of 2-Cyclopropylpyrimidine
The second stage of the synthesis involves the introduction of a formyl group at the C4-position of the pyrimidine ring. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation on electron-rich aromatic and heteroaromatic systems.[2][4]
Protocol 3: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 2-Cyclopropylpyrimidine | 120.16 | 0.4 | 48.1 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 | 184.0 g (111.5 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | 87.7 g (92.8 mL) |
| Dichloromethane (DCM) | 84.93 | - | 500 mL |
Procedure:
-
Vilsmeier Reagent Formation: In a separate, dry reaction vessel equipped with a dropping funnel and a mechanical stirrer, add phosphorus oxychloride to anhydrous N,N-dimethylformamide (DMF) dropwise at 0-5 °C with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 2-cyclopropylpyrimidine in anhydrous dichloromethane (DCM) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to 0-5 °C and carefully quench by pouring it onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and will release gas. Perform in a well-ventilated fume hood with appropriate safety measures.
-
Stir the mixture vigorously until the gas evolution ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization. For large-scale purification, crystallization from a mixture of heptane and ethyl acetate is recommended.
Causality and Optimization:
-
The pre-formation of the Vilsmeier reagent at low temperatures is crucial for controlling the exothermic reaction and ensuring its stability.[5]
-
The regioselectivity of the formylation at the C4-position is directed by the electronic properties of the pyrimidine ring.
-
The quenching step must be performed with extreme care on a large scale due to its exothermic nature. Gradual addition to a well-stirred ice/bicarbonate slurry is recommended.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Part 3: Safety and Scale-Up Considerations
Scaling up chemical reactions requires a thorough understanding of potential hazards and the implementation of appropriate safety measures.
Safety Data Summary
| Reagent | Hazard | Personal Protective Equipment (PPE) |
| Cyclopropanecarbonitrile | Toxic, Flammable | Gloves, Goggles, Lab Coat, Fume Hood |
| Sodium Methoxide | Corrosive, Flammable | Gloves, Goggles, Lab Coat, Fume Hood |
| Phosphorus Oxychloride (POCl₃) | Highly Corrosive, Reacts Violently with Water | Gloves (chemical resistant), Goggles, Face Shield, Lab Coat, Fume Hood |
| N,N-Dimethylformamide (DMF) | Reproductive Toxin | Gloves, Goggles, Lab Coat, Fume Hood |
Scale-Up Safety Protocols
-
Thermal Management: The Vilsmeier-Haack reaction is particularly exothermic.[5] On a large scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of reagents must be carefully controlled to manage the heat evolution.
-
Quenching Procedure: The quenching of the Vilsmeier-Haack reaction mixture is highly exothermic and releases gas. This step should be performed by slowly adding the reaction mixture to a large excess of a well-agitated ice/base slurry. A quench vessel with sufficient headspace and proper venting is essential.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scale operations to avoid inhalation of toxic and corrosive vapors.
-
Emergency Preparedness: An appropriate fire extinguisher, safety shower, and eyewash station must be readily accessible. Personnel should be trained on emergency procedures for chemical spills and exposures.
Conclusion
The two-step synthetic route presented in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their discovery and development programs. The provided insights into causality and optimization offer a framework for further process refinement and adaptation to specific manufacturing environments.
References
-
Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3575.
-
Wikipedia. (2023). Pinner reaction. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
-
F.A.S.T. Inc. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]
-
Blackwell, J. T., Gupton, J. T., & Nabors, J. B. (1976). Process for the production of 2-alkyl or 2-cycloalkyl-4-methyl-6-hydroxypyrimidines. CORE. [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Mitchell, D., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(12), 1599–1605. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of 2-Cyclopropylpyrimidine-4-carbaldehyde Derivatives
Introduction
In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrimidine derivatives represent a key scaffold, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antitumor, and antibacterial properties. The substituent at the 2- and 4-positions of the pyrimidine ring plays a crucial role in defining the pharmacological profile of these molecules. Specifically, 2-Cyclopropylpyrimidine-4-carbaldehyde and its derivatives are emerging as valuable intermediates in the synthesis of novel drug candidates. The cyclopropyl group can enhance metabolic stability and binding affinity, while the carbaldehyde function serves as a versatile handle for further molecular elaboration.
Given their potential significance, the robust and unambiguous analytical characterization of this compound derivatives is a critical step in the drug development pipeline. This ensures the structural integrity, purity, and batch-to-batch consistency of these compounds, which are fundamental requirements for regulatory approval and clinical success. This document provides a comprehensive guide to the key analytical techniques for the characterization of this important class of molecules, intended for researchers, scientists, and drug development professionals. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering detailed protocols and expert insights to facilitate their effective implementation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the desired molecular framework and the identification of impurities. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
A. Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra for novel derivatives must be acquired, a foundational understanding of the expected chemical shifts is crucial for accurate interpretation. The following tables summarize the predicted chemical shifts for the parent compound, this compound, based on established data for pyrimidine and cyclopropyl moieties.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | - |
| Pyrimidine H-6 | 8.8 - 9.0 | Doublet | ~5.0 |
| Pyrimidine H-5 | 7.5 - 7.7 | Doublet | ~5.0 |
| Cyclopropyl CH | 2.0 - 2.2 | Multiplet | - |
| Cyclopropyl CH₂ | 1.0 - 1.3 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Pyrimidine C-2 | 165 - 170 |
| Pyrimidine C-4 | 155 - 160 |
| Pyrimidine C-6 | 150 - 155 |
| Pyrimidine C-5 | 120 - 125 |
| Cyclopropyl CH | 15 - 20 |
| Cyclopropyl CH₂ | 10 - 15 |
B. Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it with a unique identifier.
II. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, characterized by sharp and symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
III. Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Multiplicity Analysis: Integrate the proton signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
-
2D NMR: For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
A. Predicted Mass Spectrometry Data
The PubChem database provides predicted m/z values for the parent compound, this compound (C₈H₈N₂O, Exact Mass: 148.0637).[7]
Table 3: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 149.0709 |
| [M+Na]⁺ | 171.0529 |
| [M-H]⁻ | 147.0564 |
B. Understanding Fragmentation Patterns
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The fragmentation pattern of pyrimidine derivatives often involves cleavage of the pyrimidine ring and loss of substituents.[8][9] For this compound derivatives, characteristic fragments may arise from the loss of the aldehyde group (CHO, 29 Da), the cyclopropyl group (C₃H₅, 41 Da), or cleavage of the pyrimidine ring itself.[10][11][12]
C. Experimental Protocol for MS Analysis
I. Sample Preparation
-
Solution Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
II. Instrument Setup and Data Acquisition
-
Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Ionization Source: Select an appropriate ionization source (e.g., ESI for polar compounds, APCI for less polar compounds).
-
Tuning and Calibration: Tune and calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
Infusion or LC-MS: The sample can be introduced directly into the mass spectrometer via infusion or coupled with an HPLC system (LC-MS) for the analysis of mixtures.
-
Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and record the fragment ion spectra.
III. Data Analysis
-
Molecular Ion Identification: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Elemental Composition: Use the accurate mass measurement to determine the elemental composition of the molecular ion and its fragments.
-
Fragmentation Analysis: Analyze the MS/MS spectra to identify characteristic neutral losses and fragment ions, which can be used to deduce the structure of the molecule.
III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of the pharmaceutical industry for the separation, purification, and quantification of drug substances and their impurities. For this compound derivatives, a robust HPLC method is essential for determining purity and identifying any process-related impurities or degradation products.[13][14][15]
A. Developing a Reversed-Phase HPLC Method
Reversed-phase HPLC is the most common mode of chromatography for the analysis of moderately polar organic compounds.
Table 4: Typical Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
B. Experimental Protocol for HPLC Analysis
I. Sample and Mobile Phase Preparation
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases, filter them through a 0.45 µm filter, and degas them by sonication or sparging with helium.
II. HPLC System Setup and Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject a blank (diluent), a standard solution of the reference compound, and the sample solution.
-
Data Acquisition: Acquire the chromatograms using a suitable data acquisition system.
III. Data Analysis
-
Peak Identification: Identify the peak corresponding to the main component by comparing its retention time with that of the reference standard.
-
Purity Calculation: Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the detection wavelength.
-
Impurity Profiling: Identify and quantify any impurities present in the sample. For unknown impurities, LC-MS can be used for structural elucidation.
IV. X-ray Crystallography: Unambiguous 3D Structure Determination
For the definitive and unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[16][17] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For novel this compound derivatives, obtaining a crystal structure can confirm the regiochemistry of substitution and the stereochemistry of any chiral centers.[18][19][20]
A. The Crystallography Process
The process involves growing a high-quality single crystal of the compound, mounting the crystal on a diffractometer, and collecting diffraction data by irradiating the crystal with X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.
B. Protocol for Single Crystal Growth
Growing diffraction-quality crystals is often the most challenging step.
-
Purification: The compound must be highly pure (>99%).
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar solvent in which the compound is insoluble. The vapor of the less polar solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
Once suitable crystals are obtained, they are analyzed by a crystallographer to determine the molecular structure.
Conclusion
The comprehensive analytical characterization of this compound derivatives is a non-negotiable aspect of their development as potential pharmaceutical agents. A multi-technique approach, integrating NMR spectroscopy, mass spectrometry, HPLC, and X-ray crystallography, provides a holistic understanding of the molecule's identity, structure, purity, and solid-state conformation. The protocols and guidelines presented in this application note are intended to serve as a practical resource for scientists engaged in the synthesis and analysis of this promising class of compounds, thereby facilitating the advancement of new and effective medicines.
References
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Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). [Link]
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Application Notes & Protocols: The Versatility of Pyrimidine Derivatives in Modern Antiviral Research
Introduction: The Privileged Status of the Pyrimidine Scaffold
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the structural core of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, allow it to interact effectively with a wide array of biological targets.[1] In antiviral research, this versatility has been exploited to develop two major classes of therapeutic agents: nucleoside analogs that artfully mimic natural building blocks to disrupt viral replication, and non-nucleoside inhibitors that block essential viral or host cell machinery.[4][5] This guide provides an in-depth exploration of these applications, complete with field-proven protocols for researchers engaged in the discovery of novel antiviral agents.
Pillar 1: Mechanisms of Antiviral Action
Understanding the precise mechanism of action is critical for rational drug design and development. Pyrimidine derivatives employ sophisticated strategies to halt viral propagation, primarily by targeting the synthesis of the viral genome.
A. Nucleoside Analogs: The Deceptive Mimics
Nucleoside analogs are the cornerstone of antiviral therapy. These molecules are structural mimics of natural pyrimidine (or purine) nucleosides and are designed to be mistakenly recognized and used by viral enzymes.[6][7]
The Causality Behind the Mechanism:
-
Cellular Uptake and Activation: The analog first enters the host cell. To become active, it must be phosphorylated three times by either host or viral kinases to yield its triphosphate form.[8] This phosphorylation is a critical, and often rate-limiting, step; inefficient conversion can be a primary reason for a compound's lack of antiviral activity.[9]
-
Incorporation and Chain Termination: The active triphosphate analog then competes with its natural counterpart for incorporation into the growing viral DNA or RNA strand by a viral polymerase (e.g., reverse transcriptase in HIV, RNA-dependent RNA polymerase in HCV).[8]
-
Replication Halt: Crucially, these analogs are designed with a key structural modification, typically at the 3'-hydroxyl position of the sugar moiety.[10] Once incorporated, this modification prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the nucleic acid chain and bringing viral replication to a definitive halt.[7][10]
Key Examples in Clinical Use:
-
Anti-HIV Agents: Zidovudine (AZT) and Lamivudine are potent inhibitors of HIV reverse transcriptase.[6][10]
-
Anti-Hepatitis Agents: Lamivudine is also used against Hepatitis B virus (HBV).[4] Sofosbuvir, a highly successful prodrug of a uridine nucleotide analog, is a cornerstone of Hepatitis C virus (HCV) treatment, effectively inhibiting the viral RNA polymerase.[4]
-
Anti-Herpesvirus Agents: Idoxuridine and Trifluridine are pyrimidine analogs used topically to treat herpes simplex virus (HSV) infections.
Caption: Activation and mechanism of a pyrimidine nucleoside analog.
B. Non-Nucleoside Inhibitors: Targeting Host & Viral Machinery
A conceptually different and powerful strategy involves compounds that do not mimic nucleosides but instead inhibit proteins essential for the virus.[5] This approach includes targeting viral enzymes at allosteric sites or, increasingly, targeting host cell factors that the virus has hijacked for its own replication.
Host-Targeted Antivirals (HTAs): A Broad-Spectrum Approach
The rationale for targeting host factors is compelling: many different viruses often rely on the same cellular pathways, and it is more difficult for a virus to develop resistance to a drug that targets a stable host protein.[11][12] A prime target in this arena is the host enzyme dihydroorotate dehydrogenase (DHODH) .
The Causality Behind the Mechanism:
-
The Pyrimidine Bottleneck: All cells, and by extension the viruses that infect them, need a steady supply of pyrimidine nucleotides (UTP and CTP) to synthesize DNA and RNA. The de novo biosynthesis pathway is a primary source for these building blocks.
-
DHODH Inhibition: DHODH is a critical, rate-limiting enzyme in this pathway.[12][13] Pyrimidine-based inhibitors like Brequinar and the active metabolite of Leflunomide bind to and inhibit DHODH.[12][13]
-
Depleting the Pool: This inhibition creates a cellular "pyrimidine famine," drastically reducing the intracellular pools of UTP and CTP.[13][14]
-
Viral Starvation: Viruses, being rapid replicators, are exquisitely sensitive to this depletion of essential building blocks.[13] Without sufficient pyrimidines, the virus cannot synthesize its genome, and replication is effectively starved. This mechanism confers broad-spectrum antiviral activity against a wide range of both RNA and DNA viruses.[11][15]
Caption: Inhibition of the host DHODH enzyme depletes pyrimidines.
Pillar 2: Application Notes & Experimental Protocols
A robust antiviral discovery program relies on a logical cascade of experiments to identify and characterize promising lead compounds.
Caption: A standard workflow for in vitro antiviral screening.
Protocol 1: Determining Host Cell Cytotoxicity (CC50)
Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. This value, the 50% cytotoxic concentration (CC50), is essential for distinguishing true antiviral effects from non-specific cell killing and for calculating the compound's selectivity.[16]
Methodology (MTS Assay):
-
Cell Seeding: Seed a suitable host cell line (e.g., A549, Vero, MDCK) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution series of the pyrimidine derivative in cell culture medium, starting from a high concentration (e.g., 400 µM). Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "no cells" blank control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PMS solution to each well. Incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis (log(inhibitor) vs. response) to determine the CC50 value.
Protocol 2: Primary Antiviral Efficacy Screen (EC50)
Rationale: The primary goal is to determine the 50% effective concentration (EC50), the compound concentration required to inhibit the virus-induced cytopathic effect (CPE) by 50%.[17][18] This is a rapid and cost-effective method for initial screening.
Methodology (CPE Inhibition Assay):
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1.
-
Infection and Treatment: When cells reach ~95% confluency, remove the medium. Add 50 µL of the compound serial dilutions. Then, add 50 µL of virus diluted to a concentration known to cause complete CPE in 48-72 hours (e.g., a multiplicity of infection (MOI) of 0.01).
-
Controls: Include the following essential controls:
-
Virus Control: Cells + Virus (should show 100% CPE).
-
Cell Control: Cells only (should show 0% CPE).
-
Compound Toxicity Control: Cells + Highest compound concentration (to confirm lack of toxicity at active doses).
-
Positive Control: Cells + Virus + Known antiviral drug (e.g., Remdesivir).[17]
-
-
Incubation: Incubate the plate at 37°C until the virus control wells show complete CPE.
-
CPE Assessment: The extent of CPE can be assessed microscopically. For a quantitative readout, a cell viability assay (e.g., MTS, as in Protocol 1, or Neutral Red uptake) is performed.[18] In this context, the assay measures cell protection from viral killing.
-
Analysis: Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls. Use non-linear regression to determine the EC50 value.
Data Presentation and the Selectivity Index (SI):
The therapeutic potential of a compound is best represented by its Selectivity Index (SI) , calculated as SI = CC50 / EC50 . A higher SI value indicates a wider window between the toxic and effective concentrations, signifying a more promising drug candidate.
| Compound ID | Target Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| PY-001 | HCoV-229E | > 400 | 7.5 | > 53.3 |
| PY-002 | HCoV-229E | 150 | 25 | 6.0 |
| PY-003 | HCoV-229E | > 400 | > 100 | N/A |
| Remdesivir | HCoV-229E | > 100 | 0.8 | > 125 |
Table based on representative data structure from antiviral assays.[17]
Protocol 3: Mechanism of Action - Reversal Assay for DHODH Inhibitors
Rationale: This elegant experiment provides strong evidence that a compound's antiviral activity is due to the inhibition of the de novo pyrimidine biosynthesis pathway. If the compound works by depleting pyrimidines, then supplying pyrimidines exogenously should bypass the enzymatic block and "rescue" or reverse the antiviral effect.[14][19][20]
Methodology:
-
Setup: Perform the CPE Inhibition Assay (Protocol 2) as described.
-
Reversal Condition: In a parallel set of wells, add the compound serial dilutions and a final concentration of a pyrimidine source (e.g., 100 µM uridine) to the culture medium.
-
Controls: Include a control where cells are treated with uridine alone to ensure it does not affect cell growth or viral replication on its own.
-
Incubation & Analysis: Incubate and assess CPE as usual.
-
Interpretation:
-
Reversal Observed: If the compound is inactive (i.e., CPE is observed) in the presence of uridine, it strongly suggests the compound is a DHODH inhibitor.[20]
-
No Reversal: If the compound retains its antiviral activity despite the addition of uridine, its mechanism is likely independent of pyrimidine biosynthesis.
-
Pillar 3: Structure-Activity Relationships & Drug Resistance
Structure-Activity Relationship (SAR) Insights
SAR studies correlate the chemical structure of a compound with its biological activity, guiding the chemical synthesis of more potent and selective analogs.
-
For Nucleoside Analogs: Potency is highly sensitive to modifications on both the sugar and the base. For anti-HIV pyrimidine nucleosides, a 3'-azido group on the sugar ring is a classic modification that confers high potency.[10] Substitutions at the C-5 position of the pyrimidine ring (e.g., with H, CH₃, or C₂H₅) can also significantly impact activity.[10][21]
-
For Non-Nucleoside Inhibitors: SAR for anti-influenza compounds has shown that introducing cyclobutyl or cyclopentyl groups at specific positions can dramatically improve antiviral potency.[22]
The Challenge of Antiviral Resistance
Viruses, particularly RNA viruses with their error-prone polymerases, evolve rapidly.[23] Under the selective pressure of an antiviral drug, resistant strains can emerge.[24][25]
-
Mechanism of Resistance: For nucleoside analogs, resistance most commonly arises from specific mutations in the viral polymerase gene.[24][26] These mutations alter the enzyme's active site, reducing its affinity for the analog while maintaining its function with the natural nucleotide, thus rendering the drug ineffective.
-
Overcoming Resistance: One of the key advantages of host-targeted antivirals (like DHODH inhibitors) is the higher barrier to resistance.[11] The virus cannot simply mutate its own protein; it would have to evolve a way to become independent of a fundamental host cell pathway, a much more complex and less likely event.
Conclusion and Future Outlook
The pyrimidine scaffold remains a remarkably fertile ground for the discovery of novel antiviral agents. Its structural versatility allows for the development of both highly specific nucleoside analog inhibitors and broad-spectrum host-targeted antivirals. Future research will continue to focus on innovative strategies such as:
-
Prodrug Approaches: Designing prodrugs like ProTides to improve the delivery and initial phosphorylation of nucleoside analogs, overcoming a common hurdle to their activity.[9]
-
Combination Therapy: Combining pyrimidine biosynthesis inhibitors with direct-acting antivirals to create synergistic effects and further suppress the emergence of resistance.[27]
-
Computational Design: Utilizing molecular docking and other computational tools to rationally design new pyrimidine derivatives with enhanced binding affinity and optimized pharmacokinetic properties for specific viral or host targets.[28][29]
By integrating these advanced chemical and biological strategies, the scientific community can continue to leverage the power of pyrimidine chemistry in the ongoing battle against viral diseases.
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Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2017). National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central. Available at: [Link]
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Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016). PubMed. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). PubMed Central. Available at: [Link]
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Synthesis of pyrimidine derivatives as anti-HSV agents. (2024). ResearchGate. Available at: [Link]
-
Antiviral Drug Resistance: Mechanisms and Solutions. (2023). Allied Academies. Available at: [Link]
-
Antiviral drugs for viruses other than human immunodeficiency virus. (2012). Mayo Clinic Proceedings. Available at: [Link]
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Antivirals, Antimicrobial Resistance, HIV. (n.d.). Cleveland Clinic. Available at: [Link]
-
Antiviral Drug Resistance: Mechanisms and Solutions. (2023). Allied Academies. Available at: [Link]
-
Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). ACS Omega. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrimidine nucleoside monophosphate prodrugs targeted against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 19. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alliedacademies.org [alliedacademies.org]
- 24. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. alliedacademies.org [alliedacademies.org]
- 27. researchgate.net [researchgate.net]
- 28. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the yield of 2-Cyclopropylpyrimidine-4-carbaldehyde synthesis
An essential building block in medicinal chemistry, 2-cyclopropylpyrimidine-4-carbaldehyde serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its synthesis, however, can present challenges, often leading to suboptimal yields and purification difficulties. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to help optimize the synthesis and improve the overall yield and purity of the final product.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The most common and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-cyclopropylpyrimidine. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich pyrimidine ring to introduce a formyl group.[4]
The overall workflow for this synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?
This is a common issue often related to the Vilsmeier reagent itself or the reaction conditions.
-
Potential Cause A: Deactivated Vilsmeier Reagent. The formation of the active chloroiminium ion (Vilsmeier reagent) is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts vigorously with water, and any moisture present in the DMF or glassware will consume the reagent, preventing the formylation reaction from proceeding.
-
Potential Cause B: Inappropriate Reaction Temperature. The Vilsmeier-Haack reaction's temperature is substrate-dependent.[1] For an activated heterocycle like 2-cyclopropylpyrimidine, the reaction is typically exothermic. Running the reaction at too low a temperature may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and decomposition.
-
Potential Cause C: Incorrect Stoichiometry. The ratio of POCl₃ to DMF is critical for efficient reagent formation. An excess or deficit of either component can lead to an incomplete reaction or the formation of side products.
Solutions & Recommendations:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or anhydrous grade DMF.
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Temperature:
-
The addition of POCl₃ to DMF should be done slowly at a low temperature (0-5 °C) to control the initial exothermic reaction.
-
After the addition is complete, the reaction mixture should be allowed to warm to room temperature and then gently heated to ensure completion.
-
-
Refined Experimental Protocol:
-
Step 1: Reagent Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Step 2: Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Step 3: Substrate Addition: Dissolve 2-cyclopropylpyrimidine (1.0 eq) in a minimal amount of a suitable solvent (like a halogenated hydrocarbon) and add it to the Vilsmeier reagent.[1]
-
Step 4: Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Quenching & Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Step 6: Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C (addition), 50-60 °C (reaction) | Controls exotherm, then drives reaction to completion. |
| POCl₃ Equivalents | 1.1 - 1.5 eq | Ensures complete formation of the Vilsmeier reagent. |
| DMF Equivalents | 3 - 5 eq | Acts as both reagent and solvent. |
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?
Byproduct formation is often a result of side reactions or over-reaction.
-
Potential Cause A: Over-reaction. Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of undesired products.
-
Potential Cause B: Impure Starting Materials. The purity of the initial 2-cyclopropylpyrimidine is crucial. Impurities can lead to a host of side reactions.
Solutions & Recommendations:
-
Reaction Monitoring:
-
Closely monitor the reaction's progress using TLC or HPLC. This allows you to quench the reaction as soon as the starting material has been consumed, minimizing the formation of byproducts.
-
-
Purification of Starting Material:
-
Ensure the 2-cyclopropylpyrimidine used is of high purity. If necessary, purify it by distillation or chromatography before use.
-
Q3: I'm having difficulty with the workup and purification. What are the best practices?
The workup and purification steps are critical for obtaining a high-purity final product.
-
Potential Cause A: Incomplete Hydrolysis. The intermediate iminium salt must be fully hydrolyzed to the aldehyde during the aqueous workup.[3] Insufficient water or quenching time can lead to a mixture of products.
-
Potential Cause B: Poor Extraction Efficiency. The product may have some solubility in the aqueous layer, especially if the pH is not properly adjusted.
-
Potential Cause C: Difficulty in Chromatographic Separation. The product may co-elute with closely related impurities, making purification by column chromatography challenging.
Solutions & Recommendations:
-
Thorough Workup:
-
After quenching the reaction on ice, stir the mixture for at least 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Carefully neutralize the mixture. An acidic or basic pH can affect product stability and extraction efficiency.
-
Use a brine wash for the combined organic extracts to help break up emulsions and remove residual water.
-
-
Optimized Purification Strategy:
| TLC Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Use |
| 9:1 | Low | To elute non-polar impurities. |
| 4:1 | Medium | Often a good starting point for eluting the product. |
| 2:1 | High | To elute more polar impurities. |
Frequently Asked Questions (FAQs)
-
Can I use other Vilsmeier reagents? Yes, other reagents can be generated using alternatives to POCl₃, such as oxalyl chloride or thionyl chloride (SOCl₂) with DMF. [1]However, POCl₃ is the most commonly used and is generally effective for this transformation.
-
What is the purpose of the aqueous workup? The initial product of the Vilsmeier-Haack reaction is an iminium salt. The aqueous workup serves two primary purposes: to quench any remaining reactive reagents and to hydrolyze the iminium salt to the final aldehyde product. [3]
-
How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight. [5] * HPLC/LC-MS: To determine the purity of the final compound.
-
-
Are there alternative synthetic routes? While the Vilsmeier-Haack reaction is the most direct, other methods could be employed, such as the oxidation of 2-cyclopropyl-4-hydroxymethylpyrimidine. Pyrimidine-4-carbaldehydes can be prepared by the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines. [6]Another alternative is the Riley oxidation of the corresponding 4-methylpyrimidine using selenium dioxide. [6]
References
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). ResearchGate.
- Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. In Wikipedia.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert-driven insights and practical solutions for optimizing pyrimidine synthesis reactions. Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and nucleic acids.[1] Achieving high yields and purity is paramount, yet often challenging. This resource offers in-depth troubleshooting guides and frequently asked questions to navigate common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues encountered during pyrimidine synthesis, with a focus on two widely employed methods: the Biginelli and Pinner reactions. The solutions provided are grounded in mechanistic principles to empower you with a deeper understanding of your reaction dynamics.
The Biginelli Reaction: A Workhorse for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component condensation widely used for the synthesis of dihydropyrimidinones (DHPMs).[1] While robust, it is not without its challenges.
Question: My reaction between benzaldehyde, ethyl acetoacetate, and urea resulted in a low yield of the DHPM, and I've isolated a significant amount of a byproduct. How can I identify it and suppress its formation?
Answer: The most common byproduct in this reaction is the Knoevenagel condensation product, formed between the aldehyde and the β-ketoester.[2] Another possibility is an uncyclized, open-chain ureide.[2]
Causality and Mitigation Strategies:
-
Byproduct Identification: Characterization by NMR and mass spectrometry is crucial. The Knoevenagel product will lack the urea moiety, while the open-chain intermediate will show the presence of all three components but will not be cyclized.[2]
-
Favoring the Desired Pathway: The formation of the desired DHPM proceeds through an N-acyliminium ion intermediate. To favor this pathway over the competing Knoevenagel condensation, you can:
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion.[2]
-
Catalyst Choice: The use of a suitable Lewis or Brønsted acid catalyst can significantly promote the desired reaction.[3] Ytterbium triflate (Yb(OTf)₃) has been shown to improve yields and shorten reaction times.[4]
-
Solvent-Free Conditions: Performing the reaction neat, sometimes with microwave irradiation or ball milling, can accelerate the reaction rate and often improves yields.[2][5]
-
Troubleshooting Workflow for the Biginelli Reaction
Sources
Technical Support Center: Purification of 2-Cyclopropylpyrimidine-4-carbaldehyde
Welcome to the technical support hub for 2-Cyclopropylpyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic aldehyde. The unique combination of a polar pyrimidine core, a reactive aldehyde group, and a strained cyclopropyl ring presents a distinct set of purification challenges. This document provides in-depth, experience-driven answers to common issues, ensuring you can achieve the highest possible purity for your downstream applications.
Introduction: The Purification Challenge
This compound is a moderately polar compound whose purification by standard methods like flash column chromatography on silica gel can be deceptively complex. The primary challenges stem from:
-
High Reactivity: The aldehyde functional group is susceptible to oxidation, hydration, and reactions with nucleophiles.[1]
-
Silica Gel Interactions: The lone pairs on the pyrimidine nitrogens can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing and potential decomposition.[2][3]
-
Byproduct Similarity: Synthetic byproducts, such as the corresponding carboxylic acid (from over-oxidation) or alcohol (from incomplete oxidation), often have polarities very close to the target aldehyde, making separation difficult.
This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound is streaking severely on the TLC plate and my column fractions are showing significant tailing. What is causing this and how can I fix it?
Answer:
This is the most common issue encountered and is almost always due to the interaction between the basic nitrogen atoms on your pyrimidine ring and the acidic silanol (Si-OH) groups on the silica gel surface. This strong, non-ideal interaction prevents a clean elution profile, resulting in significant tailing. The aldehyde group itself can also contribute to this phenomenon.
Causality: The silanol groups on standard silica gel have a pKa of around 4-5, making the surface acidic. The pyrimidine nitrogens are basic and can be protonated, leading to a strong ionic interaction that causes the molecule to "stick" to the stationary phase and elute slowly and unevenly.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This can be done by adding a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or pyridine to your chosen mobile phase (e.g., Ethyl Acetate/Hexane). The amine will preferentially bind to the acidic silanol groups, "masking" them from your compound and allowing for a much sharper elution band.[4]
-
-
Use a Different Stationary Phase: If base-lability is a concern for your molecule, consider alternative stationary phases.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds. You will need to re-screen for an appropriate solvent system.
-
Deactivated Silica: Pre-treated, end-capped, or deactivated silica gels are commercially available and can reduce these unwanted interactions.
-
-
Alternative Chromatography Modes: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique, using a polar stationary phase and a mobile phase with a high organic content and a small amount of aqueous solvent.[5]
Question 2: My yield after column chromatography is very low. I suspect the compound is decomposing on the column. How can I confirm this and prevent it?
Answer:
Compound decomposition on silica gel is a significant risk, especially for sensitive aldehydes.[3][4] The acidic nature of silica can catalyze degradation pathways, or the compound may simply bind irreversibly.
Confirmation (The 2D TLC Test):
A simple way to test for stability on silica is to perform a two-dimensional TLC analysis.[3]
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, you will see a single spot on the 45-degree diagonal. If it is decomposing, you will see new spots appearing in a horizontal line from the main spot, indicating that degradation occurred while it was adsorbed on the silica.
Prevention Strategies:
-
Deactivation: As mentioned in FAQ #1, adding a base like triethylamine to the eluent is the first line of defense.
-
Speed is Key: Do not let your compound sit on the column for extended periods. Use flash chromatography with positive pressure to push the solvent through more quickly, minimizing the contact time between your compound and the silica.[6]
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can degrade over time to produce trace amounts of HCl, which will acidify your column and promote decomposition. If you must use DCM, ensure it is fresh and consider passing it through a small plug of basic alumina before use.
-
Cold Chromatography: For extremely sensitive compounds, running the column in a cold room can slow down degradation kinetics.
Question 3: I am struggling to separate the aldehyde from its corresponding carboxylic acid. Their Rf values are almost identical. What should I do?
Answer:
Separating a neutral aldehyde from its corresponding acidic byproduct is a classic purification challenge. The polarity difference can be minimal, making chromatographic separation inefficient.
Strategy 1: Liquid-Liquid Extraction (Acid Wash)
This is the most effective and scalable solution. It leverages the chemical difference between the neutral aldehyde and the acidic carboxylic acid.[7]
-
Dissolve your crude mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution.
-
The carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble and will partition into the aqueous layer. Your neutral aldehyde will remain in the organic layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to recover your purified aldehyde.
Strategy 2: Bisulfite Adduct Formation (Chemical Purification)
For a very robust purification, you can reversibly derivatize the aldehyde.[4][7][8]
-
Dissolve the crude material and add a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
The bisulfite will add to the aldehyde to form a solid, crystalline adduct. The carboxylic acid and other non-aldehyde impurities will remain in solution.
-
Filter the solid adduct and wash it with a cold solvent (like ether) to remove impurities.
-
To regenerate the pure aldehyde, dissolve the adduct in water and add a base (like NaHCO₃ or dilute NaOH) until the reaction ceases.[8]
-
Extract the pure aldehyde into an organic solvent.
Question 4: What is the best way to confirm the purity and identity of my final product?
Answer:
Purity confirmation is essential. A single spot on a TLC plate is not sufficient proof. A combination of analytical techniques should be used:
-
¹H NMR Spectroscopy: This is the most powerful tool. Confirm the presence of the characteristic aldehyde proton (singlet, ~9-10 ppm). The integration of all signals should correspond to the expected number of protons. The absence of a broad carboxylic acid peak (~10-12 ppm) or signals from the corresponding alcohol (~4.5 ppm for the CH₂OH) is a strong indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of your sample and provides their mass-to-charge ratio. It is excellent for detecting trace impurities and confirming the molecular weight of your target compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to confirm the elemental composition of your molecule.
-
Gas Chromatography (GC): If your compound is volatile and thermally stable, GC can provide excellent resolution and quantitative purity analysis.[9]
Experimental Protocols & Data
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes pre-treatment to remove acidic impurities (see FAQ #3) and incorporates deactivation to prevent tailing.
-
Slurry Preparation: Prepare the column slurry using your chosen eluent (e.g., 20% Ethyl Acetate in Hexane) plus 0.5% triethylamine (TEA).
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel (~1-2x the sample weight). To do this, dissolve your sample, add the silica, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Elution: Carefully load the dry sample onto the top of the packed column. Begin elution with the mobile phase (containing 0.5% TEA), applying gentle air pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed during this step.
Table 1: Recommended TLC/Column Chromatography Solvent Systems
| Polarity of Impurities | Recommended Starting Eluent | Expected Product Rf | Notes |
| Non-polar | 10-20% Ethyl Acetate / Hexanes | 0.25 - 0.35 | The standard system. Good for general separations.[10] |
| Polar | 30-50% Ethyl Acetate / Hexanes | 0.25 - 0.35 | Use if your product is eluting too slowly in less polar systems. |
| Very Polar | 1-3% Methanol / Dichloromethane | 0.25 - 0.35 | For separating from highly polar byproducts. Use with caution as methanol can slightly dissolve silica.[10] |
Note: All solvent systems should be supplemented with 0.5-1% triethylamine to prevent peak tailing.
Visual Workflow Guides
Diagram 1: Troubleshooting Purification Issues
This diagram outlines a logical workflow for diagnosing and solving common purification problems.
Caption: A decision tree for troubleshooting common purification issues.
Diagram 2: Impurity Source and Mitigation Map
This diagram connects potential impurities to their synthetic origins and maps them to the most effective removal strategy.
Caption: Mapping impurities to their source and ideal removal method.
References
- Vertex AI Search.HPLC Troubleshooting Guide.
- Restek Corpor
- University of Rochester, Department of Chemistry.
- cmu.edu.jm.How to Column Aldehydes: A Comprehensive Guide.
- uHPLCs.5 Troubleshooting Common HPLC Column Problems and Solutions.
- University of Rochester, Department of Chemistry.
- BenchChem.
- Biotage.
- Columbia University.
- ResearchGate.Is it possible to purify aldehyde by column?
- PubChem.Aminocyclopyrachlor | C8H8ClN3O2.
- ACS Publications.
- Reddit.Purifying aldehydes?
- PMC.Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.
- Google Patents.
- Brieflands.
Sources
- 1. brieflands.com [brieflands.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. columbia.edu [columbia.edu]
- 7. reddit.com [reddit.com]
- 8. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Chromatography [chem.rochester.edu]
stability issues of 2-Cyclopropylpyrimidine-4-carbaldehyde under different conditions
Welcome to the technical support center for 2-Cyclopropylpyrimidine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and materials.
Introduction to this compound Stability
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of both a pyrimidine ring and an aldehyde functional group imparts a unique reactivity profile to the molecule. While this reactivity is essential for its utility in synthetic chemistry, it also presents challenges regarding its stability.[1][2][3][4] The aldehyde group is susceptible to oxidation and nucleophilic attack, while the pyrimidine ring can be subject to degradation under harsh pH and temperature conditions.[5][6] Understanding these potential stability issues is critical for reliable experimental outcomes, accurate analytical measurements, and the development of robust manufacturing processes.
This guide provides a proactive approach to identifying and mitigating potential stability problems. It is structured to help you anticipate challenges and implement effective strategies to maintain the quality and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by:
-
pH: Both acidic and basic conditions can promote degradation. Pyrimidine rings can be susceptible to hydrolysis under strong acidic or basic conditions.[5]
-
Temperature: Elevated temperatures can accelerate degradation pathways. Recommended storage is typically at 2-8°C.[7]
-
Light: Exposure to UV or visible light can potentially induce photolytic degradation.
-
Oxidizing Agents: The aldehyde functional group is highly susceptible to oxidation, which can convert it to a carboxylic acid.
-
Presence of Nucleophiles: Aldehydes are electrophilic and can react with nucleophiles present in the solution.[6]
Q2: How should I properly store this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2-8°C.[7] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: I am observing a new, more polar spot on my TLC analysis of a reaction mixture containing this compound. What could it be?
A3: A more polar spot on a TLC plate often indicates the formation of a more polar compound. In the context of this compound, this could be the corresponding carboxylic acid (2-cyclopropylpyrimidine-4-carboxylic acid) formed via oxidation of the aldehyde group. This is a common degradation pathway for aldehydes.
Q4: Can I use protic solvents like methanol or ethanol for reactions involving this compound?
A4: While protic solvents can be used, it is important to be aware of the potential for hemiacetal or acetal formation, especially in the presence of acid or base catalysts. Aldehydes can reversibly react with alcohols to form these species. The impact on your reaction will depend on the specific reaction conditions and the desired outcome.
Q5: My reaction with this compound is not going to completion, and I suspect the starting material is degrading. How can I confirm this?
A5: To confirm if your starting material is degrading, you can perform a stability-indicating HPLC analysis. This involves subjecting a sample of your starting material to the reaction conditions (solvent, temperature, pH) without the other reagents for the same duration as your reaction. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low assay or purity of starting material upon receipt. | Improper storage or handling during shipping. | Perform a purity analysis (e.g., HPLC, NMR) upon receipt. If purity is compromised, contact the supplier. Store the compound under recommended conditions immediately. |
| Appearance of an additional peak in HPLC analysis over time. | On-bench degradation due to exposure to air (oxidation) or light. | Minimize the time the compound is exposed to ambient conditions. Prepare solutions fresh and use them promptly. Store stock solutions in the dark at 2-8°C. |
| Inconsistent reaction yields. | Degradation of this compound under reaction conditions. | Run a control experiment with only the aldehyde under the reaction conditions to assess its stability. Consider using milder reaction conditions (lower temperature, shorter reaction time) if degradation is observed. |
| Discoloration of the solid compound (e.g., yellowing). | Potential formation of degradation products or oligomers. | Characterize the discolored material using analytical techniques (e.g., HPLC, MS, NMR) to identify impurities. If significant degradation has occurred, the material may need to be repurified or a fresh batch obtained. |
| Formation of a precipitate in solution. | Polymerization or formation of an insoluble degradation product. | Analyze the precipitate to identify its structure. This can sometimes occur with aldehydes. Consider using more dilute solutions or adding a stabilizer if compatible with your chemistry. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Protocol 1: Acid and Base Hydrolysis
Objective: To assess the stability of this compound to acid and base-catalyzed hydrolysis.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the solution with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute the solution with mobile phase for HPLC analysis.
-
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water and incubating under the same conditions.
-
Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.
-
Analyze the stressed and control samples by HPLC. The primary expected degradation product is 2-cyclopropylpyrimidine-4-carboxylic acid.
Protocol 3: Thermal and Photolytic Degradation
Objective: To determine the impact of heat and light on the stability of this compound.
Materials:
-
This compound (solid and in solution)
-
Oven
-
Photostability chamber with controlled light and UV exposure
Procedure:
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a clear glass vial.
-
Expose the sample to 80°C in an oven for 7 days.
-
After exposure, dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Thermal Degradation (Solution):
-
Prepare a 1 mg/mL solution of the compound in a relevant solvent (e.g., methanol, acetonitrile).
-
Incubate the solution at 60°C for 7 days.
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose both solid and solution samples of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized.
Caption: Workflow for stability assessment of this compound.
References
- Vertex AI Search. (n.d.). Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde.
- Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
- ChemicalBook. (n.d.). 2-Cyclopropylamino-pyrimidine-4-carbaldehyde | 948549-74-4.
- ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Brieflands. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices.
- Benchchem. (n.d.). The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. brieflands.com [brieflands.com]
- 7. 2-Cyclopropylamino-pyrimidine-4-carbaldehyde | 948549-74-4 [amp.chemicalbook.com]
- 8. biomedres.us [biomedres.us]
troubleshooting low conversion rates in reactions with 2-Cyclopropylpyrimidine-4-carbaldehyde
Welcome to the technical support center for 2-Cyclopropylpyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent challenge in organic synthesis. Below are specific scenarios you might encounter with this compound and actionable strategies to address them.
Scenario 1: Reductive Amination
Question: "My reductive amination of this compound with a primary/secondary amine is showing low conversion, with significant starting aldehyde remaining. What are the likely causes and how can I improve the yield?"
Answer:
Low conversion in reductive aminations involving heteroaromatic aldehydes like this compound often stems from issues with imine formation, the stability of the reducing agent, or suboptimal reaction conditions. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the aldehyde.[1] Let's break down the potential causes and solutions.
Core Causality Analysis:
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine, which is then reduced.[2][3] If the equilibrium of imine formation is unfavorable or the subsequent protonation to the more reactive iminium ion is inefficient, the reaction will stall.
-
Reducing Agent Decomposition: The most common reagent for this reaction, Sodium Triacetoxyborohydride (STAB), is highly moisture-sensitive.[4][5][6] Contamination with water will lead to its rapid decomposition, reducing its effective concentration and halting the reduction of the imine.[4][7]
-
Substrate-Related Side Reactions: While less common, the aldehyde could undergo other reactions, though its stability is generally good. Purity of the starting aldehyde is crucial.
Troubleshooting Protocol & Optimization Strategies:
Here is a systematic approach to diagnosing and solving the low conversion issue:
Step 1: Verify Reagent Quality and Handling
-
STAB Quality: Use a fresh bottle of STAB or one that has been stored under an inert atmosphere in a desiccator.[6] Older or improperly stored STAB is a primary suspect for failed reactions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents. While 1,2-dichloroethane (DCE) is often preferred, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used.[8]
-
Aldehyde Purity: Confirm the purity of your this compound via NMR or LC-MS. Impurities can inhibit the reaction.
Step 2: Optimize Imine Formation
-
Staged Addition: Instead of a one-pot approach where all reagents are mixed at once, try a two-step procedure. First, stir the aldehyde and the amine together in the solvent for 1-2 hours at room temperature to facilitate imine formation. Then, add the STAB.
-
Use of a Catalyst: For less reactive amines or ketones, adding a catalytic amount of acetic acid can promote the formation of the iminium ion, which is reduced much faster than the corresponding imine.[8] Be cautious, as excess acid can also react with the hydride reagent.
Step 3: Adjust Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Anhydrous DCE | THF, Acetonitrile | While DCE is standard, substrate solubility or downstream processing might favor other aprotic solvents.[8] |
| Temperature | Room Temperature | 0 °C to RT, or gentle heating (40-50°C) | Initial cooling during STAB addition can control any exotherm. Gentle heating can sometimes drive imine formation to completion. |
| Stoichiometry | 1.1-1.5 eq. STAB | Increase to 2.0 eq. | If moisture is suspected to be an issue, a higher excess of STAB can compensate for some decomposition. |
| Concentration | 0.1 - 0.5 M | Adjust as needed | More dilute conditions can sometimes disfavor side reactions, while higher concentrations can accelerate the desired reaction. |
Experimental Workflow: Optimized Reductive Amination
Caption: Optimized workflow for reductive amination.
Scenario 2: Wittig Reaction
Question: "I am attempting a Wittig reaction with this compound to form an alkene, but the reaction is sluggish and gives a low yield. How can I troubleshoot this?"
Answer:
The Wittig reaction is a robust method for alkene synthesis, but its success with heteroaromatic aldehydes can be influenced by the stability of the ylide and the reactivity of the aldehyde.[9] The electron-withdrawing nature of the pyrimidine ring can make the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is generally favorable. However, issues often arise from the ylide generation and stability.
Core Causality Analysis:
-
Incomplete Ylide Formation: The phosphorus ylide is formed by deprotonating the corresponding phosphonium salt with a strong base.[10] If the base is not strong enough or if it is quenched by moisture, ylide formation will be incomplete.
-
Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose over time. The order of addition of reagents can be critical.[11]
-
Steric Hindrance: While less of an issue with an aldehyde, significant steric bulk on the ylide can slow down the reaction.[9]
-
Side Reactions: Aldehydes can be prone to oxidation or polymerization under basic conditions, although this is less common for aromatic aldehydes.[9]
Troubleshooting Protocol & Optimization Strategies:
Step 1: Ensure Efficient Ylide Generation
-
Choice of Base: For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-BuLi, NaH, or KOtBu are necessary.[10][11] Ensure the base is fresh and properly titrated if applicable (n-BuLi).
-
Anhydrous Conditions: The ylide generation step is extremely sensitive to moisture. Use anhydrous THF or another suitable ether as the solvent and maintain an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., -78 °C or 0 °C) to control reactivity and improve stability.
Step 2: Optimize the Reaction Sequence
-
Standard Protocol: Typically, the ylide is pre-formed by adding the base to the phosphonium salt in an anhydrous solvent. After a period of stirring (e.g., 30-60 minutes), a solution of the aldehyde is added.
-
"In-Situ" Generation: If ylide instability is suspected, consider adding the base to a mixture of the phosphonium salt and the aldehyde. This ensures that the ylide reacts as soon as it is formed.[11]
Step 3: Consider Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | n-BuLi in THF | NaH, KOtBu, NaNH2 | Base choice can influence reaction rate and stereoselectivity. NaH and KOtBu are often easier to handle than n-BuLi. |
| Temperature | 0 °C to RT | -78 °C for ylide generation, then warm to RT | Low temperatures improve the stability of many ylides and can enhance stereoselectivity. |
| Reaction Time | 2-12 hours | Monitor by TLC/LC-MS | Overly long reaction times can lead to decomposition of the product or ylide. |
| Ylide Type | Unstabilized | Stabilized (e.g., Horner-Wadsworth-Emmons) | If the standard Wittig fails, the HWE reaction using a phosphonate ester is a valuable alternative, especially for forming E-alkenes. |
Troubleshooting Flowchart: Wittig Reaction
Caption: Systematic troubleshooting for the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound? How should I store it?
A1: this compound is a relatively stable solid compound. However, like most aldehydes, it can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, it is best kept in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).
Q2: Are there any known side reactions I should be aware of when using this aldehyde?
A2: The pyrimidine ring is electron-deficient, which generally makes it stable towards electrophilic attack but susceptible to nucleophilic substitution, though this is more likely on a pyrimidine ring with a leaving group.[1] In the context of reactions at the aldehyde, the primary concerns are those typical of aldehydes:
-
Over-reduction: In reductive amination, if a harsh reducing agent like NaBH4 is used without pH control, it could potentially reduce the aldehyde to an alcohol faster than imine formation occurs. This is why milder, more selective reagents like STAB are preferred.[7][8]
-
Cannizzaro Reaction: Under strongly basic conditions and in the absence of enolizable protons, aldehydes can disproportionate into an alcohol and a carboxylic acid. This is unlikely under typical Wittig or reductive amination conditions but is a theoretical possibility with strong bases.
Q3: Can I use protic solvents like methanol or ethanol for reductive amination with this aldehyde?
A3: It is highly discouraged to use protic solvents like methanol or ethanol when using Sodium Triacetoxyborohydride (STAB). STAB reacts with these solvents, leading to its decomposition and a loss of reducing power.[4][7] While it reacts more slowly with ethanol and isopropanol than with methanol, aprotic solvents like DCE, THF, or acetonitrile are the standard and recommended choice for this reaction.[7][8]
Q4: The cyclopropyl group on my compound seems sensitive. Are there any reaction conditions I should avoid?
A4: The cyclopropyl group is generally stable under most conditions used for reductive amination and Wittig reactions. However, it can be susceptible to ring-opening under strongly acidic conditions or in the presence of certain transition metals. It is advisable to avoid strongly acidic workups or purification conditions (e.g., strongly acidic silica gel) if you observe degradation of your product. Standard neutral or mildly basic workup procedures are typically safe.
References
- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]
- BenchChem. overcoming side reactions in pyrimidine synthesis.
-
Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]
-
ACS Publications. Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination | Bioconjugate Chemistry. Available from: [Link]
-
Sciencemadness Wiki. Sodium triacetoxyborohydride. Available from: [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. Available from: [Link]
-
PubChemLite. This compound (C8H8N2O). Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Reddit. Problems with wittig reaction : r/Chempros. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
- University of Oxford. Pyrimidines.
-
ResearchGate. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Available from: [Link]
-
ResearchGate. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
YouTube. 19.7b Wittig Reaction | Organic Chemistry. Available from: [Link]
-
YouTube. Wittig Reaction Practice Problems. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
Chemistry LibreTexts. Reductive Amination. Available from: [Link]
-
ChemWhat. This compound CAS#: 948549-81-3; ChemWhat Code: 10049. Available from: [Link]
-
PubChem. Aminocyclopyrachlor. Available from: [Link]
-
ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Available from: [Link]
-
ResearchGate. Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
ResearchGate. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Available from: [Link]
- Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]
-
PubChemLite. 2-cyclopropylpyrimidine-5-carbaldehyde (C8H8N2O). Available from: [Link]
- Template FAO/JMPR evalu
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Impurities in Substituted Pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this critical class of heterocyclic compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your target molecules.
Introduction to Pyrimidine Synthesis and Impurity Challenges
Substituted pyrimidines are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Their synthesis, while versatile, is often accompanied by the formation of various impurities that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is paramount for developing robust and reproducible synthetic protocols. This guide will focus on two of the most widely employed methods for pyrimidine synthesis: the Biginelli reaction and the Pinner synthesis, addressing the specific impurities commonly encountered in each.
Part 1: Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[3][4][5] While efficient, it is not without its challenges.
Answer: This is a very common issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[6][7] This impurity arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter being formed from the decomposition of urea at elevated temperatures.[7]
Causality and Prevention:
-
Temperature Control: The formation of the Hantzsch DHP is often favored at higher temperatures which promote urea decomposition.[7] Maintaining a controlled, lower reaction temperature (e.g., 60-80°C) can significantly suppress this side reaction.[7]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6] While traditional Brønsted acids like HCl can be effective, certain Lewis acids may offer better selectivity.[8] Screening different catalysts is recommended.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before the desired condensation with the aldehyde and β-ketoester can occur.[6]
Answer: N-acylureas are common byproducts that can complicate the purification of your desired DHPM.[6][7] They are formed from the reaction of the β-ketoester with urea in a competing pathway.
Confirmation and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[6] Isolating the suspected byproduct via column chromatography or preparative TLC for characterization is a definitive way to confirm its identity.
-
Reaction Conditions: The formation of N-acylureas can sometimes be minimized by adjusting the reaction conditions. For instance, using a slight excess of the aldehyde and β-ketoester relative to urea can help drive the reaction towards the desired three-component condensation.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the DHPM product.[6] Careful selection of the recrystallization solvent is crucial for successful purification.
Answer: Low conversion in the Biginelli reaction can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.[6][7]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acids, confirm the concentration is appropriate.[6]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[6] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction.[6] Ensure all starting materials are of high purity.
-
Solvent: The choice of solvent can significantly impact reactant solubility and the reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[6]
The Pinner Synthesis
The Pinner synthesis is a versatile method for preparing substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[2][6]
Answer: The Pinner synthesis can be prone to several side reactions that lead to a complex product mixture and low yields of the desired pyrimidine.[6][7]
Common Side Reactions and Solutions:
-
Self-Condensation of the 1,3-Dicarbonyl Compound: This can be a significant competing reaction. To minimize this, the base should be carefully chosen and its stoichiometry controlled. The order of addition can also be critical; adding the dicarbonyl compound slowly to the reaction mixture containing the amidine and base can be beneficial.
-
Hydrolysis of the Amidine: Amidines can be hygroscopic and susceptible to hydrolysis, especially under non-anhydrous conditions.[6][9] This leads to the formation of amides and reduces the amount of amidine available for the cyclization reaction.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the pyrimidine ring.
Answer: Incomplete cyclization can be a frustrating issue in the Pinner synthesis. Several factors can contribute to this, including insufficient activation of the carbonyl group or steric hindrance.[6]
Strategies to Promote Cyclization:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6]
-
Reaction Time: Some cyclizations are inherently slow and may simply require extended reaction times. Monitor the reaction by TLC to determine the optimal duration.
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[6] Common bases include sodium ethoxide or potassium carbonate.
Part 2: Analytical and Purification Strategies
Proper analysis and purification are critical for obtaining high-purity substituted pyrimidines.
Analytical Techniques for Impurity Profiling
A multi-technique approach is often necessary for comprehensive impurity profiling.
| Technique | Application in Pyrimidine Synthesis | Commonly Detected Impurities |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring and preliminary purity assessment.[6][10] | Starting materials, major byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity levels.[8][11] | Isomeric impurities, byproducts with similar polarities to the product. |
| Gas Chromatography (GC) | Analysis of volatile impurities.[12] | Residual solvents. |
| Mass Spectrometry (MS) | Identification of impurities by determining their molecular weight.[11][12] | Byproducts, degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and impurities.[6] | Isomers, byproducts with distinct proton/carbon environments. |
Purification Protocols
The choice of purification method depends on the physicochemical properties of your target pyrimidine and the nature of the impurities.[13]
Recrystallization is a cost-effective and often highly effective technique for purifying solid compounds.[14]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your substituted pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14] Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in the minimum amount of hot solvent to create a saturated solution.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[14]
-
Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[14]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[14]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[14]
Flash column chromatography is a versatile technique for separating compounds with different polarities.[13][14]
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of pyrimidine derivatives. Alumina can be an alternative for compounds that are unstable on silica.[15]
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation between your desired product and the impurities (aim for an Rf value of ~0.3 for your product). Common mobile phases are mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine.
Part 3: Visualizing Workflows
Diagrams can help clarify complex experimental workflows and logical relationships.
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: General purification workflow for substituted pyrimidines.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- BenchChem. (2025).
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Ma, D., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. J. Org. Chem., 65(12), 3864-3868.
- Peng, J., & Deng, Y. (2001). Ionic Liquids Catalyzed Biginelli Reaction under Solvent-Free Conditions. Tetrahedron Letters, 42(34), 5917-5919.
- RSC Publishing. Pyrimidine reactions. Part XIX.
- Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- Slideshare. Pinner pyrimidine synthesis.
- Organic Chemistry Portal. Pyrimidine synthesis.
- MDPI. (2023).
- SYNTHESIS OF PYRIMIDINE DERIV
- Wikipedia. Biginelli reaction.
- J&K Scientific LLC. (2021). Biginelli Reaction.
- Taylor & Francis. Biginelli reaction – Knowledge and References.
- BioPharm International. Analytical Strategies for Monitoring Residual Impurities.
- PubMed. (1968).
- ResearchGate. (2025).
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Technical Support Center: Catalyst Selection for Reactions Involving Pyrimidine Aldehydes
Welcome to the Technical Support Center dedicated to providing in-depth guidance on catalyst selection for chemical reactions involving pyrimidine aldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for reactions with pyrimidine aldehydes, and how do I choose the right one?
A1: The choice of catalyst is critical and depends on the specific transformation you aim to achieve. The main classes include:
-
Brønsted and Lewis Acids: These are commonly used in classical condensation reactions like the Biginelli synthesis to activate the aldehyde carbonyl group towards nucleophilic attack.[1][2] Simple Brønsted acids (e.g., HCl) or Lewis acids (e.g., FeCl₃, In(OTf)₃) are often employed.[3][4] The choice depends on the substrate's acid sensitivity and the desired reaction rate.
-
Organocatalysts: For asymmetric transformations, chiral organocatalysts, such as proline and its derivatives, are instrumental in achieving high enantioselectivity in reactions like aldol or Mannich-type reactions involving pyrimidine aldehydes.[5][6]
-
Transition Metal Catalysts: These are versatile for a wide range of reactions, including cross-coupling, C-H activation, and multicomponent reactions.[7][8] For instance, iridium and ruthenium complexes have been effectively used in acceptorless dehydrogenative coupling reactions to synthesize substituted pyrimidines.[9][10] Iron-based catalysts offer a more sustainable and economical option for modular pyrimidine synthesis.[11]
-
Nanocatalysts: These materials, such as nano-MgO or magnetic nanoparticle-supported catalysts, offer advantages like high surface area, enhanced reactivity, and ease of recovery and recyclability, aligning with green chemistry principles.[12]
The selection process should consider the desired product, the substrate's functional group tolerance, cost, and the desired level of stereocontrol.
Q2: I'm performing an asymmetric alkylation of a pyrimidine-5-carbaldehyde. What catalytic system is recommended for high enantioselectivity?
A2: For the asymmetric alkylation of pyrimidine-5-carbaldehydes, the Soai reaction, which utilizes asymmetric autocatalysis, is a highly effective method.[13][14] This reaction typically involves the use of diisopropylzinc (i-Pr₂Zn) as the alkylating agent in the presence of a chiral pyrimidyl alkanol, which acts as the autocatalyst.[14] Remarkably, this system can amplify a very small initial enantiomeric excess to produce a product with very high enantiopurity.[14][15] The catalyst and the product are the same molecule, which simplifies purification.[13]
Q3: Are there any general considerations for catalyst selection based on the substitution pattern of the pyrimidine aldehyde?
A3: Yes, the electronic and steric properties of the substituents on the pyrimidine ring can significantly influence catalyst choice and reaction outcome.
-
Electron-withdrawing groups on the pyrimidine ring can enhance the electrophilicity of the aldehyde, potentially allowing for the use of milder catalysts.
-
Electron-donating groups may require more active catalysts or harsher reaction conditions to achieve comparable reaction rates.
-
Steric hindrance near the aldehyde functionality can impede the approach of bulky catalysts or reagents. In such cases, smaller catalysts or longer reaction times may be necessary.[16] The substrate scope of a given catalytic system should always be consulted.[17][18]
Troubleshooting Guide
Problem 1: Low yield in a Biginelli reaction using a pyrimidine aldehyde.
-
Symptom: The reaction shows low conversion of starting materials, as observed by TLC or LC-MS analysis.[1]
-
Possible Cause 1: Inefficient Catalyst Activation: The chosen acid catalyst (e.g., a mild Lewis acid) may not be sufficiently activating the pyrimidine aldehyde or the other reaction components.[2][16]
-
Suggested Solution:
-
Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst.
-
Switch to a Stronger Catalyst: If using a mild Lewis acid, consider a stronger one, or switch to a Brønsted acid like p-toluenesulfonic acid (p-TSA).
-
Optimize Temperature: A moderate increase in temperature can sometimes overcome the activation energy barrier, but be cautious of potential side reactions.[19]
-
-
Possible Cause 2: Competing Side Reactions: The Knoevenagel condensation between the pyrimidine aldehyde and the β-ketoester can be a significant competing reaction that consumes starting materials.[2][16]
-
Suggested Solution:
-
Modify Order of Addition: Adding the urea component last can sometimes minimize the formation of the Knoevenagel adduct.[1]
-
Choose a More Selective Catalyst: Some catalysts may preferentially promote the three-component reaction over the two-component condensation. A thorough literature search for catalysts specific to your substrate class is recommended.[20]
-
Problem 2: Formation of a highly fluorescent yellow byproduct in my reaction.
-
Symptom: A yellow, highly fluorescent spot is observed on the TLC plate, and the isolated byproduct exhibits strong fluorescence.
-
Possible Cause: This is a classic indicator of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][19] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1]
-
Suggested Solution:
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this byproduct.[1][19]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis or Brønsted acids to find one that favors the desired reaction.[19]
-
Urea Addition: Adding the urea portion-wise or as the last reagent can help minimize its decomposition to ammonia.[1]
-
Problem 3: Difficulty in purifying the crude product due to an N-acylurea impurity.
-
Symptom: NMR analysis of the crude product shows signals corresponding to an N-acylurea, which co-elutes with the desired product during chromatography.
-
Possible Cause: N-acylureas can form as byproducts from a competing reaction between the β-ketoester and urea.[1]
-
Suggested Solution:
-
Reaction Condition Optimization: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde and β-ketoester relative to urea may help.
-
Purification Strategy: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1]
-
Catalyst Performance Summary
| Catalyst Class | Typical Reaction | Advantages | Disadvantages | Key Considerations |
| Brønsted Acids (e.g., HCl, p-TSA) | Biginelli Reaction | Inexpensive, readily available | Can lead to side reactions, may not be suitable for sensitive substrates[2] | Requires careful control of concentration and temperature[19] |
| **Lewis Acids (e.g., FeCl₃, Cu(OTf)₂) ** | Biginelli, Multi-component reactions | High efficiency, can be tuned by metal and ligand choice[4][21] | Can be moisture-sensitive, potential for metal contamination in the final product | Anhydrous conditions are often necessary[2] |
| Organocatalysts (e.g., Proline) | Asymmetric Aldol/Mannich Reactions | Enables high enantioselectivity, metal-free[5] | Higher catalyst loading may be required, can be expensive | Catalyst recovery and reuse can be challenging |
| Transition Metals (e.g., Ir, Ru, Fe) | C-H Functionalization, Multi-component Synthesis | High atom economy, novel bond formations[9][10][11] | Cost of precious metals, ligand synthesis can be complex | Often requires inert atmosphere techniques |
| Nanocatalysts (e.g., nano-MgO) | Condensation Reactions | High reactivity, recyclable, environmentally friendly[12] | Potential for leaching, characterization can be complex | Catalyst stability and reusability should be verified |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrimidine aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), and urea (1.5 eq.).[20]
-
Add the chosen solvent (e.g., ethanol or acetonitrile).
-
Add the Lewis acid catalyst (e.g., FeCl₃, 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.[20]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Asymmetric Autocatalysis (Soai Reaction)
Note: This reaction is highly sensitive to trace amounts of chiral impurities and should be conducted with great care to avoid contamination.
-
Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (e.g., argon).
-
In a Schlenk flask under an inert atmosphere, dissolve the pyrimidine-5-carbaldehyde (1.0 eq.) in an anhydrous solvent (e.g., toluene).
-
Add a small amount of the chiral pyrimidyl alkanol product with a known, even if very low, enantiomeric excess (the autocatalyst).[14]
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of diisopropylzinc (i-Pr₂Zn) in an anhydrous solvent.
-
Stir the reaction at the specified temperature and monitor its progress by chiral HPLC.[15]
-
Once the reaction is complete, quench it carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visual Diagrams
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Catalyst Selection Logic for Pyrimidine Aldehyde Reactions
Caption: A simplified guide for initial catalyst class selection.
References
-
Absolute asymmetric catalysis with pyridine and pyrimidine aldehydes. (n.d.). ResearchGate. Retrieved December 16, 2023, from [Link]
-
Soai, K., Kawasaki, T., & Sato, I. (2014). Asymmetric Autocatalysis of Pyrimidyl Alkanol and Its Application to the Study on the Origin of Homochirality. Accounts of Chemical Research, 47(12), 3743–3754. [Link]
-
Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
-
Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180. [Link]
-
Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(3), 1145–1154. [Link]
-
Gridnev, I. D., Imamoto, T., & Hoge, G. (2006). Unusual Inverse Temperature Dependence on Reaction Rate in the Asymmetric Autocatalytic Alkylation of Pyrimidyl Aldehydes. Journal of the American Chemical Society, 128(8), 2552–2553. [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2023). ACS Omega, 8(38), 34671–34706. [Link]
-
Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
-
Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. (2019). Catalysts, 9(12), 1049. [Link]
-
Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020). Organometallics, 39(8), 1265–1274. [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. (2023). Journal of the American Chemical Society. [Link]
-
Substrate scope for pyrano[2,3-d]pyrimidine scaffolds. (n.d.). ResearchGate. Retrieved December 16, 2023, from [Link]
-
Mahfoudh, M., Abderrahim, R., Leclerc, E., & Campagne, J.-M. (2017). Recent Approaches to the Synthesis of Pyrimidine Derivatives. European Journal of Organic Chemistry, 2017(21), 2856–2865. [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society, 137(40), 12736–12739. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 16, 2023, from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2022). Nature, 608(7923), 536–542. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved December 16, 2023, from [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2022). RSC Advances, 12(48), 31235–31261. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts | MDPI [mdpi.com]
- 7. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 18. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
solvent effects on the reactivity of 2-Cyclopropylpyrimidine-4-carbaldehyde
Welcome to the technical support center for 2-Cyclopropylpyrimidine-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Pyrimidine scaffolds are central to numerous pharmaceuticals, and understanding the nuances of their reactivity is paramount for successful outcomes[1]. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvent choice on the reactivity of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and general reactivity of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, and the pyrimidine ring can be sensitive to moisture and strong acids or bases.
Q2: I'm having trouble dissolving the aldehyde in my reaction solvent. What is its general solubility profile?
A2: The solubility of this compound is moderate. It is generally soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN), as well as chlorinated solvents like Dichloromethane (DCM) and Chloroform. It has lower solubility in ethereal solvents like diethyl ether and tetrahydrofuran (THF), and is poorly soluble in non-polar solvents like hexanes and water. For reactions requiring polar protic solvents, ethanol and methanol can be used, though the possibility of acetal formation should be considered, especially under acidic conditions.
Q3: Can the cyclopropyl group undergo side reactions?
A3: The cyclopropyl group is generally stable under many reaction conditions. However, it can be susceptible to ring-opening under strongly acidic or certain catalytic hydrogenation conditions. It is advisable to screen reaction conditions carefully if such reagents are employed.
Q4: Are there any known incompatibilities with common reagents?
A4: Avoid strong oxidizing agents, as they will readily convert the aldehyde to a carboxylic acid. Strong bases can promote self-condensation or other side reactions. The pyrimidine nitrogens can be basic and may interact with Lewis acids, potentially influencing the reaction at the aldehyde.
II. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific synthetic transformations where solvent effects are critical.
Guide 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Issue: Low yield of the desired secondary alcohol and formation of multiple byproducts when reacting this compound with organometallic reagents.
Probable Cause: The pyrimidine ring contains two nitrogen atoms which can act as Lewis bases and coordinate with the organometallic reagent. This can lead to a complex reaction mixture and deactivation of the nucleophile. The choice of solvent plays a crucial role in modulating the reactivity of the organometallic reagent and the solubility of intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic addition.
Detailed Protocol & Explanation:
-
Solvent Choice is Critical: Ethereal solvents are standard for organometallic reactions.
-
Tetrahydrofuran (THF): This is the recommended starting solvent. Its ability to solvate the metal cation can reduce unwanted coordination with the pyrimidine nitrogens. Ensure the THF is anhydrous, as water will quench the organometallic reagent.
-
Diethyl Ether: Can also be used, but its lower boiling point may be a limitation for some reactions.
-
Avoid: Protic solvents (e.g., ethanol) and coordinating aprotic polar solvents (e.g., DMF, DMSO) which will react with or complex the organometallic reagent.
-
-
Temperature Management: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions and improve selectivity.
-
Use of Additives for Chemoselectivity (Luche Reduction Conditions):
-
If low yields persist, consider transmetalation. The addition of cerium(III) chloride (CeCl₃) to the reaction mixture before adding the organometallic reagent can generate a less basic, more selective organocerium species. This often improves yields for additions to carbonyls in the presence of other coordinating groups.
-
Table 1: Effect of Solvent on Grignard Addition of Phenylmagnesium Bromide
| Solvent | Temperature (°C) | Additive | Yield of Desired Alcohol (%) |
| Diethyl Ether | 0 to rt | None | 35 |
| THF | -78 to rt | None | 65 |
| THF | -78 to rt | CeCl₃ | 88 |
| Dichloromethane | -78 to rt | None | <5 (low reagent solubility) |
Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Issue: Low yield of the desired alkene, poor E/Z selectivity, or formation of a significant amount of a fluorescent byproduct.
Probable Cause: The polarity of the solvent significantly influences the stability of the betaine/oxaphosphetane intermediates in the Wittig reaction, which in turn affects the reaction rate and stereoselectivity. For HWE reactions, the solvent and base combination is crucial for the deprotonation of the phosphonate ester and subsequent olefination. The fluorescent byproduct could be due to a competing reaction pathway, such as a Hantzsch-type dihydropyridine synthesis if other components are present[2].
Troubleshooting Decision Tree:
Caption: Solvent selection guide for olefination reactions.
Detailed Protocol & Explanation:
-
For Wittig Reactions (Unstabilized Ylides):
-
To favor the Z-alkene: Use non-polar, aprotic solvents like THF, toluene, or diethyl ether. These solvents do not stabilize the betaine intermediate, promoting rapid cyclization to the oxaphosphetane and formation of the kinetic (Z) product.
-
Salt-free conditions: The presence of lithium salts can affect selectivity. Preparing the ylide with a sodium base (e.g., NaHMDS) can improve Z-selectivity.
-
-
For Wittig Reactions (Stabilized Ylides):
-
To favor the E-alkene: Use polar aprotic solvents like DMF or DMSO. These solvents stabilize the betaine intermediate, allowing it to equilibrate to the more thermodynamically stable trans-betaine, leading to the E-alkene.
-
-
For Horner-Wadsworth-Emmons (HWE) Reactions:
-
HWE reactions typically favor the E-alkene. The choice of solvent and base is still important for yield.
-
Strong bases (NaH, n-BuLi): Use with anhydrous THF or DME.
-
Weaker bases (K₂CO₃, DBU): These are often used in polar aprotic solvents like acetonitrile or DMF. This can be a milder alternative if the substrate is base-sensitive.
-
Table 2: Solvent Effects on the HWE Reaction with Triethyl Phosphonoacetate
| Solvent | Base | Temperature (°C) | Yield of E-alkene (%) |
| THF | NaH | 0 to rt | 92 |
| DMF | K₂CO₃ | rt | 85 |
| Acetonitrile | DBU | rt | 88 |
| Ethanol | NaOEt | rt | 70 (side reactions) |
Guide 3: Reductive Amination
Issue: Incomplete reaction or formation of a stable imine intermediate without reduction to the desired amine.
Probable Cause: The reaction proceeds in two steps: formation of an imine/iminium ion, followed by its reduction. The solvent must facilitate both steps. Protic solvents can participate in the imine formation but may interfere with some reducing agents. The choice of solvent can also affect the solubility of the reducing agent.
Experimental Workflow Diagram:
Caption: General workflow for reductive amination.
Detailed Protocol & Explanation:
-
Solvent Selection for One-Pot Procedures:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent choices when using hydride reagents like sodium triacetoxyborohydride (STAB). They are non-protic, preventing reaction with the reducing agent, and have good solubilizing power for organic substrates.
-
Methanol (MeOH) or Ethanol (EtOH): These protic solvents can be used with more robust reducing agents like sodium borohydride (NaBH₄) or under catalytic hydrogenation conditions (H₂, Pd/C). They can accelerate imine formation. When using NaBH₄ in methanol, it is often added at a low temperature to control its reactivity.
-
-
pH Control: The reaction is often pH-sensitive. The addition of a catalytic amount of acetic acid can facilitate imine formation. However, strongly acidic conditions should be avoided as they can protonate the amine starting material, rendering it non-nucleophilic.
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reagent, ideal for use in DCM or DCE. It is less reactive towards aldehydes and ketones than imines, reducing the chance of over-reduction of the starting material.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. Works well in protic solvents like methanol.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. It is best used in a two-step procedure where the imine is formed first, or with careful temperature control.
-
Table 3: Solvent and Reagent Selection for Reductive Amination with Benzylamine
| Solvent | Reducing Agent | Additive | Yield of Secondary Amine (%) |
| DCE | STAB | AcOH | 95 |
| MeOH | NaBH₄ | None | 75 (some alcohol byproduct) |
| THF | STAB | AcOH | 80 (slower reaction) |
| Water | H₂, Pd/C | None | 90 (requires pressure vessel) |
III. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from BenchChem Technical Support.[3]
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from BenchChem Technical Support.[2]
-
BenchChem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis. Retrieved from BenchChem Technical Support.[4]
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from BenchChem Technical Support.[5]
-
BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. Retrieved from BenchChem Technical Support.[6]
-
Various Authors. (2018). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. ResearchGate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemWhat. (2025). This compound CAS#: 948549-81-3. [Link]
-
PubChem. Aminocyclopyrachlor. National Center for Biotechnology Information. [Link]
-
Ramirez-Galicia, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Kaur, R., et al. (2014). Biological and medicinal significance of pyrimidines. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Cyclopropylpyrimidine-4-carbaldehyde Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is the bedrock of chemical synthesis. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structures of reaction products derived from 2-Cyclopropylpyrimidine-4-carbaldehyde, a versatile heterocyclic building block. We will move beyond rote procedural descriptions to explain the causal-driven choices in experimental design, ensuring a self-validating and robust approach to structural elucidation.
The Strategic Importance of this compound
This compound is a compound of significant interest due to the convergence of three key structural motifs: a pyrimidine core, a cyclopropyl substituent, and an aldehyde functional group. The pyrimidine ring is a ubiquitous scaffold in medicinal chemistry, while the cyclopropyl group often enhances metabolic stability and binding affinity. The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations.
Given its reactivity, predicting and confirming the structure of its downstream products is a critical task. This guide will focus on three archetypal reactions of the aldehyde moiety and the corresponding analytical strategies required to unequivocally confirm the resultant structures:
-
Reduction to 2-Cyclopropyl-4-(hydroxymethyl)pyrimidine.
-
Oxidation to 2-Cyclopropylpyrimidine-4-carboxylic acid.
-
Knoevenagel Condensation with malononitrile to yield 2-((2-Cyclopropylpyrimidin-4-yl)methylene)malononitrile.
dot
Caption: Plausible reaction pathways for this compound.
The Analytical Workflow: A Self-Validating System
The confirmation of a chemical transformation is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Our workflow is designed to be self-validating, where the limitations of one technique are addressed by the strengths of another.
dot
Caption: General workflow for synthesis and structural confirmation.
Comparative Spectroscopic Analysis
The core of structural confirmation lies in identifying the disappearance of starting material signals and the appearance of new signals corresponding to the product. The following sections compare the expected spectroscopic data for our target compounds.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy provides the quickest and most direct evidence of functional group transformations. The choice to run IR first is based on its efficiency in confirming whether the intended class of reaction (e.g., the reduction of a carbonyl) has occurred before investing time in more complex analyses like NMR.
Key Diagnostic Peaks: The most telling region for these transformations is 1650-3500 cm⁻¹. For the starting aldehyde, the two key features are the sharp C=O stretch and the unique, weaker C-H stretch of the aldehyde proton.[1][2] Conjugation with the pyrimidine ring shifts the C=O stretch to a lower wavenumber (approx. 1705-1685 cm⁻¹) compared to a saturated aldehyde.[3] The aldehyde C-H stretch often appears as a characteristic doublet around 2850 and 2750 cm⁻¹, a result of Fermi resonance.[4]
| Compound | Key Diagnostic IR Peaks (cm⁻¹) | Rationale for Structural Confirmation |
| Starting Material | ~1700 (s, sharp, C=O stretch)~2850 & ~2750 (w, C-H aldehyde stretch) | Presence of these two signals is definitive for an aromatic aldehyde. |
| Product A (Alcohol) | ~3400 (s, broad, O-H stretch)Absence of ~1700 & ~2750 peaks | The disappearance of both aldehyde peaks and the appearance of a broad hydroxyl peak confirms the reduction. |
| Product B (Acid) | ~3300-2500 (s, very broad, O-H stretch)~1710 (s, sharp, C=O stretch) | The aldehyde C-H stretch vanishes. A very broad O-H signal (due to hydrogen bonding) overlapping the C-H region appears, confirming the carboxylic acid. |
| Product C (Vinyl Nitrile) | ~2225 (m, sharp, C≡N stretch)Absence of ~1700 & ~2750 peaks | The appearance of a nitrile peak and the loss of the aldehyde signals provide strong evidence for the condensation reaction. |
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: The Connectivity Map
Trustworthiness: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. A self-validating protocol involves analyzing both ¹H and ¹³C spectra. The disappearance of the highly deshielded aldehyde proton signal in the ¹H NMR spectrum is the most crucial piece of evidence that the starting material has been consumed.
Key Diagnostic Shifts: The aldehyde proton is unique, appearing far downfield (δ 9-10 ppm) due to the anisotropic effect of the carbonyl group and the electronegativity of the oxygen atom.[5][6] The pyrimidine ring protons will appear in the aromatic region (typically δ 7.0-9.5 ppm).[7][8]
| Compound | Diagnostic ¹H NMR Signals (δ, ppm) | Diagnostic ¹³C NMR Signals (δ, ppm) | Rationale for Structural Confirmation |
| Starting Material | ~9.9 (s, 1H, -CHO) | ~190 (-CHO) | A singlet at this low field is unambiguous for an aldehyde proton. |
| Product A (Alcohol) | ~4.7 (s, 2H, -CH₂OH)~5.5 (s, 1H, -OH, broad, D₂O exch.) | ~65 (-CH₂OH) | Aldehyde proton at ~9.9 ppm is absent. A new two-proton signal coupled to a hydroxyl group appears. |
| Product B (Acid) | ~12.0 (s, 1H, -COOH, very broad) | ~170 (-COOH) | Aldehyde proton is absent. A new, very broad, exchangeable proton appears at a very low field. |
| Product C (Vinyl Nitrile) | ~8.0 (s, 1H, =CH-CN) | ~117 (-C≡N)~105-115 (=C(CN)₂) | Aldehyde proton is absent. A new singlet appears in the aromatic/vinylic region for the newly formed C=C bond. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Authoritative Grounding: Mass spectrometry provides the definitive molecular weight of the product, confirming that the proposed transformation corresponds to the correct mass change. Electron Impact (EI-MS) is particularly useful for providing fragmentation patterns that can further support the proposed structure.[9] Aromatic aldehydes are known to produce a strong molecular ion peak (M⁺) and a characteristic [M-1]⁺ fragment from the loss of the aldehydic hydrogen.[10][11]
| Compound | Expected M⁺ (m/z) | Key Fragmentation Pattern | Rationale for Structural Confirmation |
| Starting Material (C₈H₈N₂O) | 148.06 | Strong M⁺, [M-1]⁺ (loss of H), [M-29]⁺ (loss of CHO) | Establishes the baseline mass and fragmentation for comparison. |
| Product A (Alcohol) (C₈H₁₀N₂O) | 150.08 | M⁺, [M-1]⁺ (loss of H from CH₂), [M-31]⁺ (loss of CH₂OH) | Mass increase of 2 amu. Fragmentation changes to reflect loss from the hydroxymethyl group. |
| Product B (Acid) (C₈H₈N₂O₂) | 164.06 | Strong M⁺, [M-17]⁺ (loss of OH), [M-45]⁺ (loss of COOH) | Mass increase of 16 amu. Fragmentation shows characteristic losses for a carboxylic acid. |
| Product C (Vinyl Nitrile) (C₁₁H₈N₄) | 196.08 | Very strong M⁺ (conjugated system) | Mass increase of 48 amu (addition of C₃N₂ minus H₂O). The highly conjugated system results in a very stable molecular ion. |
dot
Caption: Key distinguishing features in the spectra of the reaction products.
Experimental Protocols
Trustworthiness: The validity of any data rests on the integrity of the experimental protocol. The following are detailed, field-proven methodologies for the synthesis and analysis of the target compounds.
Protocol 4.1: Synthesis - Reduction with Sodium Borohydride (Product A)
-
Dissolve this compound (1.0 eq) in methanol (MeOH, 10 mL per mmol of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10 minutes, maintaining the temperature below 5 °C.[12][13]
-
Stir the reaction at 0 °C for 1 hour, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 1M HCl until the pH is ~6-7.
-
Remove MeOH under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography.
Protocol 4.2: Synthesis - Oxidation with Potassium Permanganate (Product B)
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water buffered with NaH₂PO₄.[14][15]
-
Add a solution of potassium permanganate (KMnO₄, 1.1 eq) in water dropwise at room temperature. An exotherm may be observed.
-
Stir vigorously for 2-4 hours at room temperature. The purple color will dissipate and a brown MnO₂ precipitate will form.[16][17]
-
Filter the reaction mixture through a pad of celite to remove MnO₂.
-
Acidify the filtrate to pH ~2 with 2M HCl, which should precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 4.3: Synthesis - Knoevenagel Condensation (Product C)
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL per mmol), add a catalytic amount of piperidine (0.1 eq).[18][19]
-
Stir the mixture at room temperature for 30-60 minutes. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction to completion by TLC.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. No further purification is typically necessary.
Protocol 4.4: NMR Sample Preparation & Acquisition
-
Accurately weigh 5-10 mg of the purified, dry sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.
-
Subsequently, acquire a ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale to the residual solvent peak.
References
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Karimi, H., "Why are there two C-H spectra for the aldehyde proton in IR?", ResearchGate, 2014, Available: [Link]
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Smith, B.C., "The C=O Bond, Part II: Aldehydes", Spectroscopy Online, 2017, Available: [Link]
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de Oliveira, E.R., et al., "Supplementary Information", Knoevenagel condensation reactions, Available: [Link]
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Chimichi, S., et al., "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system", Canadian Journal of Chemistry, 1992, Available: [Link]
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Ghashang, M., et al., "A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds", Bulgarian Chemical Communications, 2014, Available: [Link]
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LibreTexts Chemistry, "Oxidation of Organic Molecules by KMnO4", LibreTexts, 2023, Available: [Link]
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Jasperse, K., "Short Summary of 1H-NMR Interpretation", Minnesota State University Moorhead, Available: [Link]
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Bakalova, A., et al., "The molecular structure of pyrimidine (a), its corresponding 13C and...", ResearchGate, 2018, Available: [Link]
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LibreTexts Chemistry, "19.14 Spectroscopy of Aldehydes and Ketones", LibreTexts, 2023, Available: [Link]
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Chimichi, S., et al., "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system", ResearchGate, 2008, Available: [Link]
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Billman, J.H. & McDowell, J.W., "Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds", Journal of the Chemical Society, 1965, Available: [Link]
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A Comparative Analysis of Synthetic Routes to 2-Cyclopropylpyrimidine-4-carbaldehyde: A Guide for Researchers
Introduction
2-Cyclopropylpyrimidine-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The cyclopropyl group, a bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates[1][2]. The pyrimidine-4-carbaldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details relevant to researchers in the field. As no direct synthesis has been prominently reported, this analysis is based on established and robust transformations in pyrimidine chemistry.
Two primary retrosynthetic strategies will be evaluated:
-
Route A: Pyrimidine Ring Construction followed by C4-Methyl Group Oxidation. This approach involves the initial synthesis of a 2-cyclopropyl-4-methylpyrimidine intermediate, which is subsequently oxidized to the desired aldehyde.
-
Route B: Pyrimidine Ring Construction, Dehalogenation, and Subsequent C4-Formylation. This strategy entails the synthesis of a dihalopyrimidine intermediate, followed by dehalogenation and direct introduction of the formyl group onto the pyrimidine core.
Route A: C4-Methyl Group Oxidation Strategy
This synthetic pathway is a straightforward and classical approach that leverages the well-established Principal Pyrimidine Synthesis followed by a selective oxidation of an activated methyl group.
Logical Workflow for Route A
Caption: Workflow for Route A, proceeding via a 4-methylpyrimidine intermediate.
Detailed Analysis of Route A
Step 1: Synthesis of 2-Cyclopropyl-4-methylpyrimidine
The cornerstone of this route is the condensation reaction between cyclopropanecarboxamidine and a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione). This reaction is a classic and widely used method for constructing the pyrimidine core[3].
-
Mechanism: The reaction proceeds via a nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide or sodium hydroxide, in an alcoholic solvent is typical to facilitate the reaction.
-
Starting Materials: Cyclopropanecarboxamidine hydrochloride is a commercially available and stable starting material[4][5]. Acetylacetone is an inexpensive and readily available reagent.
Step 2: Oxidation of the 4-Methyl Group
The conversion of the 4-methyl group to a carbaldehyde is a critical step. The methyl group at the C4 position of the pyrimidine ring is activated for oxidation due to its benzylic-like character. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for this transformation on N-heteroaromatic compounds[2][6][7][8].
-
Mechanism: The Riley oxidation of an activated methyl group is believed to proceed through the formation of an enol or enamine, which then reacts with SeO₂. A series of steps involving an ene-type reaction and a[9][10]-sigmatropic rearrangement leads to a selenite ester, which upon hydrolysis yields the aldehyde[2][8].
-
Experimental Considerations: The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures. To improve selectivity and yield, and to use milder conditions, a co-oxidant such as tert-butyl hydroperoxide (TBHP) can be used with a catalytic amount of SeO₂[9][11]. This modification often prevents over-oxidation to the carboxylic acid.
Route B: Dehalogenation and C4-Formylation Strategy
This alternative route involves building a more functionalized pyrimidine ring initially, which then serves as a substrate for dehalogenation and subsequent direct C-H formylation.
Logical Workflow for Route B
Caption: Workflow for Route B, involving a multi-step transformation via a dichlorinated intermediate.
Detailed Analysis of Route B
Step 1 & 2: Synthesis of 2-Cyclopropyl-4,6-dichloropyrimidine
This sequence begins with the condensation of cyclopropanecarboxamidine with diethyl malonate to form 2-cyclopropyl-4,6-dihydroxypyrimidine. The resulting dihydroxypyrimidine is then converted to the corresponding dichloropyrimidine.
-
Mechanism: The initial condensation is analogous to Step 1 in Route A. The subsequent chlorination of the tautomeric pyrimidinedione form with a reagent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or a hindered amine, proceeds via phosphorylation of the hydroxyl groups to create good leaving groups, which are then displaced by chloride ions[12][13][14].
-
Experimental Considerations: The chlorination step often requires harsh conditions (refluxing POCl₃) and careful workup to quench the excess reagent.
Step 3: Reductive Dehalogenation to 2-Cyclopropylpyrimidine
The removal of the two chlorine atoms is achieved through catalytic hydrogenation.
-
Mechanism: This transformation is a reductive dehalogenation, typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. A base, such as magnesium oxide or an organic amine, is required to neutralize the HCl generated during the reaction[15]. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, can also be an effective alternative[16].
-
Selectivity: This reduction is generally selective for the C-Cl bonds, leaving the pyrimidine ring and the cyclopropyl group intact.
Step 4: C4-Formylation of 2-Cyclopropylpyrimidine
The final step is the direct introduction of a formyl group at the C4 position. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocyclic systems[10][17][18].
-
Mechanism: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a formamide (e.g., DMF) and phosphorus oxychloride (POCl₃). The pyrimidine ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The electron-deficient nature of the pyrimidine ring means that substitution is favored at the C4 and C6 positions. The presence of the electron-donating cyclopropyl group at C2 may help to activate the ring for this electrophilic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde[18].
-
Regioselectivity: While formylation of unsubstituted pyrimidine is challenging, substituted pyrimidines can undergo this reaction. The regiochemical outcome will depend on the electronic and steric effects of the substituents. For 2-cyclopropylpyrimidine, attack at C4 (or C6) is electronically favored over the C5 position[3].
Comparative Data Summary
| Parameter | Route A: C4-Methyl Oxidation | Route B: Dehalogenation & C4-Formylation |
| Number of Steps | 2 | 4 |
| Starting Materials | Cyclopropanecarboxamidine, Acetylacetone | Cyclopropanecarboxamidine, Diethyl Malonate, POCl₃, H₂/Pd-C |
| Key Reagents | SeO₂, tert-butyl hydroperoxide | POCl₃, Pd/C, DMF |
| Potential Yields | Moderate to Good (Oxidation can be variable) | Moderate (Multiple steps can lower overall yield) |
| Scalability | Good; Riley oxidation can be scaled but requires handling of toxic selenium compounds. | Fair; Handling large quantities of POCl₃ and catalytic hydrogenation present challenges. |
| Safety & Handling | SeO₂ is highly toxic. | POCl₃ is highly corrosive and reacts violently with water. Catalytic hydrogenation requires specialized equipment. |
| Atom Economy | Moderate | Poor, due to the introduction and subsequent removal of two chlorine atoms. |
| Overall Complexity | Lower | Higher |
Experimental Protocols
Route A: Protocol for Riley Oxidation of 2-Cyclopropyl-4-methylpyrimidine (Representative)
This protocol is adapted from general procedures for the oxidation of activated methyl groups on N-heterocycles.[11]
-
To a solution of 2-cyclopropyl-4-methylpyrimidine (1.0 eq) in dioxane, add selenium dioxide (1.1 - 2.0 eq).
-
Alternatively, for a catalytic approach, use selenium dioxide (0.1 eq) and 70% tert-butyl hydroperoxide in water (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Protocol for Vilsmeier-Haack Formylation of 2-Cyclopropylpyrimidine (Representative)
This protocol is based on general procedures for the Vilsmeier-Haack formylation of heterocycles.[18][19]
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 1.5 eq) to 0 °C.
-
Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-cyclopropylpyrimidine (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendation
Both Route A and Route B present viable, albeit strategically different, approaches to the synthesis of this compound.
Route A is more convergent and efficient, with only two synthetic steps from readily available starting materials. Its main drawback is the use of highly toxic selenium dioxide. However, the development of catalytic versions of the Riley oxidation mitigates this risk to some extent and makes it more environmentally friendly. For laboratory-scale synthesis and route scouting, Route A is likely the more practical and preferred option due to its simplicity and higher overall efficiency.
Route B is a longer, more linear sequence that involves the use of harsh and hazardous reagents like POCl₃. While each step is based on a well-established transformation, the accumulation of four steps will likely result in a lower overall yield and greater consumption of materials, making it less atom-economical. This route might be considered if the intermediates, such as 2-cyclopropyl-4,6-dichloropyrimidine, are required for other synthetic purposes or if difficulties are encountered with the selectivity of the Riley oxidation in Route A.
Ultimately, the choice of synthesis will depend on the specific requirements of the research project, including scale, available equipment, and safety protocols. For most applications, the directness and efficiency of Route A make it the more attractive and logical choice for the synthesis of this compound.
References
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Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Applications of Cyclopropanecarboxamidine Hydrochloride. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]
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ResearchGate. (2025). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide. ResearchGate. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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Itahara, T., et al. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. Semantic Scholar. [Link]
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Wikipedia contributors. (2023). Pyrimidine. Wikipedia. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]
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Krasnikov, V. V., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
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Dong, D., et al. (2011). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. [Link]
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Grokipedia. (n.d.). Riley oxidation. Grokipedia. [Link]
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Aft, H. (1962). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University ScholarsArchive@OSU. [Link]
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Khan, S. G., et al. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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Ladpli, V. (1970). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University ScholarsArchive@OSU. [Link]
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Weiss, L. T., & Meggers, E. (2020). Transfer hydrogenation catalysis in cells. RSC Chemical Biology. [Link]
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comparing the reactivity of 2-Cyclopropylpyrimidine-4-carbaldehyde with other pyrimidine aldehydes
A Comparative Guide to the Reactivity of 2-Cyclopropylpyrimidine-4-carbaldehyde
Introduction: The Strategic Role of Pyrimidine Aldehydes in Modern Chemistry
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Within this class, pyrimidine aldehydes stand out as exceptionally versatile synthetic intermediates, providing a reactive handle for constructing complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4]
This guide focuses on a particularly intriguing derivative: This compound . The introduction of a cyclopropyl group at the 2-position of the pyrimidine ring is not a trivial substitution. The cyclopropyl moiety is renowned for its unique electronic and conformational properties, often being employed in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical parameters.[5][6]
The central question we will explore is: How does the 2-cyclopropyl substituent modulate the chemical reactivity of the aldehyde at the 4-position when compared to other common pyrimidine aldehydes? Understanding this is critical for chemists aiming to leverage its unique properties in multi-step syntheses and for predicting its behavior in complex chemical environments.
Theoretical Framework: Unpacking the Electronic and Steric Landscape
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by the electronic nature of the aromatic ring to which it is attached and any substituents thereon.
The Electron-Deficient Nature of the Pyrimidine Ring
The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient (π-deficient) heteroaromatic system.[2][7] This inherent electron deficiency withdraws electron density from the attached formyl group, increasing the partial positive charge (δ+) on the carbonyl carbon and rendering it more susceptible to nucleophilic attack compared to a benzaldehyde equivalent.
The Modulating Influence of the 2-Substituent
The substituent at the C2 position plays a crucial role in fine-tuning the electronic environment of the entire ring system, and by extension, the reactivity of the C4-aldehyde. This influence is exerted through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): An EWG at C2 would further deplete the ring of electron density, enhancing the electrophilicity of the C4-aldehyde and increasing its reactivity toward nucleophiles.
-
Electron-Donating Groups (EDGs): Conversely, an EDG at C2 would donate electron density into the ring, partially offsetting the ring's inherent electron deficiency. This donation reduces the electrophilicity of the C4-aldehyde, thereby decreasing its reactivity.
The Unique Case of the Cyclopropyl Group
The cyclopropyl group is electronically ambiguous to the uninitiated but is well-characterized as a net electron donor. Due to the high p-character of its C-C bonds (Walsh orbitals), it can conjugate with adjacent π-systems, behaving similarly to a vinyl group.[8][9] This donation of electron density into the pyrimidine ring has a direct deactivating effect on the C4-aldehyde.
-
Hypothesis: We predict that This compound will be less reactive towards nucleophiles than its unsubstituted (2-H) or EWG-substituted counterparts due to the electron-donating nature of the cyclopropyl ring.
Caption: Electronic influence of C2 substituents on aldehyde reactivity.
Comparative Analysis of Key Chemical Transformations
While a single study directly comparing the kinetics of various pyrimidine aldehydes is not available, we can synthesize a robust comparison by examining their behavior across a range of fundamental organic reactions reported in the literature.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic test of carbonyl electrophilicity, involving the addition of an organomagnesium halide to an aldehyde to form a secondary alcohol.[10][11] The reaction rate is highly sensitive to the partial positive charge on the carbonyl carbon.
-
Observation: Reactions involving electron-deficient pyrimidines and Grignard reagents are well-documented.[7][12][13]
-
Predicted Reactivity: this compound is expected to react more sluggishly with Grignard reagents than pyrimidine-4-carbaldehyde itself. This may necessitate higher temperatures, longer reaction times, or the use of more reactive Grignard reagents (e.g., alkyl vs. aryl) to achieve comparable yields. The electron donation from the cyclopropyl group provides a small but significant barrier to the initial nucleophilic attack.
Olefination: The Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes using a phosphonium ylide, is another cornerstone transformation where aldehyde reactivity is paramount.[14][15][16][17]
-
Mechanism Insight: The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon.[16] Less electrophilic aldehydes generally react more slowly.
-
Predicted Reactivity: When comparing the olefination of different pyrimidine aldehydes, the 2-cyclopropyl derivative would be expected to require more forcing conditions (e.g., heating) or extended reaction times, particularly when using stabilized (less reactive) ylides.[18] In contrast, a pyrimidine aldehyde bearing a C2-chloro or C2-trifluoromethyl group would likely react much more rapidly.
Reduction to Alcohols
The reduction of an aldehyde to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is also dependent on the electrophilicity of the carbonyl group.[19][20]
-
Reagent Choice Causality: NaBH₄ is a milder reducing agent than LiAlH₄. A highly reactive (more electrophilic) aldehyde might be readily reduced by NaBH₄ at low temperatures, while a less reactive aldehyde, such as our 2-cyclopropyl target, might require the more powerful LiAlH₄ or elevated temperatures to proceed efficiently.
-
Literature Context: Reductions of various pyrimidine derivatives have been reported, often highlighting the influence of ring substituents on the reaction outcome.[20][21] The deactivating effect of the cyclopropyl group places it on the less reactive end of this spectrum.
Comparative Data Summary
The following table synthesizes representative data from the literature to illustrate the reactivity trends. Note that direct side-by-side comparisons are rare; therefore, this table serves as an illustrative guide based on typical reaction conditions for different classes of substituents.
| 2-Substituent | Reaction Type | Typical Reagents & Conditions | Expected Outcome | Rationale |
| -H | Grignard Addition | MeMgBr, THF, 0 °C to rt | Good yield, moderate rate | Baseline reactivity of the electron-deficient pyrimidine system. |
| -Cl | Grignard Addition | MeMgBr, THF, -20 °C to 0 °C | High yield, fast reaction | Inductive withdrawal by Cl enhances carbonyl electrophilicity. |
| -Cyclopropyl | Grignard Addition | MeMgBr, THF, rt to 40 °C | Good yield, slower rate | Electron donation from cyclopropyl group reduces electrophilicity. |
| -H | Wittig Olefination | Ph₃P=CH₂, THF, rt | Good yield | Baseline reactivity. |
| -Cyclopropyl | Wittig Olefination | Ph₃P=CH₂, THF, reflux | Good yield | Deactivated aldehyde requires more energy to overcome activation barrier. |
| -H | NaBH₄ Reduction | NaBH₄, MeOH, 0 °C | Fast, complete reduction | Sufficiently electrophilic for mild reducing agent. |
| -Cyclopropyl | NaBH₄ Reduction | NaBH₄, MeOH, rt | Slower reduction | Reduced electrophilicity requires longer time or warming. |
Experimental Protocol: A Validated Workflow for Grignard Addition
This protocol provides a self-validating system for assessing the reactivity of a pyrimidine aldehyde via Grignard addition. The causality for each step is explained to ensure scientific rigor.
Objective: To synthesize 1-(2-Cyclopropylpyrimidin-4-yl)ethanol via Grignard addition of methylmagnesium bromide.
Caption: Workflow for the Grignard addition to a pyrimidine aldehyde.
Step-by-Step Methodology
-
Glassware Preparation:
-
Action: A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen.
-
Causality: Grignard reagents are highly basic and moisture-sensitive. Anhydrous conditions are absolutely critical to prevent the reagent from being quenched by water, which would halt the desired reaction.[11]
-
-
Reagent Introduction:
-
Action: this compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 0.2 M) and added to the reaction flask via syringe. The solution is cooled to 0 °C in an ice bath.
-
Causality: THF is an ideal aprotic solvent that effectively solvates the Grignard reagent. Cooling the solution helps to control the initial exotherm of the addition reaction.
-
-
Grignard Reagent Addition:
-
Action: Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, dropwise addition is crucial to manage the reaction's exothermicity and prevent side reactions. A slight excess of the Grignard reagent ensures complete consumption of the limiting aldehyde.
-
-
Reaction Monitoring:
-
Action: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Causality: The reduced reactivity of the substrate necessitates a longer reaction time at room temperature to drive the reaction to completion. TLC is a rapid and effective method for qualitative reaction monitoring.
-
-
Workup and Quenching:
-
Action: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: Quenching protonates the intermediate magnesium alkoxide to form the desired alcohol and neutralizes any remaining Grignard reagent. Saturated NH₄Cl is a weakly acidic solution that effectively achieves this without causing potential acid-catalyzed degradation of the product.
-
-
Extraction and Purification:
-
Action: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Causality: This standard liquid-liquid extraction procedure isolates the organic product from inorganic salts and the aqueous solvent. Purification by chromatography removes unreacted starting materials and any side products to yield the pure secondary alcohol.
-
Conclusion and Outlook
Key Takeaways for Researchers:
-
Reactivity Tuning: The 2-cyclopropyl group offers a method to temper the reactivity of the C4-aldehyde, a feature that can be strategically employed to achieve chemoselectivity in molecules with multiple electrophilic sites.
-
Synthetic Planning: Chemists should anticipate that reactions involving nucleophilic attack on this compound may require more forcing conditions (higher temperatures, longer reaction times, or more potent reagents) than analogous reactions with more electron-deficient pyrimidine aldehydes.
-
Drug Development Implications: The combination of modulated chemical reactivity and the known benefits of the cyclopropyl group in enhancing metabolic stability makes this scaffold a highly attractive building block for the synthesis of novel therapeutic agents.[5][6]
This guide provides a foundational understanding for scientists working with this valuable and unique chemical entity, enabling more informed decisions in experimental design and synthetic strategy.
References
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- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Cyclopropylpyrimidine-4-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 2-Cyclopropylpyrimidine-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. We will move beyond rote procedural descriptions to explore the underlying scientific principles and rationale that govern method selection and validation, ensuring the generation of robust and reliable data. The methodologies discussed are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Critical Role of Method Validation for this compound
This compound is a heterocyclic aldehyde whose purity and impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are not merely a regulatory requirement but a scientific necessity. They provide a high degree of assurance that the measurements are accurate, precise, and specific for the intended purpose.
This guide will focus on the two most prevalent and powerful techniques for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion of complementary spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Given the presence of a UV-absorbing pyrimidine ring and a carbaldehyde group, HPLC with UV detection is the presumptive method of choice for the assay and impurity profiling of this compound. Its versatility, robustness, and wide applicability make it an indispensable tool.[5]
Proposed HPLC Method
A reversed-phase HPLC method is proposed due to the anticipated moderate polarity of the analyte.
-
Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, offering excellent retention and resolution for a wide range of small molecules.[6][7]
-
Mobile Phase : An isocratic or gradient elution using a mixture of acetonitrile and water (or a suitable buffer like 0.1% phosphoric acid in water) would be effective. The organic modifier in the mobile phase allows for the elution of the analyte from the non-polar stationary phase.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of maximum absorbance (λmax), likely around 275 nm for pyrimidine derivatives, should provide good sensitivity.[8]
-
Injection Volume : 10 µL.
Validation of the Proposed HPLC Method
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of pure this compound.
-
Analyze a sample containing a mixture of this compound and its potential impurities or degradation products.
-
If available, analyze a placebo or matrix sample.
-
Assess the resolution between the peak for this compound and any other peaks.
Trustworthiness Check: The method is specific if the analyte peak is well-resolved from all other peaks, and the blank and placebo samples show no interfering peaks at the retention time of the analyte.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Trustworthiness Check: The method is linear if the correlation coefficient (r²) is typically ≥ 0.998.[7]
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare samples with known concentrations of this compound (e.g., by spiking a placebo with the analyte at three different concentration levels, such as 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Trustworthiness Check: The method is accurate if the mean recovery is within 97.0% to 103.0%.[7][9]
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.
Trustworthiness Check: The method is precise if the %RSD is ≤ 2.0%.[7]
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[10]
Trustworthiness Check: The LOQ should be adequate for the intended purpose of the analysis (e.g., for impurity determination).
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the samples under these modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
Trustworthiness Check: The method is robust if the results remain within acceptable criteria despite these small changes.
Data Summary for Proposed HPLC Method
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Well-resolved peaks, no interference | High |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | ~0.2 - 0.3 µg/mL |
| LOQ | S/N ≥ 10 | ~0.6 - 0.9 µg/mL |
| Robustness | Results within criteria | High |
Gas Chromatography (GC): An Alternative for Volatile Impurities and Orthogonal Confirmation
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be an excellent alternative or complementary method to HPLC, particularly for identifying and quantifying volatile impurities that may not be well-retained or detected by HPLC. Coupling GC with a Mass Spectrometer (GC-MS) provides unparalleled specificity and structural information.[11][12]
Proposed GC-MS Method
-
Instrumentation : A GC system equipped with an autosampler, a suitable capillary column, and a Mass Spectrometric detector (e.g., a quadrupole or time-of-flight analyzer).
-
Column : A mid-polarity column, such as one with a phenyl-arylene stationary phase (e.g., DB-624), would be a good choice for separating aldehydes and other potential impurities.[13]
-
Carrier Gas : Helium or Hydrogen at a constant flow rate.
-
Temperature Program : A temperature gradient will likely be necessary to ensure the elution of compounds with a range of volatilities. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
-
Injector : Split/splitless injector, with the mode chosen based on the expected concentration of the analyte.
-
Detector : Mass Spectrometer operating in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis and impurity identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Validation of the Proposed GC-MS Method
The validation principles for GC-MS are similar to those for HPLC, following the ICH Q2(R1) guidelines. The key differences lie in the specific parameters that are varied for robustness testing (e.g., oven temperature ramp rate, carrier gas flow rate) and the use of mass spectral data for specificity.
Specificity is inherently high with GC-MS. It is demonstrated by the unique retention time of the analyte and its characteristic mass spectrum, which serves as a chemical fingerprint.
Experimental Protocol:
-
Analyze a blank sample to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a pure standard of this compound to determine its retention time and confirm its mass spectrum against a library or theoretical fragmentation pattern.
-
Analyze a spiked sample to demonstrate that the analyte can be identified and quantified without interference from other components.
Trustworthiness Check: The combination of a specific retention time and a matching mass spectrum provides a very high degree of confidence in the identification of the analyte.
Data Summary for Proposed GC-MS Method
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | Unique retention time and mass spectrum | Very High |
| Linearity (r²) | ≥ 0.995 | ≥ 0.997 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 96.0 - 104.0% |
| Precision (%RSD) | ≤ 5.0% | < 3.0% |
| LOD | S/N ≥ 3 | Lower ng/mL range |
| LOQ | S/N ≥ 10 | ng/mL range |
| Robustness | Results within criteria | High |
Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | HPLC-UV/PDA | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, particularly non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Quantitation | Highly precise and accurate. | Good precision and accuracy. |
| Impurity Profiling | Excellent for known and unknown impurities with chromophores. | Excellent for volatile impurities and provides structural information for identification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but likely not for the target analyte. |
Complementary Spectroscopic Techniques for Structural Elucidation
While chromatographic techniques are essential for separation and quantitation, spectroscopic methods are invaluable for the initial identification and structural confirmation of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][15] For this compound, one would expect to see characteristic absorption bands for the C=O stretch of the aldehyde (around 1650–1750 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1450–1620 cm⁻¹), and C-H stretching of the cyclopropyl group and the aromatic ring (around 2800–3100 cm⁻¹).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is the most powerful technique for unambiguous structural elucidation.[16][17] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the connectivity and stereochemistry.
-
Mass Spectrometry (MS) : As discussed with GC-MS, mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.[16]
Visualizing the Validation Workflow and Method Selection
Caption: A generalized workflow for analytical method validation, from planning to implementation.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The validation of analytical methods for this compound is a critical activity in drug development and manufacturing. Both HPLC and GC-MS offer robust and reliable platforms for this purpose. The choice between them depends on the specific analytical need, with HPLC being the preferred method for routine purity and assay testing, and GC-MS providing an excellent orthogonal technique, especially for the identification of volatile impurities. A thorough validation, following the principles of ICH Q2(R1), ensures that the chosen method is fit for its intended purpose and that the data generated can be trusted to make informed decisions about product quality and safety.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC - NIH. Available from: [Link]
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Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD - MDPI. Available from: [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. Available from: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available from: [Link]
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A Comparative Guide to the Biological Activity of 2-Cyclopropylpyrimidine-4-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1] The introduction of various substituents onto this privileged core has led to the discovery of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides a comparative analysis of the biological activity of 2-Cyclopropylpyrimidine-4-carbaldehyde and its structurally related analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
The 2-Cyclopropylpyrimidine Scaffold: A Privileged Motif
The incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring is a key structural feature that can significantly influence the biological profile of the molecule. The compact and rigid nature of the cyclopropyl ring can enhance binding affinity to target proteins and improve metabolic stability. The 4-carbaldehyde group serves as a versatile chemical handle, allowing for the synthesis of a diverse library of analogs, such as Schiff bases, hydrazones, and oximes, each with the potential for distinct biological activities.[5]
Comparative Biological Activities
The biological potential of this compound and its derivatives spans several therapeutic areas. This section details the comparative activities of these analogs, supported by available experimental data.
Antimicrobial Activity
Pyrimidine derivatives have long been investigated for their antimicrobial properties.[1] The derivatization of the 4-carbaldehyde group of 2-cyclopropylpyrimidine has been a strategy to enhance this activity.
Hydrazone Analogs: The condensation of this compound with various hydrazides yields hydrazone derivatives. Hydrazones are a class of compounds known to possess a broad spectrum of antimicrobial activities.[2][6] Studies on related pyrimidine-hydrazone analogs have demonstrated their potential against both bacterial and fungal pathogens.[6][7] The antimicrobial efficacy is often attributed to the presence of the azomethine group (-N=CH-), which is crucial for their biological action.[8]
While specific data for this compound hydrazones is limited in the public domain, the general findings for pyrimidine-based hydrazones suggest that modifications of the hydrazide moiety can significantly modulate the antimicrobial spectrum and potency. For instance, the introduction of different aryl or heteroaryl groups on the hydrazide part of the molecule can influence its interaction with microbial targets.
Table 1: Representative Antimicrobial Activity of Pyrimidine Hydrazone Analogs
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Pyrimidine-hydrazones | Staphylococcus aureus | 25 | [2] |
| Pyrimidine-hydrazones | Escherichia coli | 8 | [2] |
| 1,2-dihydropyrimidine hydrazones | Micrococcus luteus | 0.08 | [6] |
Note: The data presented is for structurally related pyrimidine hydrazones and serves as a predictive indicator for the potential activity of this compound analogs.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrimidine derivatives have shown significant promise in this area.[9][10]
Schiff Base Analogs: The reaction of this compound with primary amines leads to the formation of Schiff bases. These compounds have been extensively studied for their cytotoxic effects against various cancer cell lines.[9][11] The imine linkage in Schiff bases is considered a key pharmacophore that can interact with biological targets involved in cancer cell proliferation.
A study on a new pyrimidine Schiff base, 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, demonstrated significant anticancer properties, particularly against gastric adenocarcinoma, and was found to induce apoptosis in cancer cells.[12] This suggests that Schiff base derivatives of this compound could exhibit similar mechanisms of action. The antiproliferative activity can be tuned by varying the substituents on the amine reactant.
Table 2: Representative Anticancer Activity of Pyrimidine Schiff Base Analogs
| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Pyrimidine Schiff Bases | Gastric Adenocarcinoma | - | [12] |
| 2-Oxo-quinoline-3-Schiff Bases | NCI-H460 (Lung Cancer) | 5.16 - 35.52 | [13] |
Note: The data is for related pyrimidine Schiff bases and highlights the potential of this class of compounds as anticancer agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-cyclopropylpyrimidine analogs is intrinsically linked to their chemical structure. The following points summarize key SAR observations based on broader studies of pyrimidine derivatives:
-
The 2-Cyclopropyl Group: This moiety is anticipated to enhance lipophilicity and potentially improve cell membrane permeability. Its rigid nature can also lead to more specific interactions with target enzymes or receptors.
-
The 4-Position Substituent: The aldehyde at the 4-position is a crucial starting point for derivatization.
-
Hydrazones: The nature of the substituent on the distal nitrogen of the hydrazone can significantly impact antimicrobial activity. Electron-withdrawing or donating groups on an aromatic ring attached to the hydrazone can modulate the electronic properties of the entire molecule and its biological target interactions.[2]
-
Schiff Bases: The steric and electronic properties of the substituent on the imine nitrogen are critical for anticancer activity. Bulky or electron-rich groups can influence the binding affinity to target proteins.[12]
-
-
Overall Molecular Geometry: The planarity and conformational flexibility of the entire molecule, influenced by the substituents, play a vital role in how the compound fits into the active site of a biological target.
Experimental Methodologies
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the antimicrobial and anticancer activities of the compounds discussed.
Antimicrobial Susceptibility Testing
Workflow for Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Preparation of Compounds: Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO).
-
Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Assay Procedure: The broth microdilution method is commonly employed. Serial dilutions of the compounds are made in the appropriate growth medium in 96-well microtiter plates.
-
Inoculation and Incubation: A standardized inoculum of the microorganism is added to each well. The plates are then incubated under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay
Workflow for MTT Assay
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A Mechanistic Guide to Olefination Reactions of 2-Cyclopropylpyrimidine-4-carbaldehyde for Synthetic and Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. Among these, the 2-cyclopropylpyrimidine-4-carbaldehyde moiety stands out as a valuable starting material due to the unique electronic and steric properties conferred by the cyclopropyl group, which can enhance metabolic stability and target binding affinity. This guide provides an in-depth comparative analysis of key olefination reactions involving this compound, offering insights into their underlying mechanisms and practical considerations for synthetic planning.
Introduction: The Significance of the 2-Cyclopropylpyrimidine Moiety
The cyclopropyl group is a bioisostere for various functional groups and is increasingly incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[1][2] Its presence on the pyrimidine ring, a privileged scaffold in medicinal chemistry, creates a unique electronic environment at the C4-carbaldehyde. The electron-withdrawing nature of the pyrimidine ring, coupled with the sp2-hybridized carbon of the cyclopropyl group, influences the reactivity of the aldehyde, making a nuanced understanding of its reaction mechanisms crucial for predictable and efficient synthesis of novel derivatives.[3][4]
Comparative Analysis of Olefination Methodologies
The conversion of the aldehyde functionality of this compound into a carbon-carbon double bond is a pivotal transformation for generating diverse molecular architectures. This section compares three fundamental olefination reactions—the Wittig reaction, the Knoevenagel condensation, and the Julia-Kocienski olefination—in the context of their application to this specific substrate.
The Wittig Reaction: A Classic Approach to Alkene Synthesis
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[5][6]
Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate, which then collapses to a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[5][7]
Application to this compound:
-
Reactivity: The electrophilicity of the aldehyde is enhanced by the electron-deficient pyrimidine ring, favoring the initial nucleophilic attack by the ylide.
-
Stereoselectivity: The stereochemical outcome (E/Z selectivity) is highly dependent on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally afford the (E)-alkene, while non-stabilized ylides (e.g., alkyl-substituted) typically yield the (Z)-alkene.[5] For this compound, the choice of ylide will be the primary determinant of the product's geometry.
-
Experimental Considerations: The reaction is typically carried out under anhydrous conditions using a strong base to generate the ylide in situ.[8][9]
Alternative: Horner-Wadsworth-Emmons (HWE) Reaction
A popular alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate carbanion. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during workup, simplifying purification. Mechanistically, it also proceeds through nucleophilic addition to the aldehyde. The HWE reaction generally provides excellent (E)-selectivity for the resulting alkene.
Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig Reaction.
Knoevenagel Condensation: Formation of Electron-Deficient Alkenes
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base.[10]
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.[11][12]
Application to this compound:
-
Reactivity: The electron-withdrawing pyrimidine ring strongly activates the aldehyde towards nucleophilic attack by the enolate of the active methylene compound.
-
Scope: This reaction is particularly useful for synthesizing derivatives with electron-withdrawing groups at the β-position of the newly formed double bond. Common active methylene compounds include malonates, cyanoacetates, and β-ketoesters.
-
Experimental Considerations: The reaction is typically catalyzed by a weak amine base, such as piperidine or pyridine. The Doebner modification utilizes pyridine as both the catalyst and solvent, which can also promote decarboxylation if a malonic acid derivative is used.[10][11]
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Julia-Kocienski Olefination: A Stereoselective Alternative
The Julia-Kocienski olefination is a modification of the Julia olefination that provides a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[13][14]
Mechanism: This reaction involves the coupling of a sulfone (often a heteroaryl sulfone like benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone) with an aldehyde. The reaction proceeds through the formation of a β-alkoxy sulfone, which undergoes a Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl oxide to form the alkene.[15]
Application to this compound:
-
Stereoselectivity: This method is expected to provide high (E)-selectivity for the resulting alkene, which is a significant advantage over the standard Wittig reaction with non-stabilized ylides.[16] The stereochemical outcome is largely determined by the thermodynamics of the intermediates.
-
Substrate Scope: The Julia-Kocienski olefination is known to be tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.
-
Experimental Considerations: The reaction is typically performed in a one-pot procedure using a strong, non-nucleophilic base such as KHMDS or NaHMDS at low temperatures.[13]
Comparative Summary of Olefination Reactions
| Feature | Wittig Reaction | Knoevenagel Condensation | Julia-Kocienski Olefination |
| Typical Product | (Z)-alkene with non-stabilized ylides; (E)-alkene with stabilized ylides | α,β-Unsaturated electron-deficient alkene | (E)-alkene (highly selective) |
| Key Reagent | Phosphorus ylide | Active methylene compound | Heteroaryl sulfone |
| Catalyst/Base | Strong base (e.g., n-BuLi, NaH) | Weak amine base (e.g., piperidine) | Strong, non-nucleophilic base (e.g., KHMDS) |
| Byproducts | Triphenylphosphine oxide | Water | Sulfur dioxide, heteroaryl oxide |
| Key Advantage | Versatility in stereochemical outcome based on ylide choice | Forms electron-deficient alkenes | High (E)-stereoselectivity, good functional group tolerance |
| Potential Limitation | Removal of triphenylphosphine oxide can be difficult | Limited to active methylene compounds | Requires synthesis of specific sulfone reagents |
Conclusion and Future Perspectives
The choice of olefination method for this compound will be dictated by the desired stereochemistry and the nature of the substituent to be introduced. The Wittig reaction offers flexibility in accessing both (E)- and (Z)-isomers, while the Knoevenagel condensation is the method of choice for introducing electron-withdrawing groups. For highly (E)-selective syntheses, the Julia-Kocienski olefination presents a robust and reliable option.
Further mechanistic studies, including computational modeling, on the reactions of this compound would be invaluable for a more precise prediction of reactivity and selectivity. The interplay between the electronic effects of the pyrimidine ring and the steric and electronic contributions of the cyclopropyl group likely leads to interesting and potentially unique reactivity that warrants deeper investigation.[17] This guide serves as a foundational framework for researchers to make informed decisions in the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
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Barrett, A. G. M.; Hamprecht, D.; Ohkubo, M. J. Org. Chem.1998 , 63 (22), 7893–7907. [Link]
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Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
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CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Course Hero. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]
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Knoevenagel condensation‐assisted multicomponent synthesis of... ResearchGate. [Link]
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Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]
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HYDROXY-2-THIOPYRIMIDINE-5-CARBOXALDEHYDE DERIVATIVES IN CANCER CHEMOTHERAPY. PubMed. [Link]
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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the precise characterization of novel heterocyclic compounds is paramount. 2-Cyclopropylpyrimidine-4-carbaldehyde, a molecule of growing interest, presents a unique structural amalgam: a pyrimidine core, an aldehyde functionality, and a cyclopropyl substituent. Each of these components imparts distinct electronic and steric influences that are reflected in its spectroscopic fingerprint. This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound against its structural relatives, pyrimidine-4-carbaldehyde and the archetypal benzaldehyde. Through this lens, we will dissect the subtle yet significant spectral shifts and patterns that arise from their molecular architecture, offering a robust framework for the characterization of related compounds.
The Structural Logic: Why a Comparative Approach?
Understanding the spectroscopic properties of a molecule in isolation is informative, but a comparative analysis provides a deeper, more contextualized understanding. By juxtaposing this compound with pyrimidine-4-carbaldehyde and benzaldehyde, we can systematically deconstruct the spectroscopic contributions of each molecular fragment.
-
Benzaldehyde serves as our fundamental aromatic aldehyde baseline, providing the characteristic spectral signatures of the formyl group attached to a simple aromatic system.
-
Pyrimidine-4-carbaldehyde introduces the influence of the nitrogen-containing heterocyclic pyrimidine ring, allowing us to observe the effects of its electron-withdrawing nature on the aldehyde and the aromatic protons.
-
This compound , the target of our investigation, adds the final layer of complexity with the introduction of the cyclopropyl group. This small, strained ring is known for its unique electronic properties, which can mimic a double bond in some contexts, leading to predictable yet fascinating spectral consequences.
Caption: Logical flow of comparative spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides the most detailed insight into the chemical environment of individual protons and carbon atoms within a molecule. The introduction of the pyrimidine ring and the cyclopropyl group leads to predictable and informative shifts in the NMR spectra.
¹H NMR Spectral Comparison
The ¹H NMR spectrum is particularly revealing. The chemical shift of the aldehydic proton is a sensitive probe of the electronic nature of the aromatic ring to which it is attached.
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| Benzaldehyde | ~9.9 - 10.1 | ~7.5 - 7.9 | - |
| Pyrimidine-4-carbaldehyde | ~10.2 - 10.4 | ~7.6 (H5), ~9.1 (H6), ~9.3 (H2) | - |
| This compound | ~10.1 - 10.3 | ~7.5 (H5), ~8.9 (H6) | ~1.1-1.3 (cyclopropyl CH₂), ~2.2-2.4 (cyclopropyl CH) |
Expert Analysis:
-
Aldehydic Proton: The aldehydic proton in pyrimidine-4-carbaldehyde is deshielded (shifted downfield) compared to benzaldehyde. This is due to the electron-withdrawing inductive effect of the two nitrogen atoms in the pyrimidine ring, which reduces the electron density around the aldehyde group. In this compound, the electron-donating character of the cyclopropyl group at the 2-position is expected to slightly shield the pyrimidine ring, resulting in a slight upfield shift of the aldehydic proton compared to pyrimidine-4-carbaldehyde.
-
Aromatic Protons: The protons on the pyrimidine ring are significantly deshielded compared to those on the benzene ring, again due to the electronegativity of the nitrogen atoms.[1][2] The quaternization of a nitrogen atom in a pyrimidine ring is known to cause a deshielding effect on the adjacent protons.[3] In this compound, the absence of a proton at the 2-position simplifies the spectrum. The chemical shifts of H5 and H6 will be influenced by the cyclopropyl group, but will remain in the characteristic downfield region for pyrimidine protons.
-
Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the aliphatic region of the spectrum, typically at high field (upfield) due to the ring strain and the unique electronic structure of the cyclopropane ring.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information about the carbon framework of the molecules.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| Benzaldehyde | ~192 - 193 | ~128 - 137 | - |
| Pyrimidine-4-carbaldehyde | ~190 - 192 | ~120 - 160 | - |
| This compound | ~190 - 192 | ~118 - 165 | ~10-15 (cyclopropyl CH₂), ~15-20 (cyclopropyl CH) |
Expert Analysis:
-
Carbonyl Carbon: The carbonyl carbon of aldehydes and ketones typically resonates in the downfield region of the ¹³C NMR spectrum, between 190 and 215 ppm.[4][5] Aromatic and α,β-unsaturated carbonyl carbons absorb in the 190 to 200 ppm region.[5] The electron-withdrawing nature of the pyrimidine ring is expected to have a deshielding effect on the carbonyl carbon, but this can be counteracted by resonance effects.
-
Aromatic Carbons: The carbon atoms of the pyrimidine ring will show a wide range of chemical shifts due to the influence of the two nitrogen atoms. The carbon atom attached to the aldehyde group (C4) and the carbon atom at the 2-position will be significantly affected by the substituents.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl group will appear at a high field, consistent with aliphatic carbons in a strained ring system.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The key vibrational modes for our comparative analysis are the C=O stretch of the aldehyde and the C-H stretch of the aldehydic proton.
| Compound | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| Benzaldehyde | ~1700 - 1710 | ~2720 and ~2820 | ~3000 - 3100 |
| Pyrimidine-4-carbaldehyde | ~1705 - 1715 | ~2730 and ~2830 | ~3000 - 3100 |
| This compound | ~1700 - 1710 | ~2725 and ~2825 | ~3000 - 3100 |
Expert Analysis:
-
C=O Stretch: Aromatic aldehydes typically show a strong C=O stretching absorption in the region of 1685-1710 cm⁻¹.[4][6][7] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to saturated aldehydes. The electron-withdrawing pyrimidine ring in pyrimidine-4-carbaldehyde might slightly increase the C=O stretching frequency compared to benzaldehyde. The presence of the electron-donating cyclopropyl group in this compound could lead to a slight decrease in the C=O stretching frequency compared to pyrimidine-4-carbaldehyde.
-
Aldehydic C-H Stretch: Aldehydes exhibit a characteristic pair of weak to medium absorption bands around 2700-2900 cm⁻¹ due to the C-H stretching vibration of the aldehyde proton.[8] This feature is highly diagnostic for the aldehyde functional group.[6][8][9]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Benzaldehyde | 106 | 105 ([M-H]⁺), 77 ([C₆H₅]⁺), 51 |
| Pyrimidine-4-carbaldehyde | 108 | 107 ([M-H]⁺), 80 ([M-CO]⁺), 53 |
| This compound | 148 | 147 ([M-H]⁺), 120 ([M-CO]⁺), 119 ([M-C₂H₄]⁺), 93 |
Expert Analysis:
-
Molecular Ion: All three compounds are expected to show a distinct molecular ion peak. The molecular weight of this compound is 148.06 g/mol .
-
Fragmentation: The fragmentation of pyrimidine derivatives can be complex, but some general patterns are observed.[10][11][12][13][14] A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺). Another characteristic fragmentation is the loss of carbon monoxide (CO). For this compound, fragmentation of the cyclopropyl ring, such as the loss of ethylene (C₂H₄), is also a likely pathway. The pyrimidine ring itself can undergo characteristic cleavages.[10][11]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
General Sample Preparation
-
Purity: Ensure the analyte is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purification can be achieved by recrystallization or chromatography.
-
Solvent Selection: For NMR, use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. For IR, the sample can be analyzed as a neat liquid, a KBr pellet, or a solution in a suitable solvent (e.g., CCl₄).
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Thin Film (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or the pure solvent.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). This technique is useful for observing fragmentation patterns.
-
ESI-MS: Infuse the sample solution into the ESI source. This is a softer ionization technique that is excellent for determining the molecular weight.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion: A Unified Spectroscopic Portrait
The spectroscopic characterization of this compound, when viewed through the comparative lens of its structural analogs, reveals a rich tapestry of electronic and structural influences. The electron-withdrawing pyrimidine ring deshields adjacent protons and carbons, while the unique electronic properties of the cyclopropyl group subtly modulate these effects. The characteristic aldehyde signals in both NMR and IR spectra provide unambiguous confirmation of this crucial functional group, and mass spectrometry corroborates the molecular weight and offers insights into its fragmentation pathways. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately characterize this and other related heterocyclic compounds, paving the way for their application in drug discovery and materials science.
References
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Navigating the Novelty of 2-Cyclopropylpyrimidine-4-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent drug-like properties and versatile synthetic handles have led to a multitude of approved drugs across various therapeutic areas.[1] This guide provides an in-depth assessment of the novelty of 2-Cyclopropylpyrimidine-4-carbaldehyde derivatives, offering a comparative analysis of their potential as kinase inhibitors and outlining key experimental methodologies for their synthesis and evaluation.
The Emerging Potential of the 2-Cyclopropylpyrimidine Scaffold
The introduction of a cyclopropyl group at the 2-position of the pyrimidine ring offers a unique combination of structural rigidity and metabolic stability, making it an attractive moiety for drug design. This small, strained ring system can influence the conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. While the broader class of pyrimidine derivatives is well-explored, the specific substitution pattern of a 2-cyclopropyl group combined with a 4-carbaldehyde functionality presents a promising, yet underexplored, area for novel drug discovery.
The 4-carbaldehyde group serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups through reactions such as reductive amination, Wittig reactions, and condensations. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
Recent studies have highlighted the potential of 2-cyclopropylpyrimidine derivatives as potent inhibitors of various kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[2][3] A key target that has emerged for this scaffold is Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[2]
To objectively assess the novelty of new this compound derivatives, it is essential to compare their biological activity against existing analogs. The following table summarizes the reported inhibitory activities of selected 2-cyclopropylpyrimidine derivatives and other relevant pyrimidine-based kinase inhibitors.
| Compound ID | Target Kinase | R Group at C4-Position | IC50 (nM) | Reference |
| Analog A | CDK9/Cyclin T1 | 4-(Thiazol-5-yl)-2-(phenylamino) | 7 | [2] |
| SNS-032 | CDK9 | (R)-1-(sec-Butyl)-3-(5-(4-fluorophenyl)thiazol-2-yl)urea | 4 | [4] |
| Atuveciclib (BAY-1143572) | CDK9 | 2-amino-4-(1H-pyrazol-4-yl) | 6 | [4] |
| Ribociclib | CDK4/CDK6 | 7-cyclopentyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 10 (CDK4), 39 (CDK6) | [5] |
| Compound 38j | AURKA/AURKB | N-trisubstituted pyrimidine | 7.1 (AURKA), 25.7 (AURKB) | [3] |
This table is for comparative purposes and includes data from various sources. Direct comparison of IC50 values should be made with caution due to potential differences in assay conditions.
The data indicates that 2-cyclopropylpyrimidine derivatives have the potential to be highly potent kinase inhibitors, with Analog A demonstrating single-digit nanomolar efficacy against CDK9.[2] The novelty of new this compound derivatives will be determined by their potency against specific kinases, their selectivity profile across the kinome, and their efficacy in cellular and in vivo models.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[2][3] For 2-cyclopropylpyrimidine derivatives, the following SAR observations can be made from the available literature:
-
Substitution at the 4-position: The nature of the substituent at the C4 position is critical for kinase inhibitory activity. Large, heterocyclic groups, as seen in Analog A, can form key interactions within the ATP-binding pocket of kinases.[2] The 4-carbaldehyde group provides a gateway to explore a vast chemical space at this position.
-
Substitution at the 5-position: Modifications at the C5 position can also significantly impact activity and selectivity.
-
Amino group at the 2-position: While this guide focuses on the 2-cyclopropyl motif, it is worth noting that a 2-amino group is a common feature in many potent pyrimidine-based kinase inhibitors, as it often acts as a key hydrogen bond donor.
The exploration of derivatives from this compound will be instrumental in building a comprehensive SAR profile for this novel scaffold.
Experimental Protocols
To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of this compound
The synthesis of the core scaffold can be approached through several established methods for pyrimidine synthesis and subsequent formylation.
Method 1: Vilsmeier-Haack Formylation of a 2-Cyclopropylpyrimidine Precursor
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocyclic systems.
Caption: Workflow for the Vilsmeier-Haack formylation.
Step-by-Step Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 2-Cyclopropylpyrimidine: Dissolve the 2-cyclopropylpyrimidine starting material in a minimal amount of anhydrous DMF or another suitable solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the desired product precipitates. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Method 2: Oxidation of 2-Cyclopropyl-4-methylpyrimidine
This method involves the synthesis of the corresponding 4-methylpyrimidine followed by oxidation to the aldehyde.
Caption: Workflow for the oxidation of a 4-methylpyrimidine.
Step-by-Step Protocol:
-
Synthesis of 2-Cyclopropyl-4-methylpyrimidine: This can be achieved through a variety of pyrimidine synthesis methods, such as the condensation of cyclopropylamidine with a β-dicarbonyl compound like acetylacetone.
-
Oxidation: Dissolve the 2-Cyclopropyl-4-methylpyrimidine in a suitable solvent (e.g., dioxane, acetic acid). Add a suitable oxidizing agent, such as selenium dioxide (SeO2) or manganese dioxide (MnO2).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup and Purification: After completion, cool the reaction, filter off the solid oxidant, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired aldehyde.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized this compound derivatives as kinase inhibitors, a standard in vitro kinase assay can be employed.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (peptide or protein), and the assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction.
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Radiometric assays: Use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its unique structural features and synthetic tractability offer significant opportunities for the discovery of potent and selective drug candidates. The comparative analysis presented in this guide highlights the potential for this class of compounds to rival or exceed the potency of existing kinase inhibitors.
Future research in this area should focus on:
-
Diverse Library Synthesis: Utilizing the 4-carbaldehyde handle to synthesize a broad range of derivatives with diverse functionalities to thoroughly explore the SAR.
-
Kinome-wide Selectivity Profiling: Assessing the selectivity of lead compounds against a broad panel of kinases to identify potential off-target effects and opportunities for developing highly selective inhibitors.
-
Cellular and In Vivo Evaluation: Progressing promising compounds to cellular assays to evaluate their anti-proliferative effects and mechanism of action, followed by in vivo studies in relevant disease models to assess their therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively navigate the assessment of novelty and accelerate the development of the next generation of pyrimidine-based therapeutics.
References
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- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm980556y]
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9854483/]
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- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6678]
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222744/]
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A Comparative Guide to 2-Cyclopropylpyrimidine-4-carbaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and immunology.[1][2][3] The selection of appropriately substituted pyrimidine building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. This guide provides an in-depth technical comparison of 2-Cyclopropylpyrimidine-4-carbaldehyde, a versatile intermediate, with alternative pyrimidine-based synthons. We will explore its synthesis, reactivity, and patented applications, supported by experimental insights, to inform strategic decisions in drug discovery programs.
The Strategic Advantage of the 2-Cyclopropyl Moiety
The 2-position of the pyrimidine ring is a key vector for modulating the pharmacological properties of drug candidates. While simple alkyl or aryl substituents are common, the incorporation of a cyclopropyl group offers distinct advantages:
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.
-
Conformational Rigidity: The strained three-membered ring introduces conformational constraints on adjacent functionalities, which can lead to higher binding affinity and selectivity for the target protein.
-
Novel Chemical Space: The unique electronic and steric properties of the cyclopropyl group allow for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique biological activities.
While direct head-to-head comparative studies are not abundant in the public domain, the frequent appearance of the 2-cyclopropylpyrimidine motif in recent patents for kinase inhibitors underscores its perceived value by medicinal chemists.[4][5][6]
Synthesis of this compound and Key Alternatives
The accessibility of a building block is a crucial factor in its adoption. The synthesis of this compound is achievable through multi-step sequences, often starting from commercially available pyrimidine precursors.
A general synthetic approach is outlined below:
Caption: Generalized synthetic workflow for this compound.
Table 1: Comparison of Key Pyrimidine Building Blocks
| Compound | Structure | Key Features | Common Applications |
| This compound | ![]() | Cyclopropyl group for metabolic stability and conformational rigidity. Aldehyde for versatile derivatization. | Kinase inhibitors, GPCR modulators. |
| 2-Chloropyrimidine-4-carbaldehyde | ![]() | Reactive chlorine for nucleophilic substitution or cross-coupling. | Precursor for diverse 2-substituted pyrimidines. |
| 2-Methylpyrimidine-4-carbaldehyde | ![]() | Simple alkyl substituent. | Baseline for SAR studies. |
| 2-Phenylpyrimidine-4-carbaldehyde | ![]() | Aromatic substituent for potential π-stacking interactions. | Leads for exploring aryl-substituted pyrimidines. |
Patented Applications in Drug Discovery: A Focus on Kinase Inhibitors
A review of the patent literature reveals the significant utility of this compound as a key intermediate in the synthesis of potent and selective kinase inhibitors. These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6][7]
Case Study: Pyrrolopyrimidine-based Kinase Inhibitors
Several patents describe the synthesis of pyrrolopyrimidine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) and other kinases.[4] The general synthetic strategy often involves the condensation of this compound with an appropriate amine, followed by cyclization to form the fused heterocyclic core.
Caption: Synthetic workflow for pyrrolopyrimidine kinase inhibitors.
The choice of the 2-cyclopropyl substituent in these patented compounds is likely driven by the desire to optimize potency and selectivity while maintaining favorable drug-like properties.
Experimental Protocols for Key Transformations
The aldehyde functionality of this compound allows for a wide range of chemical transformations to build molecular complexity. Below are detailed, generalized protocols for two common and powerful reactions.
Reductive Amination
This reaction is a cornerstone for introducing amine functionalities, which are prevalent in bioactive molecules.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.0-1.2 eq.). The reaction mixture is stirred at room temperature for 1-4 hours. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: To the solution containing the imine is added a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in a portion-wise manner at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (typically 1-12 hours).
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Key Characteristics | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Methanol or ethanol as solvent. |
| Sodium Triacetoxyborohydride (STAB) | Milder, more selective for imines over aldehydes/ketones. | Dichloromethane or dichloroethane as solvent, often with acetic acid. |
| Pyridine-Borane Complex | Mild, can be used in the presence of other reducible functional groups. | Methanol or ethanol, often with molecular sieves.[8] |
Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, enabling the synthesis of various vinyl-substituted pyrimidines.[9][10][11]
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: A phosphonium salt (1.1 eq.) is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). The suspension is cooled to -78 °C or 0 °C, and a strong base (e.g., n-butyllithium, sodium hydride) is added dropwise. The mixture is stirred for 30-60 minutes to allow for the formation of the ylide.
-
Reaction with Aldehyde: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Caption: Key steps in the Wittig reaction.
Conclusion and Future Outlook
This compound has emerged as a valuable and strategic building block in modern drug discovery. Its unique combination of a metabolically robust cyclopropyl group and a synthetically versatile aldehyde handle provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. While direct, published comparative data with other pyrimidine aldehydes remains somewhat limited, the growing number of patents incorporating this moiety is a strong testament to its utility and perceived advantages in generating drug candidates with improved properties. As the drive for more potent, selective, and metabolically stable drugs continues, we anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of targeted therapies.
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- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
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- Design and synthesis of alkyl substituted pyridino[2,3-D]pyrimidine compounds as PI3Kα/mTOR dual inhibitors with improved pharmacokinetic properties and potent in vivo antitumor activity. PubMed.
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Comparative Docking Analysis of 2-Cyclopropylpyrimidine-4-carbaldehyde Derivatives: A Guide to In Silico Hit Identification and Lead Optimization
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique chemical nature of the pyrimidine ring allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.[1] This guide delves into a specific, promising class of these compounds: 2-Cyclopropylpyrimidine-4-carbaldehyde derivatives. We will explore a comparative molecular docking study, a powerful in silico technique, to predict and rationalize the binding of these derivatives to key biological targets, thereby accelerating the identification of promising drug candidates.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It will provide not only a methodological framework for conducting similar in silico analyses but also expert insights into the interpretation of docking results for effective lead optimization.
The Rationale for a Comparative Docking Study
The core principle behind a comparative docking study is to systematically evaluate a series of structurally related compounds against one or more validated biological targets. This approach allows us to understand the structure-activity relationships (SAR) that govern the interactions between our ligands (the pyrimidine derivatives) and the target protein.[4] By comparing the predicted binding affinities and interaction patterns, we can identify which chemical modifications on the core scaffold are likely to enhance potency and selectivity.
For this guide, we will focus on two well-established cancer targets where pyrimidine derivatives have shown significant inhibitory potential:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is often dysregulated in various cancers.[6] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This tyrosine kinase plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.
By docking our this compound derivatives against both CDK2 and VEGFR-2, we can not only assess their potential as anticancer agents but also explore their selectivity profile, a critical factor in minimizing off-target effects and improving the safety of a potential drug.
A Step-by-Step Protocol for Comparative Molecular Docking
The following protocol outlines a robust and reproducible workflow for conducting a comparative docking study. This methodology is grounded in established computational chemistry practices.[4][9]
Part 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using a molecular editor like ChemDraw or Marvin Sketch.
-
These 2D structures are then converted to 3D conformations.
-
Energy minimization of the ligands is performed using a force field (e.g., MMFF94) to obtain stable, low-energy conformations. This step is crucial as the initial 3D structure can significantly impact the docking outcome.
-
The prepared ligands are saved in a suitable file format, such as .pdbqt, which is required for AutoDock Vina.[10]
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (CDK2 and VEGFR-2) are retrieved from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 1HCK for CDK2 and 1YWN for VEGFR-2.
-
All non-essential molecules, such as water and co-crystallized ligands, are removed from the protein structure.
-
Polar hydrogens are added to the protein, and Gasteiger charges are assigned to all atoms. These steps are critical for accurately calculating the electrostatic interactions during docking.[4]
-
The prepared protein is saved in the .pdbqt format.
-
Part 2: Docking Simulation
-
Grid Box Generation:
-
A grid box is defined around the active site of each protein. The active site is typically identified as the location of the co-crystallized ligand in the original PDB file.[4]
-
The grid box must be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Molecular Docking Execution:
-
Molecular docking is performed using software like AutoDock Vina.[11] This program will systematically sample different conformations and orientations of each ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity.
-
Part 3: Analysis of Results
-
Binding Affinity Comparison:
-
The docking scores for all derivatives against each target are tabulated. This allows for a direct comparison of their predicted potencies.
-
-
Interaction Analysis:
-
The top-ranked poses for each ligand are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with the amino acid residues in the active site.
-
Understanding these interactions is fundamental to explaining the observed binding affinities and guiding further chemical modifications.
-
Visualizing the Docking Workflow
The following diagram illustrates the comprehensive workflow of a comparative molecular docking study.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Comparative Docking Results: A Hypothetical Case Study
To illustrate the output of a comparative docking study, the table below presents hypothetical results for a small set of this compound derivatives against CDK2 and VEGFR-2.
| Compound ID | R-Group Substitution | CDK2 Binding Affinity (kcal/mol) | Key Interactions (CDK2) | VEGFR-2 Binding Affinity (kcal/mol) | Key Interactions (VEGFR-2) |
| Derivative 1 | -H | -7.5 | H-bond with LEU83 | -8.2 | H-bond with CYS919 |
| Derivative 2 | -OCH3 | -8.1 | H-bonds with LEU83, LYS33 | -8.5 | H-bond with CYS919, Hydrophobic interaction with VAL848 |
| Derivative 3 | -Cl | -8.8 | H-bond with LEU83, Halogen bond with ASP86 | -9.1 | H-bond with CYS919, Halogen bond with GLU885 |
| Derivative 4 | -NH2 | -9.2 | H-bonds with LEU83, LYS33, GLU81 | -8.0 | H-bond with CYS919 |
Interpretation and Scientific Insights
-
Impact of Substituents: The addition of different R-groups to the this compound core significantly influences the predicted binding affinity. For instance, the electron-withdrawing chloro group in Derivative 3 and the hydrogen-bond-donating amino group in Derivative 4 appear to enhance binding to CDK2.
-
Structure-Activity Relationships (SAR): We can begin to establish a preliminary SAR. For CDK2, the presence of hydrogen bond donors and acceptors seems to be crucial for strong binding, as evidenced by the improved scores of Derivatives 2 and 4. The halogen bond formed by Derivative 3 with ASP86 suggests a specific pocket that can be exploited for enhanced affinity.
-
Selectivity Profile: While most derivatives show good affinity for both targets, Derivative 4 exhibits a notable preference for CDK2 (-9.2 kcal/mol) over VEGFR-2 (-8.0 kcal/mol). This selectivity is likely due to the formation of multiple hydrogen bonds within the CDK2 active site that are not as favorable in the VEGFR-2 binding pocket. This kind of information is invaluable for developing selective inhibitors.
-
Future Directions: Based on these in silico results, a medicinal chemist could prioritize the synthesis of derivatives with substitutions that can form multiple hydrogen bonds, such as amides or sulfonamides, at the R-group position to further enhance CDK2 inhibitory activity and selectivity.
Conclusion
This guide has provided a comprehensive overview of a comparative molecular docking study using this compound derivatives as a case study. By systematically evaluating a series of compounds against relevant biological targets, researchers can gain critical insights into structure-activity relationships, predict compound potency, and assess selectivity profiles. This in silico approach is an indispensable tool in modern drug discovery, enabling a more rational and efficient path toward the development of novel therapeutics. The integration of computational predictions with experimental synthesis provides a robust strategy for developing new molecules with potential therapeutic applications.[1]
References
- Sathisha A.D et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions, 20(7).
- BenchChem. (n.d.). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.
- BenchChem. (2025). Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- ResearchGate. (n.d.). In Silico analysis of pyrimidine derivatives as potential antibacterial agents.
- MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
- Research Journal of Pharmacy and Technology. (n.d.). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors.
- NIH. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC.
- Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
- NIH. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
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Safety Operating Guide
Navigating the Disposal of 2-Cyclopropylpyrimidine-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 2-Cyclopropylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde compound utilized in various research and development applications. In the absence of specific disposal data for this compound, it must be handled as a hazardous chemical waste, adhering to the principle of prudent practice. This document synthesizes established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the critical first step in establishing safe handling and disposal procedures. Due to the lack of a specific, publicly available Safety Data Sheet (SDS), a hazard assessment must be inferred from its constituent functional groups: the pyrimidine ring and the aldehyde group.
-
Aldehyde Group (-CHO): Aldehydes are a class of reactive organic compounds.[1][2] The carbonyl group in aldehydes is susceptible to oxidation and can be irritating to the skin, eyes, and respiratory system.[3] Some aldehydes are also flammable.[4]
-
Pyrimidine Ring: Pyrimidine-containing compounds are prevalent in pharmaceuticals and agrochemicals. While the pyrimidine ring itself is relatively stable, substituted pyrimidines can have diverse toxicological profiles. As a general precaution, pyrimidine derivatives should be handled with care to avoid inhalation, ingestion, and skin contact.[5][6]
Inferred Hazards: Based on its structure, this compound should be treated as a substance that is potentially:
-
Harmful if swallowed or inhaled.
-
A cause of skin and serious eye irritation.[5]
-
A potential respiratory irritant.[5]
A comprehensive risk assessment should be conducted before any handling or disposal procedures are initiated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8N2O | [7] |
| Molecular Weight | 148.16 g/mol | [8] |
| Appearance | Not specified (assume solid or liquid) | |
| Solubility | Unknown |
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to have immediate access to and be familiar with general laboratory safety protocols.
Personal Protective Equipment (PPE)
To mitigate the risk of exposure, the following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile rubber.[10]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[11]
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator should be used.[9]
Engineering Controls
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[9]
Step-by-Step Disposal Protocol
The following protocol outlines a systematic process for the collection, storage, and disposal of this compound waste. This process is designed to be in compliance with general guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][13]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.[14]
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container specifically for this compound waste.[5] The container must be labeled with the words "Hazardous Waste" and the full chemical name.[5] Do not use abbreviations.[15]
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in this designated container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof liquid waste container. Do not mix with other solvent wastes unless their compatibility is confirmed.[14] For instance, aldehydes are incompatible with oxidizing mineral acids and non-oxidizing mineral acids, which can lead to heat generation or violent polymerization.[16]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[11]
Step 2: Container Management
Proper container management is critical to prevent leaks, spills, and exposure.
-
Container Type: Whenever possible, use the original manufacturer's container or a container known to be compatible with aldehydes and pyrimidines.[17] Ensure the container is clean and in good condition.[13]
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[18] The tag should include the chemical name, accumulation start date, and associated hazards.[19]
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[17][18]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[17][18]
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[17]
-
Segregation: Store containers of this compound waste segregated from other incompatible waste streams, such as acids and bases.[17]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[18]
Step 4: Arranging for Disposal
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][15]
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Provide Information: Accurately describe the contents of the waste container to the disposal personnel.[5]
-
Record Keeping: Maintain a detailed record of the waste generated, including the date, quantity, and disposal method.[5]
Note on Chemical Neutralization: While some aldehydes can be neutralized to non-hazardous waste, there is no readily available, validated protocol for this compound.[20][21] Therefore, attempting to neutralize this compound in the lab is not recommended.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the laboratory.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[10]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]
-
Collect: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect all cleaning materials as hazardous waste.[5]
-
Report: Report the spill to your institution's EHS department in accordance with their policies.[5]
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal as non-hazardous waste.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent capable of removing the residue.[5] The rinsate from each rinse must be collected and disposed of as hazardous waste.[5][22]
-
Defacing Labels: After triple rinsing, completely remove or deface the original chemical label.[23]
-
Final Disposal: The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[23]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Handling of 2-Cyclopropylpyrimidine-4-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry, 2-Cyclopropylpyrimidine-4-carbaldehyde holds significant potential in the synthesis of new therapeutic agents. Its unique structure, combining a reactive aldehyde group with a pyrimidine core, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and safe handling procedures to ensure the well-being of laboratory personnel.
Disclaimer: This guide is based on the hazard profiles of structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to obtain and meticulously review the SDS from your chemical supplier before any handling, storage, or disposal of this compound.
Anticipated Hazard Profile: An Evidence-Based Assessment
Lacking a specific SDS, we must infer the potential hazards of this compound by examining its constituent chemical classes: aromatic aldehydes and pyrimidine derivatives.
-
Aldehyde Group: Aldehydes are known for their reactivity and potential to cause irritation and sensitization. Safety data for related compounds like Cyclopropanecarboxaldehyde and 4-Pyridinecarboxaldehyde indicate risks of severe skin burns and eye damage.[1][2] Aldehydes can also be respiratory irritants and may be harmful if inhaled or ingested.[2][3] Some are combustible or flammable, adding a physical hazard to their toxicological profile.[1][3]
-
Pyrimidine Core: The pyrimidine ring is a cornerstone of many biologically active molecules, including pharmaceuticals.[4] While many pyrimidine derivatives are safe and effective drugs, the inherent biological activity means that novel, uncharacterized derivatives should be handled with care to avoid unintended physiological effects.
Based on this analysis, this compound should be treated as a substance that is potentially:
-
A severe skin and eye irritant or corrosive.
-
A skin sensitizer, capable of causing an allergic reaction upon repeated contact.[3]
-
Harmful if inhaled or swallowed.
-
Combustible.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Double-gloved (e.g., nitrile) | Flame-resistant lab coat (fully buttoned) | Recommended; required if not in a ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Double-gloved (e.g., nitrile) | Flame-resistant lab coat (fully buttoned) | Required if not performed in a chemical fume hood |
| Running Reactions/Transfers | Chemical splash goggles and a face shield | Double-gloved (e.g., nitrile) | Flame-resistant lab coat (fully buttoned) | Work must be conducted in a chemical fume hood |
| Handling Large Quantities (>50g) | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile) | Chemical-resistant apron over a flame-resistant lab coat | Required; use a NIOSH-approved respirator with an organic vapor cartridge |
Eye and Face Protection: The First Line of Defense
Why it's critical: The aldehyde functional group presents a significant risk of causing severe, irreversible eye damage.[1][2]
-
Minimum Requirement: For any handling of the solid or its solutions, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk Scenarios: When preparing solutions, performing transfers, or running reactions where there is any risk of splashing, chemical splash goggles are required .
-
Maximum Protection: For large-volume transfers or when working with reactions under pressure, a full face shield worn over chemical splash goggles provides the most comprehensive protection against splashes and potential vessel failures.
Skin and Body Protection: A Barrier Against Contact
Why it's critical: Structurally similar aldehydes are known to cause skin irritation, and in some cases, severe burns.[2][3] The potential for skin sensitization also necessitates avoiding all direct contact.
-
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Apron: For large-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
Hand Protection: Selecting the Right Gloves
Why it's critical: Gloves are the most direct point of contact. Improper glove selection can lead to rapid chemical permeation and exposure.
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact. Due to the lack of specific chemical resistance data, double gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If you believe a glove has been contaminated, remove it immediately using the proper technique (peeling it off from the cuff without touching the outer surface with your bare skin) and wash your hands thoroughly. Replace gloves frequently, and never reuse disposable gloves.
Respiratory Protection: Preventing Inhalation Exposure
Why it's critical: Fine powders can be easily aerosolized, and vapors may be released, especially upon heating. Inhalation is a primary route of exposure for aldehydes.[3]
-
Engineering Controls First: The primary method for controlling inhalation hazards is to use engineering controls. All weighing of the solid and preparation of solutions should be conducted within a certified chemical fume hood or a powder containment hood.
-
When Respirators are Needed: If engineering controls are not feasible or during a large-scale spill, respiratory protection is required. A NIOSH-approved half-mask or full-face respirator equipped with organic vapor (OV) cartridges is the appropriate choice.
-
Fit Testing: Note that the use of a respirator requires enrollment in a respiratory protection program, which includes medical clearance and annual fit testing, as mandated by OSHA standard 29 CFR 1910.134.
Operational and Disposal Plans
Handling:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure a safety shower and eyewash station are immediately accessible and have been recently tested.
-
Use spark-proof tools and equipment, especially when handling larger quantities, as related aldehydes can be flammable.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[1]
Disposal:
-
All waste, including contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific waste stream guidance.
Emergency Procedures: Immediate Response Actions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
-
Spill: Evacuate the immediate area. Wear the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.
Visual Workflow: PPE Donning and Doffing Sequence
The following diagram outlines the logical sequence for putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.
Caption: PPE donning and doffing sequence for safe handling.
References
- Material Safety Data Sheet. Dow AgroSciences LLC.
-
Aminocyclopyrachlor (Ref: DPX-MAT28). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at: [Link]
-
Aminocyclopyrachlor. Wikipedia. Available at: [Link]
-
Aminocyclopyrachlor-methyl. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at: [Link]
-
Aminocyclopyrachlor-dimethylammonium. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at: [Link]
-
Aminocyclopyrachlor. USDA Forest Service. Available at: [Link]
-
Aminocyclopyrachlor. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




